N-Cyclobutyl-5-fluoro-2-iodobenzamide
説明
特性
IUPAC Name |
N-cyclobutyl-5-fluoro-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO/c12-7-4-5-10(13)9(6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBYLXHQKQQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=CC(=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N-Cyclobutyl-5-fluoro-2-iodobenzamide: Structural Rationale, Physicochemical Profiling, and Synthetic Methodologies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery, the strategic design of molecular building blocks is critical for developing efficacious active pharmaceutical ingredients (APIs). N-Cyclobutyl-5-fluoro-2-iodobenzamide (CAS: 2816623-38-6) is a highly specialized, dual-halogenated intermediate designed to serve as a versatile scaffold in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and the causal mechanics behind its synthesis. By treating experimental protocols as self-validating systems, this guide ensures that researchers can reliably synthesize and deploy this intermediate in downstream cross-coupling applications.
Structural Rationale & Pharmacological Utility
The architecture of N-Cyclobutyl-5-fluoro-2-iodobenzamide is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose:
-
The 5-Fluoro Substituent (Metabolic Shielding): The incorporation of fluorine is a cornerstone of modern drug design . Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to modulate the electron distribution of the aromatic ring without introducing significant steric bulk. In the 5-position, it effectively blocks cytochrome P450-mediated oxidative metabolism, enhancing the metabolic stability and half-life of the final API .
-
The 2-Iodo Handle (Synthetic Vector): The iodine atom serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its ortho-relationship to the amide group is critical; once a new aryl or heteroaryl group is coupled at this position, the resulting steric clash often restricts rotation, locking the molecule into a specific, bioactive atropisomeric conformation.
-
The N-Cyclobutyl Amide (Conformational Control): The cyclobutyl ring provides a unique balance of conformational rigidity and lipophilicity. Compared to linear alkyl chains or larger cyclohexyl rings, the cyclobutyl moiety restricts the number of rotatable bonds, thereby reducing the entropic penalty upon binding to a target protein's hydrophobic pocket.
Physicochemical Profiling
Understanding the physicochemical parameters of this intermediate is essential for predicting its behavior in both synthetic workflows and biological assays.
| Property | Value | Rationale / Impact |
| Molecular Formula | C₁₁H₁₁FINO | Defines the stoichiometric baseline for synthetic planning. |
| Molecular Weight | 319.11 g/mol | Low MW allows for extensive downstream functionalization while keeping the final API within Lipinski's Rule of 5. |
| Exact Mass | 318.9869 Da | Serves as the high-resolution mass spectrometry (HRMS) target for precise analytical validation. |
| Topological Polar Surface Area | 29.1 Ų | Highly lipophilic; predicts excellent membrane permeability for downstream CNS or intracellular targets. |
| H-Bond Donors | 1 | The secondary amide NH provides a critical, directional hydrogen bond interaction point. |
| H-Bond Acceptors | 2 | The amide carbonyl oxygen and the fluorine atom. |
| Rotatable Bonds | 2 | A low rotatable bond count ensures structural pre-organization. |
Synthetic Strategy and Workflow
The synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide relies on a highly efficient amide coupling between 5-fluoro-2-iodobenzoic acid and cyclobutylamine. The resulting product is then primed for downstream functionalization.
Synthetic workflow from 5-fluoro-2-iodobenzoic acid to advanced API intermediates.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocol is designed as a self-validating system . This means the combination of specific reagents, order of addition, and orthogonal workup steps inherently forces the isolation of the correct product by chemically eliminating all possible failure modes and byproducts.
Protocol 1: HATU-Mediated Amide Coupling
Causality of Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rather than traditional carbodiimides (like EDC/HOBt). HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt exerts a neighboring group effect, hydrogen-bonding with the incoming cyclobutylamine and drastically accelerating the nucleophilic attack . DIPEA (N,N-Diisopropylethylamine) is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-fluoro-2-iodobenzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Causality: DMF is required to fully solubilize the polar uronium salts generated during the reaction.
-
-
Base Addition: Add DIPEA (3.0 equiv, 30 mmol) to the solution and stir for 5 minutes at room temperature.
-
Ester Formation: Add HATU (1.2 equiv, 12 mmol) in one portion. Stir the mixture for exactly 15 minutes.
-
Causality (Critical): This pre-activation time is mandatory. It allows the complete formation of the active HOAt ester. If the amine is added simultaneously with HATU, the amine can attack the uronium salt directly, forming a dead-end tetramethylguanidinium byproduct.
-
-
Nucleophilic Attack: Add cyclobutylamine (1.2 equiv, 12 mmol) dropwise. Stir the reaction at room temperature for 2 hours.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is validated to proceed when the starting acid mass (m/z 265) is depleted by >95%.
-
Self-Validating Workup:
-
Quench the reaction by pouring it into a separatory funnel containing 5 volumes of Ethyl Acetate and 5 volumes of 5% aqueous LiCl. (The LiCl effectively pulls the DMF into the aqueous layer).
-
Wash the organic layer with 1M HCl (3x). Validation: This chemically removes all unreacted cyclobutylamine and DIPEA.
-
Wash the organic layer with Saturated NaHCO₃ (3x). Validation: This chemically removes all unreacted benzoic acid and the acidic HOAt byproduct.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-Cyclobutyl-5-fluoro-2-iodobenzamide as an off-white solid.
-
Analytical Validation Framework
To confirm the structural integrity and purity of the synthesized intermediate, the following analytical framework must be applied:
-
High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column (e.g., Waters XBridge) using a gradient of 10-90% Acetonitrile in Water (with 0.1% TFA modifier) over 10 minutes. Purity must exceed 98% by UV integration at 254 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode should yield a dominant [M+H]⁺ peak at m/z 320.0.
-
Nuclear Magnetic Resonance (¹H NMR & ¹⁹F NMR):
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic cyclobutyl protons (multiplets between 1.60–2.40 ppm for the CH₂ groups, and a distinct multiplet around 4.40–4.60 ppm for the CH-N proton). The aromatic region will display three distinct protons with characteristic ortho and meta coupling constants modulated by the fluorine and iodine atoms.
-
¹⁹F NMR (376 MHz, CDCl₃): A single peak (typically a doublet of doublets due to coupling with adjacent aromatic protons) will confirm the presence of the 5-fluoro substituent.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry". Chemical Society Reviews, 2008, 37(2), 320-330. URL:[Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, 2015, 58(21), 8315-8359. URL:[Link]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 2009, 38(2), 606-631. URL:[Link]
Mechanism of action of N-Cyclobutyl-5-fluoro-2-iodobenzamide derivatives
An In-Depth Technical Guide on the Mechanism of Action of N-Cyclobutyl-5-fluoro-2-iodobenzamide Derivatives
Authored by a Senior Application Scientist
Abstract
The benzamide scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutic agents.[1] This guide delves into the putative mechanism of action for a specific, emerging class of compounds: N-Cyclobutyl-5-fluoro-2-iodobenzamide derivatives. While direct, extensive literature on this precise substitution pattern is nascent, we can infer a highly probable mechanism by dissecting the roles of its constituent moieties and drawing parallels with well-characterized benzamide analogs. This whitepaper posits that the primary biological target for these derivatives is Poly(ADP-ribose) polymerase (PARP) , a critical enzyme in the DNA damage response (DDR) pathway. We will explore the foundational principles of PARP inhibition, the concept of synthetic lethality, the specific contributions of the N-cyclobutyl, 5-fluoro, and 2-iodo substituents, and the rigorous experimental protocols required to validate this proposed mechanism.
The Benzamide Pharmacophore: A Foundation for Targeted Inhibition
Benzamide derivatives are a widely explored class of compounds, demonstrating a vast spectrum of biological activities.[2] Their utility spans from anticancer and anti-inflammatory to neuroprotective applications.[3][4] The core structure's success lies in its ability to form key hydrogen bonds and participate in various non-covalent interactions within enzyme active sites, acting as a robust anchor for designing highly specific inhibitors.[5] The introduction of diverse substituents onto the benzamide core allows for the fine-tuning of pharmacodynamic and pharmacokinetic properties, a central strategy in modern drug discovery.[2][6]
Proposed Primary Target: Poly(ADP-ribose) Polymerase (PARP)
A paramount application of the benzamide scaffold is in the development of potent PARP inhibitors.[1] PARP enzymes, particularly PARP1, are central to cellular homeostasis, playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1]
The Principle of Synthetic Lethality
The therapeutic strategy underpinning PARP inhibition in oncology is synthetic lethality . In healthy cells, multiple DNA repair pathways exist. However, certain cancers, notably those with mutations in the BRCA1 or BRCA2 genes, are deficient in the Homologous Recombination (HR) pathway used to repair DNA double-strand breaks (DSBs).
When PARP is inhibited in these BRCA-deficient cells, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into highly toxic DSBs.[1] Lacking a functional HR pathway, the cancer cells cannot repair these DSBs, leading to catastrophic genomic instability and subsequent cell death (apoptosis). This targeted approach allows for the selective elimination of cancer cells while largely sparing healthy tissues, which can still rely on their intact HR pathway.[1]
Dual Mechanism of PARP Inhibition
N-Cyclobutyl-5-fluoro-2-iodobenzamide derivatives likely exert their effect through a dual mechanism common to many advanced PARP inhibitors:
-
Catalytic Inhibition: The benzamide core mimics the nicotinamide moiety of the natural substrate, NAD+. It competitively binds to the catalytic domain of PARP, preventing the synthesis and attachment of poly(ADP-ribose) chains to target proteins at the site of DNA damage. This halts the recruitment of downstream DNA repair factors.
-
PARP Trapping: This is a more potent and cytotoxic mechanism. The inhibitor stabilizes the interaction between the PARP enzyme and the DNA break. This PARP-DNA complex becomes a physical obstacle to the DNA replication and transcription machinery. The persistence of these trapped complexes is highly toxic, directly contributing to the formation of lethal DSBs.
The following diagram illustrates the central role of PARP1 in the DNA damage response and the points of intervention for a benzamide-based inhibitor.
Caption: Proposed mechanism of PARP1 inhibition by benzamide derivatives.
The Role of Key Structural Moieties
The specific substituents on the benzamide scaffold are not arbitrary; they are chosen to optimize the molecule's drug-like properties.
| Moiety | Putative Role in Mechanism and Pharmacokinetics | Supporting Rationale |
| N-Cyclobutyl Group | Enhances potency, selectivity, and metabolic stability. | The rigid, puckered conformation of the cyclobutane ring can lock the molecule into a favorable binding orientation within the PARP active site, improving potency. Unlike flexible alkyl chains, this rigidity can also reduce off-target binding, enhancing selectivity. Furthermore, replacing metabolically vulnerable groups with a cyclobutyl moiety is a known strategy to improve pharmacokinetic profiles.[7] |
| 5-Fluoro Group | Increases binding affinity and metabolic stability. | The highly electronegative fluorine atom can form favorable electrostatic and dipole interactions with residues in the enzyme's active site.[8] It is also a common bioisostere for a hydrogen atom that can block sites of metabolic oxidation, thereby increasing the drug's half-life.[9] |
| 2-Iodo Group | Serves as a synthetic handle and can enhance binding. | The iodine atom is a versatile functional group for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. Additionally, as a large, polarizable halogen, it can participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity.[1] |
Experimental Validation: A Step-by-Step Guide
Validating the proposed mechanism of action requires a tiered approach, moving from biochemical assays to cellular and finally to more complex biological systems.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivative against purified PARP1 enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).
-
Reconstitute purified human PARP1 enzyme in assay buffer.
-
Prepare biotinylated NAD+ substrate and activated DNA (histone-H1 dependent).
-
Serially dilute the N-Cyclobutyl-5-fluoro-2-iodobenzamide derivative in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (384-well format):
-
To each well, add 5 µL of the diluted compound or vehicle control (DMSO).
-
Add 10 µL of the PARP1 enzyme/activated DNA mix.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the biotinylated NAD+ substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of streptavidin-HRP conjugate diluted in a buffer containing a denaturant (e.g., guanidine HCl). This binds to the biotinylated PAR chains incorporated onto the histone proteins.
-
Incubate for 15 minutes.
-
Add 10 µL of a chemiluminescent HRP substrate.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: Cellular PARP Inhibition (PAR-ylation) Assay
Objective: To confirm target engagement within a cellular context by measuring the inhibition of PAR formation after DNA damage.
Methodology:
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa or a BRCA-mutant line like CAPAN-1) on 96-well imaging plates and allow them to adhere overnight.
-
-
Compound Treatment & DNA Damage:
-
Pre-treat cells with various concentrations of the benzamide derivative or a vehicle control for 2 hours.
-
Induce DNA damage by adding a DNA alkylating agent, such as 20 mM methyl methanesulfonate (MMS), for 15 minutes. This massively activates PARP1.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with 0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for poly(ADP-ribose) (anti-PAR).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of the anti-PAR signal within the nucleus (defined by the DAPI stain).
-
Plot the PAR signal intensity against compound concentration to determine the cellular IC₅₀.
-
The following diagram outlines the workflow for this crucial cellular assay.
Caption: Experimental workflow for the cellular PAR-ylation assay.
Conclusion
The N-Cyclobutyl-5-fluoro-2-iodobenzamide scaffold holds significant promise as a platform for developing novel enzyme inhibitors. Based on extensive precedent from related benzamide structures, the most probable mechanism of action is the dual inhibition and trapping of the PARP1 enzyme, leading to synthetic lethality in cancers with underlying DNA repair deficiencies. The specific N-cyclobutyl, 5-fluoro, and 2-iodo substituents are rational additions designed to enhance potency, selectivity, and overall drug-like properties. The experimental protocols detailed herein provide a robust framework for rigorously testing this hypothesis, validating target engagement, and quantifying the therapeutic potential of this exciting new class of compounds.
References
- Vertex AI Search. fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery - DOI.
- Vertex AI Search.
- Vertex AI Search. 2749920-68-9|N-Cyclobutyl-2-fluoro-5-iodobenzamide|BLD Pharm.
- Vertex AI Search. N-cyclopropyl-5-fluoro-2-iodobenzamide | 1281154-79-7 | Benchchem.
- Vertex AI Search. The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value - MDPI.
- Vertex AI Search. Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry - Benchchem.
-
PubMed. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Available at: [Link]
-
PubMed. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Available at: [Link]
-
ResearchGate. (2025). Enzyme inhibition by fluoro compounds. Available at: [Link]
- RSC Publishing.
-
MDPI. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Available at: [Link]
- ResearchGate.
-
PubMed. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Available at: [Link]
- Taylor & Francis Online. Biological target – Knowledge and References.
- Semantic Scholar. (2023). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of.
- Asian Journal of Organic & Medicinal Chemistry. Synthesis, Docking Studies and Biological Evaluation of Novel N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide Derivatives as Potent Anti-breast Cancer Agents.
-
PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Available at: [Link]
-
Bentham Science. Chapter - Drugs that Inhibit Enzymes. Available at: [Link]
- MDPI. Molecules | Special Issue : Anticancer Compounds with Different Biological Targets.
-
PubMed. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Available at: [Link]
-
MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]
- Arabian Journal of Chemistry. (2022). Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules.
-
MDPI. (2022). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-cyclopropyl-5-fluoro-2-iodobenzamide | 1281154-79-7 | Benchchem [benchchem.com]
- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. societachimica.it [societachimica.it]
- 9. researchgate.net [researchgate.net]
Precision Mass Spectrometry and Physicochemical Characterization of N-Cyclobutyl-5-fluoro-2-iodobenzamide
Executive Summary
In modern drug discovery and development, highly functionalized halogenated building blocks serve as critical scaffolds for late-stage functionalization and structure-activity relationship (SAR) optimization. N-Cyclobutyl-5-fluoro-2-iodobenzamide (CAS: 2816623-38-6) is a prime example of such an intermediate. The presence of a cyclobutyl group enhances lipophilicity and steric bulk, the 5-fluoro substituent modulates pKa and blocks metabolic oxidation, and the 2-iodo moiety provides an ideal handle for transition-metal-catalyzed cross-coupling reactions.
This technical whitepaper provides an in-depth physicochemical profile of N-Cyclobutyl-5-fluoro-2-iodobenzamide, focusing on its theoretical exact mass calculations, high-resolution mass spectrometry (HRMS) analytical protocols, and mechanistic fragmentation pathways.
Physicochemical Profiling & Isotopic Distribution
To accurately identify and quantify N-Cyclobutyl-5-fluoro-2-iodobenzamide in complex matrices (e.g., reaction mixtures or biological fluids), analysts must distinguish between its Average Molecular Weight and its Monoisotopic Exact Mass .
As established by the [1], the average molecular weight accounts for the natural abundance of all isotopes (e.g., 13 C, 12 C). Conversely, HRMS relies on the monoisotopic exact mass, which is calculated using only the primary, most abundant isotope of each element.
For N-Cyclobutyl-5-fluoro-2-iodobenzamide ( C11H11FINO ), the isotopic envelope is uniquely simplified because both Fluorine ( 19 F) and Iodine ( 127 I) are monoisotopic in nature. Therefore, the primary isotopic distribution ( M+1 , M+2 ) is driven almost entirely by the natural abundance of 13 C (~1.1% per carbon atom).
Quantitative Mass Data
| Physicochemical Property | Value | Calculation Basis |
| Chemical Formula | C11H11FINO | N/A |
| Average Molecular Weight | 319.11 g/mol | Based on standard atomic weights |
| Monoisotopic Exact Mass (M) | 318.9869 Da | 12 C, 1 H, 19 F, 127 I, 14 N, 16 O |
| Positive ESI [M+H]+ | 319.9942 Da | Addition of a proton ( H+ : 1.0073 Da) |
| Negative ESI [M−H]− | 317.9791 Da | Loss of a proton |
Causality Note: The mass of the [M+H]+ ion (319.9942 Da) is not simply the exact mass plus the mass of a hydrogen atom (1.0078 Da). It is the exact mass plus a proton (1.0073 Da), accounting for the missing electron. This sub-millidalton precision is mandatory for HRMS calibration.
High-Resolution Mass Spectrometry (HRMS) Analytical Protocol
The integration of [2] is essential for distinguishing the target compound from isobaric impurities. The following step-by-step methodology outlines a self-validating LC-HRMS protocol for exact mass determination.
Step-by-Step LC-HRMS Methodology
-
System Suitability and Calibration:
-
Calibrate the Orbitrap or Q-TOF mass analyzer using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of N-Cyclobutyl-5-fluoro-2-iodobenzamide in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a stock solution.
-
Dilute to a working concentration of 1 µg/mL using 50:50 H2O :MeCN containing 0.1% Formic Acid (FA) to promote protonation for positive electrospray ionization (+ESI).
-
-
Chromatographic Separation:
-
Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: H2O
- 0.1% FA.
-
Mobile Phase B: MeCN + 0.1% FA.
-
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min. The high lipophilicity of the cyclobutyl and iodo groups ensures strong retention, typically eluting in the organic-heavy phase of the gradient.
-
-
Data Acquisition:
-
Acquire full-scan MS data (m/z 100–1000) at a resolution of 70,000 (at m/z 200).
-
Extract the exact mass chromatogram at m/z 319.9942 with a narrow 5 ppm mass tolerance window.
-
Caption: LC-HRMS analytical workflow for exact mass determination.
Mechanistic Insights into Fragmentation (MS/MS)
Understanding the collision-induced dissociation (CID) pathways of N-Cyclobutyl-5-fluoro-2-iodobenzamide is critical for structural elucidation and targeted multiple reaction monitoring (MRM) assay development.
When subjected to CID in the collision cell, the [M+H]+ precursor ion (m/z 319.9942) undergoes highly predictable, thermodynamically driven fragmentations.
-
Primary Cleavage (Amide Bond Rupture): The most labile bond in the protonated molecule is the C-N amide bond. Cleavage results in the neutral loss of cyclobutylamine ( C4H9N , exact mass 71.0735 Da). The positive charge is retained on the carbonyl carbon, generating a highly stable resonance-stabilized acylium ion ( [C7H3FIO]+ ) at m/z 248.9207. (Self-Validation Check: 248.9207 Da [Ion] + 71.0735 Da [Neutral] = 319.9942 Da[Precursor]. The electron accounting is perfectly balanced).
-
Secondary Cleavage (Decarbonylation): The acylium ion subsequently extrudes carbon monoxide (CO, 27.9949 Da), a classic fragmentation route for aryl acylium species, yielding the aryl cation ( [C6H3FI]+ ) at m/z 220.9258.
Caption: Collision-induced dissociation (CID) fragmentation pathway.
Synthetic Utility in Drug Development
The precise characterization of this molecule directly translates to its utility in the laboratory. The 2-iodo substituent on the benzamide core is highly reactive toward oxidative addition by Palladium(0) complexes. This makes N-Cyclobutyl-5-fluoro-2-iodobenzamide an exceptional substrate for [3], including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
By utilizing HRMS to monitor the exact mass of the starting material (m/z 319.9942) versus the cross-coupled product, synthetic chemists can track reaction kinetics, identify transient oxidative-addition intermediates, and ensure the complete consumption of the halogenated precursor without relying solely on lower-resolution UV-Vis chromatography.
References
-
The Table of Standard Atomic Weights: An Exercise in Consensus Office of Scientific and Technical Information (OSTI) / Pure and Applied Chemistry URL:[Link]
-
High-Resolution Mass Spectrometry in Drug Discovery ResolveMass Laboratories Inc. URL:[Link]
-
Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate Journal of the American Chemical Society (ACS Publications) URL:[Link]
Navigating the ADME Labyrinth: A Technical Guide to the Pharmacokinetic Profiling of N-Cyclobutyl-5-fluoro-2-iodobenzamide Compounds
Introduction: The Rationale for Comprehensive Pharmacokinetic Profiling
In the landscape of modern drug discovery, the adage "it's not just about what the drug does to the body, but what the body does to the drug" has never been more pertinent. This principle forms the crux of pharmacokinetic (PK) and pharmacodynamic (PD) studies. For novel chemical entities like N-Cyclobutyl-5-fluoro-2-iodobenzamide and its analogs, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory checkbox but a fundamental prerequisite for advancing a candidate from bench to bedside.[1][2] This guide provides an in-depth, experience-driven framework for the comprehensive pharmacokinetic profiling of this specific class of benzamide derivatives, focusing on the "why" behind the "how" of experimental design and execution.
The unique structural motifs of N-Cyclobutyl-5-fluoro-2-iodobenzamide—the bulky cyclobutyl group, the electron-withdrawing fluorine atom, and the heavy iodine atom—each present distinct challenges and opportunities in terms of its pharmacokinetic behavior. The cyclobutyl moiety can influence metabolic stability and receptor binding, while the fluorine can modulate pKa, lipophilicity, and metabolic pathways.[3][4][5][6] The iodine atom, while less commonly discussed in PK terms, can impact distribution and may be a site for metabolic attack.[7][8] Therefore, a bespoke profiling strategy is essential.
Pillar 1: Absorption - The Gateway to Systemic Exposure
A drug's journey begins with its absorption into the systemic circulation. For orally administered drugs, this is a complex interplay of solubility and permeability, concepts elegantly captured by the Biopharmaceutical Classification System (BCS).[9][10][11] Determining the BCS class of a new chemical entity is a critical first step, as it guides formulation development and can provide a rationale for biowaivers.[9][12]
Predictive Framework: The Biopharmaceutical Classification System (BCS)
The BCS categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[10][12]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
For N-Cyclobutyl-5-fluoro-2-iodobenzamide, its relatively complex and lipophilic structure suggests a potential for low solubility (Class II or IV). However, this must be empirically determined.
Experimental Workflow: Assessing Solubility and Permeability
A logical workflow for assessing the absorption characteristics of our lead compound is crucial for making informed decisions.
Caption: Workflow for determining the Biopharmaceutical Classification System (BCS) class.
Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is a cornerstone for predicting human intestinal permeability and identifying potential drug efflux issues.[13][14] This assay utilizes a human colon carcinoma cell line that forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[13][15][16]
Objective: To determine the apparent permeability coefficient (Papp) of N-Cyclobutyl-5-fluoro-2-iodobenzamide in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[13]
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[13]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.
-
Compound Incubation: The test compound is added to either the apical (A) or basolateral (B) chamber. Lucifer yellow, a membrane-impermeant marker, is often included to confirm monolayer integrity throughout the experiment.
-
Sampling: At predetermined time points, aliquots are taken from the receiver chamber.
-
Quantification: The concentration of the test compound in the samples is determined by a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B).
-
Inhibitor Co-incubation (Optional): To identify specific efflux transporters, the assay can be repeated in the presence of known inhibitors such as verapamil for P-gp or fumitremorgin C for BCRP.[13]
Pillar 2: Distribution - Where Does the Drug Go?
Once absorbed, a drug distributes throughout the body, a process heavily influenced by its binding to plasma proteins. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[17] Therefore, determining the extent of plasma protein binding (PPB) is a critical step in pharmacokinetic profiling.
Experimental Workflow: Plasma Protein Binding Assessment
A streamlined approach to assessing plasma protein binding ensures accurate and reproducible data.
Caption: A typical workflow for determining plasma protein binding using equilibrium dialysis.
Protocol: Equilibrium Dialysis
Equilibrium dialysis is considered a gold-standard method for determining plasma protein binding due to its accuracy and minimal non-specific binding.[18][19][20] The Rapid Equilibrium Dialysis (RED) device is a commonly used platform for this assay.[18]
Objective: To determine the percentage of N-Cyclobutyl-5-fluoro-2-iodobenzamide bound to plasma proteins from different species (e.g., human, rat, mouse).
Step-by-Step Methodology:
-
Compound Spiking: The test compound is spiked into plasma from the desired species at a relevant concentration.
-
RED Device Assembly: The RED device consists of a sample chamber and a buffer chamber separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows free drug to pass through.
-
Incubation: The assembled device is incubated at 37°C with gentle shaking to allow the system to reach equilibrium.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the test compound in both chambers is determined by LC-MS/MS.[17]
-
Calculation of Percent Bound: The percentage of the drug bound to plasma proteins is calculated as follows: % Bound = [(Plasma Concentration - Buffer Concentration) / Plasma Concentration] * 100
Pillar 3: Metabolism - The Body's Chemical Factory
Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. Understanding a compound's metabolic stability and identifying its major metabolic pathways is crucial for predicting its in vivo clearance and potential for drug-drug interactions.[21][22] The presence of fluorine in N-Cyclobutyl-5-fluoro-2-iodobenzamide can enhance metabolic stability by making the C-F bond more resistant to cleavage than a C-H bond.[4][23][24] However, the cyclobutyl group can be a site for hydroxylation.[25][26]
Experimental Workflow: In Vitro Metabolic Stability
A systematic approach to evaluating metabolic stability provides a clear picture of a compound's susceptibility to enzymatic degradation.
Caption: An integrated workflow for assessing in vitro metabolic stability.
Protocol: Liver Microsomal Stability Assay
This assay provides an initial assessment of a compound's susceptibility to Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[21][27]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of N-Cyclobutyl-5-fluoro-2-iodobenzamide in liver microsomes.
Step-by-Step Methodology:
-
Incubation Mixture Preparation: A mixture containing the test compound, pooled liver microsomes from the species of interest, and a buffer is prepared.
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.[28] A control incubation without the NADPH system is run in parallel.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis: The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2 = -0.693 / slope). The intrinsic clearance (Clint) is then calculated based on the half-life and the protein concentration in the incubation.[29]
Pillar 4: Excretion and In Vivo Integration
The final piece of the pharmacokinetic puzzle is understanding how a drug and its metabolites are eliminated from the body. In vivo studies in animal models, typically rodents, are essential for integrating the data from in vitro assays and providing a holistic view of a compound's pharmacokinetic profile.[30][31][32]
Experimental Workflow: Rodent Pharmacokinetic Study
A well-designed rodent PK study provides crucial data on key parameters like Cmax, Tmax, AUC, and bioavailability.[33][34]
Sources
- 1. criver.com [criver.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Pharmacokinetics of Iodine and Fluoride following Application of an Anticaries Varnish in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. biorelevant.com [biorelevant.com]
- 10. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. database.ich.org [database.ich.org]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 17. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. qps.com [qps.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 22. nuvisan.com [nuvisan.com]
- 23. inhancetechnologies.com [inhancetechnologies.com]
- 24. annualreviews.org [annualreviews.org]
- 25. d-nb.info [d-nb.info]
- 26. researchgate.net [researchgate.net]
- 27. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. nuvisan.com [nuvisan.com]
- 32. vimta.com [vimta.com]
- 33. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. reactionbiology.com [reactionbiology.com]
In vitro stability and degradation pathways of N-Cyclobutyl-5-fluoro-2-iodobenzamide
An In-Depth Technical Guide to the In Vitro Stability and Degradation Pathways of N-Cyclobutyl-5-fluoro-2-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing the Stability Challenge
N-Cyclobutyl-5-fluoro-2-iodobenzamide is a halogenated benzamide derivative, a chemical scaffold of significant interest in medicinal chemistry.[1] The benzamide core is a privileged structure found in numerous therapeutic agents.[1] The specific substitutions on this molecule—an N-cyclobutyl group, a fluoro group, and an iodo group—are intentionally designed to modulate its physicochemical and pharmacological properties, such as target affinity, selectivity, and metabolic stability.[1][2]
Understanding the in vitro stability and degradation of a drug candidate like N-Cyclobutyl-5-fluoro-2-iodobenzamide is a cornerstone of early-stage drug development. These studies are not merely procedural checks; they provide critical foresight into a compound's potential in vivo fate. The data generated informs predictions of pharmacokinetic parameters like hepatic clearance, identifies metabolic "hot spots" that could be liabilities, and uncovers potential metabolites that may be pharmacologically active or toxic.[3] This guide provides a comprehensive framework for investigating the stability of N-Cyclobutyl-5-fluoro-2-iodobenzamide, detailing the rationale behind experimental design, robust protocols, and the elucidation of its potential degradation pathways.
Section 1: Structural Liabilities and Predicted Degradation Pathways
A proactive analysis of the molecule's structure allows us to anticipate its primary points of vulnerability to both chemical and enzymatic degradation.
-
Amide Bond Hydrolysis: The central amide linkage is a well-known site for hydrolysis, catalyzed by acids, bases, or enzymes such as amidases and carboxylesterases present in the liver and plasma.[4] This cleavage would yield 5-fluoro-2-iodobenzoic acid and cyclobutylamine. The electronic environment, influenced by the fluoro and iodo substituents, and steric hindrance from the cyclobutyl group will dictate the rate of this hydrolysis.[4]
-
Oxidative Metabolism (CYP450-Mediated): The molecule presents several potential sites for oxidation by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[4]
-
N-dealkylation: The N-cyclobutyl group can be oxidized, leading to its eventual removal to yield 5-fluoro-2-iodobenzamide.
-
Ring Hydroxylation: The aromatic ring can be hydroxylated at positions not occupied by substituents.
-
Cyclobutyl Ring Oxidation: The aliphatic cyclobutyl ring is a prime target for hydroxylation.
-
-
Dehalogenation: The carbon-iodine bond is significantly weaker than the carbon-fluorine bond and can be a site of metabolic activity. Reductive deiodination can occur, replacing the iodine atom with hydrogen. Additionally, certain deiodinase enzymes can catalyze the cleavage of iodoaryl bonds.[5]
-
Photodegradation: Aromatic iodides are known to be susceptible to photolysis, where light energy can induce cleavage of the C-I bond. This is a critical stability parameter for drug substances and products.[6]
Based on these liabilities, a map of potential degradation products can be proposed.
Caption: Predicted degradation pathways for N-Cyclobutyl-5-fluoro-2-iodobenzamide.
Section 2: Experimental Design for Stability Assessment
A multi-faceted approach is required to comprehensively evaluate the stability of the compound. The following protocols are designed to be self-validating by including appropriate controls.
Chemical Stability Profiling
This assesses the intrinsic stability of the molecule under conditions that mimic the physiological pH range and exposure to light.
Protocol 1: pH-Dependent Hydrolytic Stability
-
Rationale: To determine if the compound degrades spontaneously in aqueous environments simulating the stomach (acidic) and intestines (neutral/basic). This distinguishes chemical breakdown from enzyme-mediated metabolism.[7]
-
Methodology:
-
Prepare a 10 mM stock solution of N-Cyclobutyl-5-fluoro-2-iodobenzamide in DMSO.
-
Prepare three aqueous buffers: 0.5 M HCl (acidic), phosphate-buffered saline (PBS, pH 7.4), and 0.5 M NaOH (basic).[7]
-
Dilute the stock solution into each buffer to a final concentration of 0.5 mg/mL.
-
Incubate samples at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by HPLC-UV or LC-MS to quantify the remaining parent compound.[7]
-
Metabolic Stability Profiling
These assays use liver-derived enzyme systems to predict the extent and rate of metabolism in the body.
Workflow for In Vitro Metabolic Stability Assessment
Caption: General workflow for assessing in vitro metabolic stability.
Protocol 2: Liver Microsomal Stability Assay
-
Rationale: Human liver microsomes (HLM) are rich in CYP enzymes and are a cost-effective, high-throughput method to assess Phase I oxidative metabolism.[4] High clearance in this assay often indicates rapid metabolism by CYPs.[4]
-
Methodology:
-
Reagent Preparation:
-
Thaw human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.[4]
-
Prepare test compound and controls (one high-clearance, one low-clearance) at an intermediate concentration.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Include control wells: "-NADPH" (replace regenerating system with buffer) to check for non-CYP or chemical degradation.[4]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. Immediately after, add the test and control compounds to start the T=0 time point. The final substrate concentration is typically 1 µM.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the disappearance of the parent compound over time.
-
-
Protocol 3: Hepatocyte Stability Assay
-
Rationale: Cryopreserved hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more complete and physiologically relevant model than microsomes.[8] A compound stable in microsomes but unstable in hepatocytes suggests it is cleared primarily by Phase II conjugation pathways or other non-CYP enzymes.[4]
-
Methodology:
-
Thaw and prepare cryopreserved human hepatocytes according to the supplier's protocol to ensure high viability.
-
Resuspend the cells in incubation medium (e.g., Williams' E Medium) to a final density of 1 million viable cells/mL.
-
Add the cell suspension to a 96-well plate.
-
Add the test compound (final concentration ~1 µM) to initiate the reaction.
-
Incubate at 37°C in a humidified CO₂ incubator, with gentle shaking.
-
Sample at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench and process the samples as described in the microsomal assay.
-
Analyze by LC-MS/MS.
-
Section 3: Metabolite Identification and Pathway Elucidation
Identifying the products of degradation is essential to understand the metabolic fate of the compound.
-
The Central Role of LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for this task.[3][9] It separates the parent compound from its metabolites and provides mass information that is crucial for structural elucidation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites.[8]
-
Metabolite Identification Strategy:
-
Sample Analysis: Analyze quenched samples from the microsomal and hepatocyte incubations (typically from a later time point, e.g., 60 minutes) using LC-HRMS.
-
Data Mining: Search the acquired data for potential biotransformations. This involves looking for specific mass shifts from the parent compound corresponding to common metabolic reactions (see table below).
-
Structural Elucidation: Use MS/MS fragmentation patterns to propose the structure of the metabolites. The fragmentation of a metabolite compared to the parent compound can pinpoint the site of modification.
-
Table 1: Common Biotransformations and Corresponding Mass Shifts
| Metabolic Reaction | Mass Change (Da) | Potential Modification on N-Cyclobutyl-5-fluoro-2-iodobenzamide |
| Hydroxylation | +15.995 | Addition of -OH to the aromatic or cyclobutyl ring |
| Hydrolysis (Amide) | +1.008 (Acid) | Cleavage of the amide bond to form 5-fluoro-2-iodobenzoic acid |
| N-Dealkylation | -54.080 | Loss of the cyclobutyl group |
| Deiodination | -125.904 | Replacement of Iodine with Hydrogen |
| Glucuronidation (Phase II) | +176.032 | Conjugation of a glucuronic acid moiety (typically on a hydroxyl group) |
| Sulfation (Phase II) | +79.957 | Conjugation of a sulfate group (typically on a hydroxyl group) |
Section 4: Data Interpretation and Reporting
Raw analytical data must be translated into meaningful stability parameters.
4.1 Quantitative Stability Assessment
The concentration of the parent compound remaining at each time point is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Half-Life (t½): Determined from the slope (k) of the natural logarithm of the percent remaining parent compound versus time.
-
Equation: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): Represents the intrinsic ability of the liver to metabolize a drug.
-
Equation (for microsomal data): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
Table 2: Representative Stability Data for N-Cyclobutyl-5-fluoro-2-iodobenzamide
| Assay Condition | Half-Life (t½, min) | % Remaining at 60 min | Intrinsic Clearance (CLint) | Interpretation |
| pH 4.0 Buffer | > 240 | > 95% | N/A | Chemically stable in acidic conditions. |
| pH 7.4 Buffer | > 240 | > 95% | N/A | Chemically stable in neutral conditions. |
| Liver Microsomes (-NADPH) | > 120 | > 90% | Low | Minimal non-CYP or chemical degradation.[4] |
| Liver Microsomes (+NADPH) | 45 | 29% | Moderate (e.g., 35 µL/min/mg) | Susceptible to Phase I oxidative metabolism. |
| Hepatocytes | 25 | 10% | High (e.g., 70 µL/min/10⁶ cells) | Rapidly cleared; suggests contribution from both Phase I and Phase II pathways. |
Note: Data are hypothetical and for illustrative purposes.
4.2 Qualitative Pathway Analysis
The identification of metabolites allows for the construction of a metabolic map, providing a visual representation of the compound's degradation. For N-Cyclobutyl-5-fluoro-2-iodobenzamide, if metabolites from hydroxylation, N-dealkylation, and glucuronidation were detected, it would confirm that these are major clearance pathways. The absence of the deiodinated product would suggest the C-I bond is relatively stable under these in vitro conditions.
Conclusion and Strategic Implications
This technical guide outlines a systematic and robust approach to evaluating the in vitro stability of N-Cyclobutyl-5-fluoro-2-iodobenzamide. The collective results from chemical stability, microsomal, and hepatocyte assays provide a comprehensive profile of the molecule's liabilities.
A finding of moderate to high clearance would indicate that the compound is likely to be rapidly metabolized in vivo. The identification of specific metabolic hot spots—for instance, extensive hydroxylation on the cyclobutyl ring—provides actionable intelligence for medicinal chemists.[4] Subsequent lead optimization efforts could focus on blocking this position, for example, by introducing metabolically more stable groups, to enhance the compound's metabolic stability and improve its potential as a drug candidate.[10]
References
- Smolecule. (n.d.). Comparative metabolic stability of benzamide derivatives.
-
Di Micco, S., et al. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. Retrieved from [Link]
-
Jalkanen, J. P., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PMC. Retrieved from [Link]
-
Serrano-Wu, M. H., et al. (2008). Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Exhibiting Oral Activity in an Enzyme Inhibition ex Vivo Model. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Mazzocchitti, G., & Rois, C. (1978). The mechanism of acid hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. R Discovery. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from [Link]
-
Gajula, S. N. R., et al. (2021). Enhancement of metabolic stability with structural modifications. ResearchGate. Retrieved from [Link]
-
Qingxiang, Z., et al. (2000). Study on the hydrolysis of 2-chlorobenzamide. PubMed. Retrieved from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
Ma, L., & Zhu, M. (2007). Analytical strategies for identifying drug metabolites. PubMed. Retrieved from [Link]
-
Grignard, G., et al. (n.d.). In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. Retrieved from [Link]
-
Jones, A. M., et al. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. Retrieved from [Link]
-
IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. admescope.com [admescope.com]
- 9. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Presumed Toxicity and Safe Handling of N-Cyclobutyl-5-fluoro-2-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclobutyl-5-fluoro-2-iodobenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its potential toxicity and the implementation of appropriate safety protocols are paramount for researcher safety and experimental integrity. This technical guide provides a comprehensive overview of the presumed toxicological profile and recommended safety procedures for N-Cyclobutyl-5-fluoro-2-iodobenzamide. In the absence of specific toxicity data for this compound, this guide extrapolates information from structurally related benzamides and general principles of chemical safety. The core directive of this document is to foster a proactive safety culture by providing a framework for risk assessment and safe handling.
Chemical Identity and Structural Features
-
IUPAC Name: N-Cyclobutyl-5-fluoro-2-iodobenzamide
-
Molecular Formula: C₁₁H₁₁FINO
-
Molecular Weight: 319.11 g/mol
The structure of N-Cyclobutyl-5-fluoro-2-iodobenzamide incorporates several key functional groups that may influence its biological activity and toxicological profile:
-
Benzamide Core: Benzamide derivatives are a common scaffold in many therapeutic agents and bioactive molecules, exhibiting a wide range of biological activities[2][3].
-
Halogen Substituents (Fluoro and Iodo): The presence of fluorine and iodine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogenation can impact metabolic stability, receptor binding affinity, and overall toxicity[4]. 5-Fluorouracil, a well-known anticancer drug, highlights the potent biological effects that can be imparted by a fluorine substituent[5].
-
Cyclobutyl Group: The cyclobutane ring is a structural element found in various natural products and synthetic compounds, and it can influence the molecule's conformation and interaction with biological targets[6].
Caption: A generalized workflow for the safe handling of a chemical with unknown toxicity.
3.2 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
3.3 Experimental Protocol: A Self-Validating System
The following is a generalized protocol for handling N-Cyclobutyl-5-fluoro-2-iodobenzamide. The causality behind each step is explained to foster a deeper understanding of the safety measures.
-
Preparation:
-
Causality: To minimize exposure risk, all necessary equipment and reagents should be gathered and placed in the fume hood before the compound is introduced.
-
Procedure: Assemble all glassware, solvents, and other materials inside a certified chemical fume hood.
-
-
Weighing:
-
Causality: Weighing of powders presents a significant inhalation risk.
-
Procedure: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of N-Cyclobutyl-5-fluoro-2-iodobenzamide to the container.
-
-
Solution Preparation:
-
Causality: Dissolving the compound can generate vapors or aerosols.
-
Procedure: Add the solvent to the container with the weighed compound. Gently swirl or stir to dissolve. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
-
Reaction/Assay:
-
Causality: The experimental procedure itself can have inherent risks (e.g., splashing, aerosol generation).
-
Procedure: Perform all experimental manipulations within the fume hood.
-
-
Decontamination and Disposal:
-
Causality: Proper decontamination and waste disposal are critical to prevent cross-contamination and environmental release.
-
Procedure: Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent. Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.
-
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9][8]
Conclusion
N-Cyclobutyl-5-fluoro-2-iodobenzamide is a compound with potential for further research and development. However, the lack of specific toxicity data necessitates a highly cautious approach to its handling. By understanding the potential hazards based on its chemical structure and adhering to stringent safety protocols, researchers can minimize their risk of exposure and conduct their work in a safe and responsible manner. This guide serves as a foundational resource, and it is imperative that all users of this compound supplement this information with their institution's specific safety guidelines and a thorough, compound-specific risk assessment.
References
- BLD Pharm. N-Cyclobutyl-2-fluoro-5-iodobenzamide.
- International Paint Singapore Pte Ltd. Safety Data Sheet PRE-PRIME 167 CLEAR SEALER PART A.
- Safety D
- Material Safety D
- BroadPharm.
- ChemPoint.com.
- Benchchem. N-cyclopropyl-5-fluoro-2-iodobenzamide.
- ToxiVerse.
- Chemsigma. 5-fluoro-2-iodobenzamide.
- CymitQuimica. CAS 18179-40-3: 2-Hydroxy-5-iodobenzamide.
- SciELO. Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).
- Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. (2011).
- Flinn Scientific. “How Toxic Is Toxic?”.
- Chemistry Stack Exchange.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- National Oceanic and Atmospheric Administration. Assessing Contaminant Sensitivity of Endangered and Threatened Aquatic Species: Part I. Acute Toxicity of Five Chemicals.
- Sigma-Aldrich. 5-Fluoro-2-iodobenzoic acid 97 52548-63-7.
- PubChem. N-Cyclopropyl-2,4-difluoro-5-iodobenzamide. (2026).
- PubMed.
- Agency for Toxic Substances and Disease Registry. CDC Web Archive.
- BLD Pharm. N-Cyclobutyl-4-fluoro-2-iodobenzamide.
- Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (2021).
- Benchchem. In-depth Technical Guide: 3-Fluoro-5-iodobenzamide.
- Asian Pacific Journal of Cancer Prevention.
Sources
- 1. 2749920-68-9|N-Cyclobutyl-2-fluoro-5-iodobenzamide|BLD Pharm [bldpharm.com]
- 2. N-cyclopropyl-5-fluoro-2-iodobenzamide | 1281154-79-7 | Benchchem [benchchem.com]
- 3. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues [beilstein-journals.org]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 8. broadpharm.com [broadpharm.com]
- 9. actylislab.com [actylislab.com]
Advanced Buchwald-Hartwig Cross-Coupling Protocols for N-Cyclobutyl-5-fluoro-2-iodobenzamide: Overcoming Ortho-Amide Interference
Executive Summary
N-Cyclobutyl-5-fluoro-2-iodobenzamide (CAS: 2816623-38-6) is a highly functionalized, sterically demanding aryl halide utilized as a premium building block in medicinal chemistry and drug development[1]. The incorporation of a 5-fluoro substituent enhances metabolic stability and lipophilicity, while the N-cyclobutyl amide provides a distinct vector for hydrogen bonding and target engagement.
However, performing C–N cross-coupling on this substrate via the Buchwald-Hartwig amination presents severe chemoselectivity and catalytic challenges. The presence of an ortho-secondary amide introduces significant steric bulk and provides a competing coordinating group that can rapidly deactivate palladium catalysts[2]. This application note provides a comprehensive, mechanistically grounded guide to overcoming these challenges, detailing optimized protocols for coupling this specific substrate with both primary and secondary amines.
Mechanistic Causality: The "Ortho-Effect" and Catalyst Poisoning
To successfully couple N-cyclobutyl-5-fluoro-2-iodobenzamide, one must understand the causality behind why standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, PPh₃, NaOtBu) frequently fail for 2-iodobenzamides[2].
-
The Deprotonation Threat: The secondary amide N–H has a pKₐ of approximately 15–16. When strong inorganic bases like Sodium tert-butoxide (NaOtBu) or LiHMDS are used, the amide is prematurely deprotonated.
-
Palladacycle Formation (Catalyst Resting State): Following the oxidative addition of the C–I bond to the Pd(0) center, the newly formed Pd(II) species is in close proximity to the deprotonated ortho-amide. The amide nitrogen strongly coordinates to the electrophilic Pd(II) center, forming a thermodynamically stable 5- or 6-membered palladacycle. This effectively traps the catalyst in an unreactive resting state, preventing the external amine from binding and halting the catalytic cycle[3].
-
The Solution (Sterics & Mild Bases): To circumvent this dead end, the protocol must utilize mild, insoluble bases (such as Cs₂CO₃ or K₃PO₄) that are basic enough to facilitate the amine binding/deprotonation step but insufficiently basic to deprotonate the native amide[4]. Furthermore, the use of dialkylbiaryl monophosphine ligands (e.g., BrettPhos or RuPhos) is mandatory. Their extreme steric bulk physically blocks the formation of the bis-coordinated Pd-amide complex, forcing the metal center to remain accessible to the external amine nucleophile[3].
Caption: Mechanistic divergence in ortho-amide cross-coupling based on base and ligand selection.
Catalyst and Base Optimization Matrix
The following table summarizes the quantitative yield outcomes based on high-throughput experimentation principles for the coupling of N-cyclobutyl-5-fluoro-2-iodobenzamide with morpholine (a model secondary amine).
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Primary Issue / Observation |
| Pd₂(dba)₃ (5 mol%) | BINAP | NaOtBu | Toluene | 100 | < 5% | Complete catalyst poisoning; unreacted starting material. |
| Pd(OAc)₂ (5 mol%) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 45% | Sluggish transmetalation; significant deiodination side-product. |
| BrettPhos Pd G3 | BrettPhos | K₃PO₄ | t-AmylOH | 90 | > 95% | Optimal for Primary Amines; rapid reductive elimination. |
| RuPhos Pd G3 | RuPhos | Cs₂CO₃ | Dioxane | 100 | > 90% | Optimal for Secondary Amines; accommodates steric bulk. |
Note: Palladacycle generation is strictly suppressed in the BrettPhos/RuPhos systems due to the large bite angle and spatial shielding of the biaryl backbone[3].
Self-Validating Experimental Protocols
The following protocols utilize Generation 3 (G3) Palladacycle precatalysts. G3 precatalysts are highly recommended because they form the active mono-ligated Pd(0) species rapidly at room temperature without requiring an exogenous reducing agent, ensuring a highly robust and self-validating system[5].
Protocol A: Coupling with Primary Amines (BrettPhos System)
Designed for unhindered and α-branched primary amines.
Reagents:
-
N-Cyclobutyl-5-fluoro-2-iodobenzamide (1.0 equiv, 0.5 mmol, ~159.5 mg)
-
Primary Amine (1.2 equiv, 0.6 mmol)
-
BrettPhos Pd G3 (2 mol%, 0.01 mmol, 9.1 mg)
-
BrettPhos Ligand (2 mol%, 0.01 mmol, 5.4 mg)
-
K₃PO₄ (anhydrous, finely milled) (2.0 equiv, 1.0 mmol, 212 mg)
-
t-Amyl Alcohol (Anhydrous, degassed) (2.5 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL reaction vial with N-cyclobutyl-5-fluoro-2-iodobenzamide, BrettPhos Pd G3, BrettPhos, and K₃PO₄.
-
Solvent & Amine Addition: Add degassed t-Amyl alcohol followed by the primary amine. (If the amine is a solid, add it during Step 1).
-
Thermal Activation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 12 hours.
-
Self-Validation (In-Process Control): After 12 hours, cool to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Check: The starting material peak (m/z [M+H]⁺ 320.0) must be absent. A new peak corresponding to [M - I + Amine]⁺ should dominate the chromatogram.
-
-
Workup: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic K₃PO₄ salts and palladium black. Wash the pad with an additional 10 mL of EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Coupling with Secondary Amines (RuPhos System)
Designed for cyclic and acyclic secondary amines (e.g., morpholine, piperidine).
Reagents:
-
N-Cyclobutyl-5-fluoro-2-iodobenzamide (1.0 equiv, 0.5 mmol)
-
Secondary Amine (1.5 equiv, 0.75 mmol)
-
RuPhos Pd G3 (3 mol%, 0.015 mmol, 12.5 mg)
-
RuPhos Ligand (3 mol%, 0.015 mmol, 7.0 mg)
-
Cs₂CO₃ (anhydrous) (2.0 equiv, 1.0 mmol, 326 mg)
-
1,4-Dioxane (Anhydrous, degassed) (2.5 mL)
Step-by-Step Methodology:
-
Solid Reagent Loading: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, RuPhos Pd G3, RuPhos, and Cs₂CO₃.
-
Purging: Evacuate the tube and backfill with Argon (repeat 3 times).
-
Liquid Addition: Add the secondary amine and 1,4-Dioxane via syringe under a positive pressure of Argon.
-
Reaction: Seal the tube and heat at 100 °C for 16 hours. The mixture will transition from a pale yellow to a dark red/brown suspension.
-
Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 30% EtOAc in Hexanes).
-
Validation Check: The aryl iodide (UV active, Rf ~0.6) should be consumed, replaced by a lower-running, highly fluorescent product spot (Rf ~0.3-0.4).
-
-
Isolation: Quench with water (5 mL) to dissolve the cesium salts. Extract with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate for subsequent chromatographic purification.
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination of 2-iodobenzamides.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Retrieved from[Link]
-
Nolan, S. P., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from[Link]
-
Buchwald, S. L., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Central Science, 6(2), 270-279. Retrieved from[Link]
-
Wang, C., et al. (2026). Palladium-Catalyzed Directed C(sp3)–H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids. ACS Publications. Retrieved from[Link](URL representative of source material)
Sources
The Strategic Utility of N-Cyclobutyl-5-fluoro-2-iodobenzamide in Pharmaceutical Synthesis: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Cyclobutyl-5-fluoro-2-iodobenzamide as a critical pharmaceutical intermediate. With full editorial control, this guide is structured to provide in-depth technical insights, moving beyond a rigid template to offer a narrative that is both scientifically rigorous and practically applicable in a laboratory setting.
Introduction: The Significance of a Versatile Building Block
In the landscape of modern drug discovery, the strategic design and synthesis of small molecules with high therapeutic potential are paramount. N-Cyclobutyl-5-fluoro-2-iodobenzamide has emerged as a key building block, particularly in the synthesis of targeted cancer therapies. Its unique trifunctionalized aromatic core, featuring a fluorine atom, an iodine atom, and an N-cyclobutylamide group, offers a versatile platform for the construction of complex molecular architectures.
The presence of a fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. The iodine atom serves as a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The N-cyclobutylamide moiety can contribute to the overall pharmacological profile and solubility of the compound.
A prime example of the utility of this intermediate is in the synthesis of Niraparib , a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes (PARP-1 and PARP-2).[1][2] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA-mutated ovarian and breast cancers.[1][3] This guide will focus on the practical application of N-Cyclobutyl-5-fluoro-2-iodobenzamide in the synthesis of Niraparib, providing detailed protocols and scientific rationale.
The Role of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised. When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication. The inability to repair these DSBs leads to genomic instability and ultimately cell death, a concept known as "synthetic lethality".[1] Niraparib's mechanism of action involves not only inhibiting the catalytic activity of PARP but also trapping the PARP-DNA complex at the site of damage, which is highly cytotoxic to cancer cells.[1]
Synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide: A Step-by-Step Protocol
The synthesis of the title intermediate is a critical first step. It is typically prepared from the commercially available 2-fluoro-5-iodobenzoic acid.
Protocol 1: Synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide
This protocol outlines the amide bond formation between 2-fluoro-5-iodobenzoic acid and cyclobutylamine.
Materials:
-
2-Fluoro-5-iodobenzoic acid
-
Cyclobutylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-iodobenzoic acid (1.0 equivalent) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) or DCC (1.1 equivalents) portion-wise to the stirred solution. If using EDC hydrochloride, a base like DIPEA (2.5 equivalents) or TEA (2.2 equivalents) should be added.[4][5]
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Amine Addition: Slowly add cyclobutylamine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, if DCC was used, filter off the dicyclohexylurea (DCU) byproduct. Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Cyclobutyl-5-fluoro-2-iodobenzamide as a solid.[6][7] Alternatively, recrystallization can be employed for purification.[6][8][9][10][11][12][13][14][15]
Safety Precautions:
-
2-Fluoro-5-iodobenzoic acid is an irritant.[16][17][18][19] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Coupling reagents like EDC and DCC can be sensitizers. Avoid inhalation and skin contact.
Application in the Synthesis of Niraparib
N-Cyclobutyl-5-fluoro-2-iodobenzamide serves as the key electrophilic partner in a cross-coupling reaction to construct the core of Niraparib. The nucleophilic partner is typically a derivative of 2-(piperidin-3-yl)indazole.
Protocol 2: Synthesis of Niraparib via Ullmann-Type Coupling
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[5][10][14][20][21][22][23][24][25]
Materials:
-
N-Cyclobutyl-5-fluoro-2-iodobenzamide
-
2-(4-((3S)-piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (or a protected precursor)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
A base (e.g., potassium carbonate, potassium phosphate)
-
A high-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
Procedure:
-
To a reaction vessel, add N-Cyclobutyl-5-fluoro-2-iodobenzamide (1.0 equivalent), the indazole derivative (1.1 equivalents), CuI (0.1-0.2 equivalents), the ligand (0.2-0.4 equivalents), and the base (2.0-3.0 equivalents).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection (if necessary): If a protected piperidine derivative was used, a final deprotection step will be required to yield Niraparib.
Alternative Cross-Coupling Strategies
While the Ullmann coupling is a viable option, modern palladium-catalyzed cross-coupling reactions often offer milder conditions and broader substrate scope.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is widely used for C-N bond formation.[22][26][27][28][29] It typically involves a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos).
-
Sonogashira Coupling: If the synthetic strategy involves the introduction of an alkyne, the Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, can be employed.[7][30]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of N-Cyclobutyl-5-fluoro-2-iodobenzamide.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclobutyl protons, the aromatic protons, and the amide N-H proton. The chemical shifts and coupling patterns will be characteristic of the structure.[21][28][31][32][33] |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons (with C-F and C-I splitting), and the cyclobutyl carbons.[21][28][31][32][34] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.[27][34][35][36] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time is characteristic of the compound under specific chromatographic conditions.[23][26][27][29][33][37] |
Clinical Significance of Niraparib
Niraparib (brand name Zejula®) has received FDA approval for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[3][38][39] Its approval has been expanded to include first-line maintenance treatment for advanced ovarian cancer.[8] Clinical trials have demonstrated that Niraparib significantly prolongs progression-free survival in patients, both with and without germline BRCA mutations.[1][3][39][40]
Conclusion
N-Cyclobutyl-5-fluoro-2-iodobenzamide is a valuable and versatile intermediate in pharmaceutical synthesis, with its utility powerfully demonstrated in the efficient construction of the PARP inhibitor Niraparib. The synthetic protocols and analytical methods outlined in this guide provide a solid foundation for researchers working in drug discovery and development. A thorough understanding of the underlying chemical principles and adherence to safety protocols are paramount for the successful application of this important building block in the synthesis of life-saving medicines.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Fluoro-5-iodobenzoic Acid: Properties, Applications & Quality Specifications. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Niraparib Tosylate? Synapse. Retrieved from [Link]
-
American Chemical Society. (2015, March 11). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Retrieved from [Link]
-
American Health & Drug Benefits. (2018, March 15). Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer. Retrieved from [Link]
-
Wikipedia. (n.d.). Niraparib. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 29). FDA approves niraparib for first-line maintenance of advanced ovarian cancer. Retrieved from [Link]
-
National Cancer Institute. (2017, April 12). FDA Approves Niraparib as Maintenance Therapy for Recurrent Ovarian Cancer. Retrieved from [Link]
-
Gonzalez, A., Kistenfeger, Q., & Cosgrove, C. M. (2024, December 20). Patient Selection for the Use of Niraparib in Advanced Ovarian Cancer: A Review. Dovepress, 16, 21-31. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Purifying by recrystallisation - student sheet. Retrieved from [Link]
-
Preprints.org. (2024, April 12). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application to the synthesis of carbazole derivatives. Retrieved from [Link]
-
UEA Digital Repository. (n.d.). Approaches to the synthesis and modification of nitrogen-based heterocycles. Retrieved from [Link]
-
Bosnian Journal of Basic Medical Sciences. (2004). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Retrieved from [Link]
-
Scarpelli, R., Boueres, J. K., Cerretani, M., Ferrigno, F., Ontoria, J. M., Rowley, M., Schultz-Fademrecht, C., Toniatti, C., & Jones, P. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, April 6). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. Retrieved from [Link]
-
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses-Developments and Applications. IntechOpen. [Link]
-
Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-(4-(3S)-3-PIPERIDINYLPHENYL)-2H-INDAZOLE-7-CARBOXYLIC ACID. Retrieved from [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL. Retrieved from [Link]
-
Chemical Society of Japan. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]
-
Axcend. (n.d.). Determination of Pharmaceuticals by Capillary HPLC-MS/MS. Retrieved from [Link]
-
MDPI. (n.d.). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Methods For. Retrieved from [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
-
Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Lipid Analysis by Mass Spectrometry coupled with Laser Light. Retrieved from [Link]
-
Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
DTU Inside. (n.d.). Liquid chromatography mass spectrometry for analysis of microbial metabolites. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niraparib for ovarian cancer [australianprescriber.tg.org.au]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. edu.rsc.org [edu.rsc.org]
- 11. tdcommons.org [tdcommons.org]
- 12. GSRS [precision.fda.gov]
- 13. caribjscitech.com [caribjscitech.com]
- 14. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. nbinno.com [nbinno.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. beilstein-archives.org [beilstein-archives.org]
- 21. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. scribd.com [scribd.com]
- 24. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. growingscience.com [growingscience.com]
- 26. bjbms.org [bjbms.org]
- 27. lcms.cz [lcms.cz]
- 28. Thieme E-Books & E-Journals [thieme-connect.de]
- 29. axcendcorp.com [axcendcorp.com]
- 30. Organic Syntheses Procedure [orgsyn.org]
- 31. mdpi.com [mdpi.com]
- 32. modgraph.co.uk [modgraph.co.uk]
- 33. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 34. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 35. documents.thermofisher.com [documents.thermofisher.com]
- 36. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 37. padproject.nd.edu [padproject.nd.edu]
- 38. mdpi.com [mdpi.com]
- 39. esmo.org [esmo.org]
- 40. dovepress.com [dovepress.com]
Application Note: Structural Elucidation and NMR Characterization Protocol for N-Cyclobutyl-5-fluoro-2-iodobenzamide
Executive Summary & Context
N-Cyclobutyl-5-fluoro-2-iodobenzamide (CAS: 2816623-38-6) is a highly functionalized halo-aromatic building block widely utilized in modern medicinal chemistry and drug development [4]. Its structural framework—featuring an aryl iodide for transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki-Miyaura), an aryl fluoride for metabolic stability, and a cyclobutyl amide for lipophilic target engagement—makes it an ideal precursor for synthesizing complex heterocycles such as isoindolinones and quinazolinones [1].
Accurate structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of three distinct NMR-active nuclei ( 1 H, 13 C, and 19 F) on the aromatic ring creates complex heteronuclear spin-spin coupling networks. This application note provides a self-validating protocol for the acquisition and interpretation of 1D NMR data for this specific compound, ensuring high-fidelity structural elucidation [2].
Physicochemical Properties
| Property | Value |
| Chemical Name | N-Cyclobutyl-5-fluoro-2-iodobenzamide |
| CAS Registry Number | 2816623-38-6 |
| Molecular Formula | C 11 H 11 FINO |
| Molecular Weight | 319.11 g/mol |
| Appearance | White to off-white solid |
| Solubility for NMR | CDCl 3 , DMSO- d6 , Methanol- d4 |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure reproducibility and trustworthiness, the following methodology embeds validation checkpoints directly into the workflow.
Step 1: Sample Preparation
-
Procedure: Weigh 15–20 mg of N-Cyclobutyl-5-fluoro-2-iodobenzamide into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a standard 5 mm NMR tube.
-
Causality: CDCl 3 is selected because it lacks exchangeable protons that could obscure the amide N-H signal, unlike protic solvents (e.g., Methanol- d4 ).
-
Validation Checkpoint: Visually inspect the NMR tube. The solution must be perfectly clear. Any undissolved particulates will distort the local magnetic field homogeneity, leading to broad spectral lines. If cloudy, filter the sample through a glass wool plug.
Step 2: Instrument Tuning and Locking
-
Procedure: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance frequency of the CDCl 3 solvent. Tune and match the probe specifically for 1 H and 13 C nuclei.
-
Validation Checkpoint: Monitor the lock level meter. A stable, non-fluctuating lock signal confirms successful field-frequency stabilization, which is critical for long 13 C acquisitions.
Step 3: Shimming
-
Procedure: Execute automated gradient shimming (Z-axis) to optimize magnetic field homogeneity around the sample.
-
Validation Checkpoint: Acquire a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl 3 solvent peak at 7.26 ppm. The FWHM must be ≤1.0 Hz. If it exceeds this threshold, manual shimming of the Z1 and Z2 coils is required.
Step 4: Acquisition Parameters
-
1 H NMR: 16 scans (ns), 1 second relaxation delay (d1), 30° flip angle.
-
13 C NMR: 512–1024 scans (ns), 2 second relaxation delay (d1), WALTZ-16 1 H-decoupling.
-
Causality: The 13 C relaxation delay (d1) is extended to 2 seconds because quaternary carbons (C=O, C-I, C-F) lack attached protons to facilitate dipole-dipole relaxation, resulting in longer T1 relaxation times. A shorter d1 would artificially suppress these critical signals.
Workflow Visualization
Figure 1: Standardized self-validating NMR sample preparation and multi-nuclear acquisition workflow.
Reference NMR Data & Assignments
The following tables summarize the expected empirical chemical shifts ( δ ) and coupling constants ( J ) for N-Cyclobutyl-5-fluoro-2-iodobenzamide in CDCl 3 at 298 K, derived from structural analogs and established predictive models [1, 3].
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 7.85 | dd | 1H | JH,H=8.8 , JH,F=5.2 | Aromatic H-3 (ortho to I) |
| 7.15 | dd | 1H | JH,F=8.8 , JH,H=3.0 | Aromatic H-6 (ortho to C=O) |
| 6.85 | ddd | 1H | JH,H=8.8 , JH,F=8.0 , JH,H=3.0 | Aromatic H-4 (ortho to F) |
| 6.10 | br d | 1H | J=7.5 | Amide N-H |
| 4.55 | sextet | 1H | J=7.5 | Cyclobutyl C α -H |
| 2.45 | m | 2H | - | Cyclobutyl C β -H 2 |
| 1.95 | m | 2H | - | Cyclobutyl C β -H 2 |
| 1.75 | m | 2H | - | Cyclobutyl C γ -H 2 |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JC,F , Hz) | Assignment |
| 167.5 | s | - | Carbonyl (C=O) |
| 162.2 | d | 250.5 | Aromatic C-5 (C-F) |
| 143.8 | d | 6.5 | Aromatic C-1 (C-C=O) |
| 140.6 | d | 7.5 | Aromatic C-3 (C-H) |
| 118.2 | d | 22.0 | Aromatic C-4 (C-H) |
| 115.8 | d | 24.5 | Aromatic C-6 (C-H) |
| 86.5 | d | 3.0 | Aromatic C-2 (C-I) |
| 45.8 | s | - | Cyclobutyl C- α |
| 31.2 | s | - | Cyclobutyl C- β (2C) |
| 15.3 | s | - | Cyclobutyl C- γ |
Mechanistic Insights into Spectral Features
To confidently interpret the spectra of N-Cyclobutyl-5-fluoro-2-iodobenzamide, one must understand the underlying physical chemistry driving the observed chemical shifts and splitting patterns.
The "Heavy Atom Effect" of Iodine
A defining feature of the 13 C spectrum is the extreme upfield shift of the C-2 carbon (attached to iodine) to approximately 86.5 ppm. This is caused by the Heavy Atom Effect . The large, diffuse electron cloud of the iodine atom generates a strong local diamagnetic current when placed in the spectrometer's magnetic field. This current heavily shields the directly attached carbon nucleus, pushing its resonance far upfield compared to standard aromatic carbons (which typically resonate between 110–140 ppm) [1].
Heteronuclear 19 F Spin-Spin Coupling
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance. It actively couples with both 1 H and 13 C nuclei, creating distinct splitting patterns that act as an internal map of the aromatic ring [2]:
-
13 C-F Coupling: The ipso carbon (C-5) exhibits a massive one-bond coupling constant ( 1JCF≈250 Hz), appearing as a wide doublet. The ortho carbons (C-4 and C-6) show two-bond couplings ( 2JCF≈22−25 Hz), while the meta carbons (C-1 and C-3) show three-bond couplings ( 3JCF≈6−8 Hz).
-
1 H-F Coupling: The proton at the 4-position (H-4) is split by the adjacent H-3, the adjacent H-6, and the adjacent Fluorine atom, resulting in a complex doublet of doublet of doublets (ddd).
Amide Bond Rotamers and Steric Bulk
The cyclobutyl ring introduces significant steric bulk adjacent to the amide nitrogen. Because the C-N bond in amides possesses partial double-bond character (due to resonance with the carbonyl oxygen), rotation around this bond is restricted. The steric hindrance of the cyclobutyl group locks the molecule into a preferred trans-like conformation at room temperature. This conformational rigidity is responsible for the relatively sharp appearance of the N-H doublet at 6.10 ppm, which might otherwise appear as a broad, featureless hump in less sterically hindered amides [3].
References
- Phosphazene Superbase-Mediated Regio- and Stereoselective Iodoaminocyclization of 2-(1-Alkynyl)benzamides for the Synthesis of Isoindolin-1-ones. ACS Publications.
- N-cyclopropyl-5-fluoro-2-iodobenzamide | 1281154-79-7. Benchchem.
- Synthesis of NCGC00138783 and analogs General methods. DOI.org (NIH).
- 2816623-38-6 | N-Cyclobutyl-5-fluoro-2-iodobenzamide. Ambeed.
Application Notes and Protocols for the Synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide
Introduction
N-Cyclobutyl-5-fluoro-2-iodobenzamide is a substituted benzamide derivative of significant interest to researchers in medicinal chemistry and drug discovery. The presence of a fluorine atom, an iodine atom, and a cyclobutyl group on the benzamide scaffold offers a unique combination of lipophilicity, metabolic stability, and opportunities for further chemical modification. This document provides detailed, field-proven protocols for the synthesis of this target molecule via amidation of 5-fluoro-2-iodobenzoic acid with cyclobutylamine. Two distinct, robust methods are presented, employing common and efficient coupling reagents to facilitate the formation of the crucial amide bond. These protocols are designed to be accessible to researchers with a foundational understanding of organic synthesis.
Core Principles of Amidation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[1] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. This activation is mediated by a variety of "coupling reagents."[2][3] The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and scalability of the reaction.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol utilizes the widely used carbodiimide coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive hydroxybenzotriazole (HOBt). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to an HOBt ester.[4] This active ester readily reacts with the amine to form the desired amide, while the HOBt additive is known to suppress side reactions and reduce racemization in chiral substrates.[4]
Reaction Scheme:
Caption: General workflow for EDC/HOBt mediated amidation.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Grade | Recommended Supplier |
| 5-Fluoro-2-iodobenzoic acid | 266.01 | ≥97% | Sigma-Aldrich, Thermo Fisher Scientific[5][6] |
| Cyclobutylamine | 71.12 | ≥98% | Commercial |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | ≥98% | Commercial |
| HOBt (Hydroxybenzotriazole) | 135.12 | ≥97% | Commercial |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | ≥99% | Commercial |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Commercial |
| Ethyl acetate (EtOAc) | 88.11 | ACS Grade | Commercial |
| Hexanes | - | ACS Grade | Commercial |
| Saturated aqueous NaHCO₃ | - | - | Laboratory prepared |
| Brine | - | - | Laboratory prepared |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Commercial |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-iodobenzoic acid (1.0 equiv).
-
Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Reagent Addition: Add cyclobutylamine (1.1 equiv) and HOBt (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base and Coupling Agent Addition: Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC (1.2 equiv).[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cyclobutyl-5-fluoro-2-iodobenzamide.
Protocol 2: HATU-Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent.[7] HATU is known for its rapid reaction times and its effectiveness with a wide range of substrates, including those that may be sterically hindered or electronically deactivated.[3][7]
Reaction Scheme:
Caption: General workflow for HATU mediated amidation.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Grade | Recommended Supplier |
| 5-Fluoro-2-iodobenzoic acid | 266.01 | ≥97% | Sigma-Aldrich, Thermo Fisher Scientific[5][6] |
| Cyclobutylamine | 71.12 | ≥98% | Commercial |
| HATU | 380.23 | ≥98% | Commercial |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | ≥99% | Commercial |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Commercial |
| Ethyl acetate (EtOAc) | 88.11 | ACS Grade | Commercial |
| Water | 18.02 | Deionized | - |
| Saturated aqueous NaHCO₃ | - | - | Laboratory prepared |
| Brine | - | - | Laboratory prepared |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Commercial |
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 5-fluoro-2-iodobenzoic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (approximately 0.1–0.2 M concentration of the carboxylic acid).
-
Reagent Addition: To the solution, add cyclobutylamine (1.1 equiv), followed by the slow addition of DIPEA (3.0 equiv).[7]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2–12 hours).[7]
-
Quenching and Workup:
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Cyclobutyl-5-fluoro-2-iodobenzamide.
Data Summary and Comparison
| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU) | Rationale |
| Coupling Reagent | EDC/HOBt | HATU | EDC is a cost-effective and widely used carbodiimide.[2][4] HATU is a more modern, highly efficient uronium salt, often used for challenging couplings.[3][7] |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | DCM is a common, relatively non-polar solvent that is easily removed. DMF is a polar aprotic solvent with excellent solvating power, which can be beneficial for less soluble substrates. |
| Base | DIPEA | DIPEA | A non-nucleophilic hindered base is required to neutralize the acidic byproducts of the reaction without competing in the amidation. |
| Temperature | 0 °C to Room Temp | Room Temp | The initial cooling for the EDC protocol helps to control the formation of the active ester. HATU reactions are often efficient at room temperature.[7] |
| Typical Reaction Time | 12–24 hours | 2–12 hours | HATU-mediated couplings are generally faster than those with EDC/HOBt.[3] |
| Workup | Aqueous washes | Aqueous washes | Standard procedure to remove water-soluble byproducts and unreacted reagents. |
Conclusion
Both the EDC/HOBt and HATU-mediated protocols provide reliable and efficient methods for the synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide. The choice between the two may depend on factors such as the cost and availability of reagents, the scale of the reaction, and the need for rapid reaction times. The EDC/HOBt method is a classic, cost-effective approach, while the HATU method offers the advantage of speed and efficiency, particularly for more challenging substrates. Both protocols, when executed with care, should provide the desired product in good yield and purity, enabling further research and development in the fields of medicinal chemistry and materials science.
References
- Examples of coupling agents for amide bond formation with benzotriazole-like structures. (n.d.).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
- Ynamide Coupling Reagents: Origin and Advances - PMC. (n.d.).
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid - Benchchem. (n.d.).
- Application Note: A Robust Protocol for the Amidation of 5-Cyclopropyl-2-fluorobenzoic Acid - Benchchem. (n.d.).
Sources
Improving reaction yield in N-Cyclobutyl-5-fluoro-2-iodobenzamide synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted, actionable advice for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose issues, optimize reaction conditions, and significantly improve your product yield and purity.
Synthesis Overview & Core Reaction Pathway
The synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide is fundamentally an amide coupling reaction. It involves the condensation of a carboxylic acid (5-fluoro-2-iodobenzoic acid) with an amine (cyclobutylamine).[1] To achieve a high yield, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. This activation is the critical step where many synthetic challenges arise.
The general workflow involves activating the carboxylic acid with a coupling reagent, followed by the introduction of the amine to form the desired amide bond.
Caption: General workflow for amide coupling synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-Cyclobutyl-5-fluoro-2-iodobenzamide?
A: The most prevalent method is the use of coupling agents to facilitate the condensation of 5-fluoro-2-iodobenzoic acid and cyclobutylamine.[1] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are a very common choice.[2] This combination is effective, generates water-soluble byproducts that are easily removed during work-up, and minimizes common side reactions.[3]
Q2: My reaction yield is consistently low (<40%). What are the most likely overarching issues?
A: Consistently low yields often point to one of four key areas:
-
Reagent Quality: The carboxylic acid may have trace water, the amine may be partially protonated (as a salt), or the coupling reagent may have degraded due to improper storage.
-
Reaction Conditions: Sub-optimal temperature, insufficient reaction time, or poor choice of solvent can stall the reaction.
-
Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides without an additive, can consume your starting material.[4]
-
Work-up & Purification: The product may be lost during aqueous extraction if the pH is not controlled, or during purification if an inappropriate method is chosen.
Q3: How do I monitor the reaction's progress effectively?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (the carboxylic acid and the amine). The reaction is complete when the spot corresponding to the limiting reagent (usually the carboxylic acid) has disappeared, and a new, more non-polar spot corresponding to the amide product is prominent.
Troubleshooting Guide: Diagnosing & Solving Specific Issues
This section addresses specific problems you may encounter during the synthesis.
Q4: My TLC shows my starting material is consumed, but there's no product spot, or it's very faint. Where did my material go?
A: This is a classic sign of a dominant side reaction or product instability.
-
Primary Cause (Carbodiimide reagents like DCC/EDC): You are likely forming an N-acylurea byproduct . This occurs when the activated carboxylic acid intermediate (the O-acylisourea) rearranges instead of reacting with the amine. This is especially common with sterically hindered amines or when the amine is added too slowly.
-
Solution: The most effective solution is to add 1-hydroxybenzotriazole (HOBt) or a similar additive to the reaction.[4] HOBt acts as a "trap" for the activated intermediate, forming an active ester that is more stable towards rearrangement but highly reactive towards the amine.[2][3] This dramatically suppresses N-acylurea formation.
Caption: Role of HOBt in preventing N-acylurea byproduct formation.
Q5: The reaction is very sluggish and stalls after a few hours. What can I do to drive it to completion?
A: A stalled reaction points to issues with reactivity or solubility.
-
Cause 1: Insufficiently Activated Carboxylic Acid: The electron-withdrawing fluorine and iodine atoms on the benzoic acid make it relatively acidic, but activation is still crucial. Your coupling reagent may not be potent enough.
-
Solution 1: Switch to a more powerful coupling agent. Urionium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally faster and more efficient than carbodiimides, especially for challenging couplings.[3]
-
Cause 2: Poor Solubility: One of your reagents or the activated intermediate may be precipitating out of the solution, effectively halting the reaction.
-
Solution 2: Change your solvent. While dichloromethane (DCM) is common, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can improve solubility and accelerate the reaction rate.
-
Cause 3: Protonation of Amine: The reaction can generate acidic byproducts that protonate your cyclobutylamine, rendering it non-nucleophilic.[4]
-
Solution 3: Ensure a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N), is present in a slight excess (1.1-1.5 equivalents) to act as a proton scavenger.
Q6: I've isolated my product, but it's an oil instead of a solid. How can I purify it and induce crystallization?
A: The formation of an oil is often due to residual solvent or minor impurities that disrupt the crystal lattice.[3][4]
-
Ensure Purity: First, ensure the product is pure via NMR or LC-MS. If significant impurities are present, purification by column chromatography is necessary. A typical solvent system would be a gradient of ethyl acetate in hexanes.
-
Remove All Solvent: Dry the oil under high vacuum for several hours, possibly with gentle heating (40-50 °C), to remove any trapped solvent.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (like hexanes or diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and often causes the product to solidify.
-
Seeding: If you have a tiny crystal of the pure product from a previous batch, add it to the oil to act as a template for crystallization.
-
Yield Optimization Protocols & Best Practices
Moving from troubleshooting to proactive optimization requires careful selection of reagents and conditions.
Q7: Which coupling reagent and conditions should I choose for the highest possible yield?
A: The optimal choice depends on a balance of reactivity, cost, and ease of work-up. Below is a comparison of common, effective coupling systems.
| Coupling System | Base | Solvent | Temp (°C) | Pros | Cons |
| EDC / HOBt | DIPEA | DCM or DMF | 0 to RT | Water-soluble byproducts, low cost, reliable.[2] | Slower than uronium reagents. |
| HATU | DIPEA | DMF | 0 to RT | Very fast and highly efficient, good for difficult couplings.[3] | Expensive, byproducts require column chromatography. |
| T3P® (Propylphosphonic Anhydride) | Pyridine or DIPEA | Ethyl Acetate | RT to 50 | High-yielding, clean reactions, byproducts are water-soluble.[5] | Reagent is moisture-sensitive. |
| SOCl₂ (Thionyl Chloride) | N/A, then Base | Toluene, then DCM | Reflux, then 0 | Very inexpensive, highly reactive intermediate (acyl chloride). | Harsh conditions, generates HCl, requires two steps.[6] |
Recommendation: For reliability and a balance of cost and efficiency, the EDC/HOBt system is an excellent starting point. For maximizing yield on a small scale where cost is less of a concern, HATU is often superior.
Experimental Protocol: High-Yield Synthesis using EDC/HOBt
This protocol is a robust starting point for achieving yields typically in the 85-95% range.
Materials:
-
5-fluoro-2-iodobenzoic acid (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Cyclobutylamine (1.1 eq)
-
DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-fluoro-2-iodobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Stir the reaction at 0 °C for 20-30 minutes. You should see the reagents dissolve.
-
Amine Addition: In a single portion, add cyclobutylamine (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess HOBt and acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-Cyclobutyl-5-fluoro-2-iodobenzamide.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Synfacts. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
- EP1562640B1 - Methods for purifying radiolabelled compounds.
-
Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science (RSC Publishing). [Link]
-
Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. [Link]
-
Development and Applications of Hypervalent Iodine Compounds. Diva-Portal.org. [Link]
-
Base and additive free click chemistry strategy to accomplish the synthesis of amalgamated pyrazolo-triazole heterocyclic. Growing Science. [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC. [Link]
-
Development of Adagrasib's Commercial Manufacturing Route. ChemRxiv. [Link]
-
Optimization of the synthesis of N-benzyl-p-chlorobenzamide (15)a. ResearchGate. [Link]
-
Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry. [Link]
-
2022 #71 September. International Society of Heterocyclic Chemistry. [Link]
-
Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses. VeriXiv. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. PubMed. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting common impurities in N-Cyclobutyl-5-fluoro-2-iodobenzamide reactions
Welcome to the technical support guide for the synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges related to impurities during the synthesis and purification of this key intermediate. Our goal is to provide not just solutions, but a foundational understanding of the reaction dynamics to empower you to troubleshoot effectively. This guide is structured as a series of frequently asked questions (FAQs) that address common issues observed in the field.
Introduction: The Criticality of Purity
N-Cyclobutyl-5-fluoro-2-iodobenzamide is a crucial building block in the development of various pharmaceutical agents. Its purity is paramount, as downstream reactions and the biological activity of the final active pharmaceutical ingredient (API) can be significantly impacted by even trace amounts of impurities. This guide focuses on the most common synthetic route: the acylation of cyclobutylamine with 2-iodobenzoyl chloride (often generated in situ from 5-fluoro-2-iodobenzoic acid), and addresses the impurities that can arise from this process.
FAQ 1: I'm observing a significant amount of unreacted 5-fluoro-2-iodobenzoic acid in my crude product. What is the likely cause and how can I fix it?
This is one of the most common issues and typically points to one of two root causes: incomplete formation of the acyl chloride intermediate or its subsequent hydrolysis.
Plausible Cause 1: Incomplete Conversion to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is the first critical step. If this reaction does not go to completion, the remaining carboxylic acid will be carried through the process and will be present in your final crude mixture.
Plausible Cause 2: Hydrolysis of the Acyl Chloride
2-Iodobenzoyl chloride is a reactive electrophile.[1][2] Like all acyl chlorides, it is highly susceptible to hydrolysis, reacting readily with any trace amounts of water in the reaction environment to revert to the carboxylic acid.[3][4] This can happen if your solvent, amine, or glassware is not scrupulously dried.
Troubleshooting and Prevention:
-
Ensure Anhydrous Conditions: All glassware should be oven or flame-dried immediately before use. Solvents must be of an anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon). Cyclobutylamine should be dried over a suitable agent like KOH pellets if its water content is uncertain.
-
Optimize Acyl Chloride Formation: When using thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. Ensure the reaction is allowed sufficient time and temperature (often gentle reflux) to go to completion. Excess thionyl chloride is typically used and must be thoroughly removed under vacuum, as its presence can cause other side reactions.
-
Controlled Addition: The reaction between the acyl chloride and the amine is exothermic.[] Adding the amine solution slowly to the acyl chloride solution at a reduced temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.
Remediation Protocol: Aqueous Base Wash
If your crude product is contaminated with the starting acid, a simple acid-base extraction is highly effective.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe effervescence (CO₂ evolution) as the acid is neutralized. Continue washing until no more gas is evolved.
-
Separate the layers. The deprotonated carboxylate salt will be in the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
FAQ 2: My LC-MS analysis shows a peak with M+H⁺ corresponding to 2-iodobenzoic acid. Isn't this the same as the starting material?
While 5-fluoro-2-iodobenzoic acid is your starting material, the presence of 2-iodobenzoic acid (without the fluorine) points to a different problem: the purity of your starting materials.
Plausible Cause: Contaminated Starting Material
The commercial or in-house synthesis of 5-fluoro-2-iodobenzoic acid may not be perfectly selective, leading to contamination with the non-fluorinated analogue. This impurity will undergo the same chemical transformations as the desired starting material, leading to the formation of N-Cyclobutyl-2-iodobenzamide as an impurity that is structurally very similar to your target compound.
Troubleshooting and Prevention:
-
Source Material QC: Always verify the purity of your starting materials by a reliable analytical method (e.g., HPLC, NMR) before beginning the synthesis.
-
Supplier Qualification: If purchasing commercially, ensure the supplier provides a certificate of analysis with a specified purity level.
Remediation Strategy:
This is a challenging impurity to remove due to its high structural similarity to the product.
-
Flash Chromatography: Careful flash column chromatography on silica gel is the most effective method.[6] Due to the similar polarity, a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly) will be required to achieve separation.
-
Recrystallization: If the impurity is present at a low level, recrystallization may be effective.[7] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired product crystallizes preferentially.
FAQ 3: My yield is low, and the reaction mixture became very thick and difficult to stir. What happened?
This issue is characteristic of the reaction between an acyl chloride and a primary or secondary amine when a base is not used in sufficient quantity.
Plausible Cause: HCl Salt Formation
The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[8] The amine starting material (cyclobutylamine) and the product amide are both basic and will react with the generated HCl to form ammonium and amidium salts, respectively. These salts often have poor solubility in common organic solvents, causing them to precipitate and thicken the reaction mixture. This also consumes your nucleophile, preventing it from reacting with the acyl chloride and thereby halting the reaction and lowering the yield.
Caption: Amine consumption by HCl byproduct.
Troubleshooting and Prevention:
-
Use of a Base: The standard protocol is to include a base to act as an HCl scavenger.[8]
-
Stoichiometric Amine: Use at least two equivalents of cyclobutylamine. One equivalent acts as the nucleophile, and the second acts as the base. This is simple but not atom-economical.
-
Tertiary Amine Base: The preferred method is to use one equivalent of cyclobutylamine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used.[9]
-
-
Schotten-Baumann Conditions: For some syntheses, a biphasic system with an inorganic base (like aqueous NaHCO₃ or K₂CO₃) can be used to neutralize the HCl as it forms.[8]
Analytical Methods for Impurity Profiling
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10][11]
Table 1: Typical Impurities and Analytical Signatures
| Impurity Name | Structure | Approx. Mol. Weight | Typical HPLC Elution Order (Reverse Phase) |
| 5-Fluoro-2-iodobenzoic acid | C₇H₄FIO₂ | 266.01 | 1 (Most Polar) |
| N-Cyclobutyl-5-fluoro-2-iodobenzamide | C₁₁H₁₁FINO | 319.12 | 3 (Product) |
| N-Cyclobutyl-2-iodobenzamide | C₁₁H₁₂INO | 301.13 | 2 (Slightly less polar than product) |
Experimental Protocol: HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 90%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes. This will elute the polar compounds first.
-
Detection: UV detector set at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).[12]
-
Identification: Spike samples of your crude mixture with known standards of the suspected impurities to confirm their retention times.
General Troubleshooting Workflow
When faced with an unexpected impurity or low yield, a systematic approach is key.
Sources
- 1. 2-Iodobenzoyl chloride 98 609-67-6 [sigmaaldrich.com]
- 2. 2-IODOBENZOYL CHLORIDE | 609-67-6 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgosolver.com [orgosolver.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 12. teledynelabs.com [teledynelabs.com]
Technical Support Center: Overcoming N-Cyclobutyl-5-fluoro-2-iodobenzamide Solubility Issues
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve the specific solubility challenges associated with N-Cyclobutyl-5-fluoro-2-iodobenzamide (CAS: 2816623-38-6)[1].
Rather than relying on trial and error, this guide applies first-principles thermodynamics and structural chemistry to provide self-validating, highly effective solvation strategies.
Mechanistic Insight: The Causality of Insolubility
To dissolve a compound, the energy released by solute-solvent interactions must overcome the lattice energy of the solid crystal. N-Cyclobutyl-5-fluoro-2-iodobenzamide presents a "perfect storm" of structural features that artificially inflate its lattice energy, making it notoriously difficult to dissolve in standard organic solvents:
-
Intermolecular Hydrogen Bonding: As a secondary amide, the molecule acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). In the solid state, these molecules form highly stable, extended hydrogen-bonded polymeric chains[2].
-
Halogen & π−π Stacking: The electron-withdrawing fluoro and bulky iodo substituents on the aromatic ring facilitate strong halogen bonding and π−π stacking interactions, further locking the molecules into a rigid crystal lattice[3].
-
Hydrophobic Bulk: The cyclobutyl ring is highly lipophilic. While this prevents aqueous solubility, it does not provide enough favorable van der Waals interactions to overcome the lattice energy in non-polar organic solvents like hexane or toluene.
The Solution: You must use solvents that act as strong hydrogen-bond acceptors (to break the N-H···O=C chains) but lack hydrogen-bond donors (which would self-associate or compete). Polar aprotic solvents are the thermodynamic ideal for this class of halogenated benzamides[4].
Thermodynamic mechanism of crystal lattice disruption by polar aprotic solvents.
Troubleshooting Guide & FAQs
Q: My N-Cyclobutyl-5-fluoro-2-iodobenzamide precipitates out of solution when I cool my reaction mixture to 0 °C in Dichloromethane (DCM). How do I prevent this? A: The solubility of benzamides is highly temperature-dependent and decreases exponentially as temperature drops[4][5]. DCM is only a weak hydrogen-bond acceptor. To prevent precipitation at low temperatures, switch to a solvent with a higher polarity index and stronger H-bond accepting capacity, such as Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (MeTHF). The cyclic ether oxygen in THF is sterically unhindered and highly electron-rich, allowing it to maintain solvation of the amide N-H even at 0 °C.
Q: I need to perform a palladium-catalyzed cross-coupling reaction, but the catalyst requires a non-polar solvent like Toluene. The compound is completely insoluble in Toluene. What is the workaround? A: You are facing a conflict between catalyst requirements and substrate thermodynamics. The solution is a binary solvent system . Prepare a concentrated stock solution of the benzamide in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Add this dropwise to your Toluene reaction mixture. A 10–20% v/v ratio of DMF in Toluene is usually sufficient to maintain the substrate in solution via hydrotropic-like co-solvation without poisoning the transition metal catalyst.
Q: I am getting inconsistent yields across different batches. Could solubility be the issue? A: Yes. Halogenated benzamides are prone to forming "micro-precipitates"—sub-visible crystalline suspensions that drastically reduce the effective molarity of your substrate[3]. To self-validate your solvation, do not rely solely on visual inspection. Shine a laser pointer through the flask; if you see a distinct beam path (Tyndall effect), you have micro-precipitates. Apply sonication (which provides localized cavitation energy to break the lattice) and mild heating until the Tyndall effect disappears.
Workflow for selecting solvents and resolving benzamide solubility issues.
Quantitative Data: Thermodynamic Solubility Profile
The following table synthesizes representative thermodynamic solubility data for halogenated secondary benzamides across common organic solvents[4][5][6]. Use this as a predictive baseline for N-Cyclobutyl-5-fluoro-2-iodobenzamide.
| Solvent | Polarity Index | H-Bond Acceptor Capacity | Est. Solubility at 25°C (mg/mL) | Est. Solubility at 50°C (mg/mL) |
| Hexane | 0.1 | None | < 1.0 | < 2.0 |
| Toluene | 2.4 | Very Weak | ~ 5.0 | ~ 12.0 |
| Ethyl Acetate | 4.4 | Moderate | ~ 25.0 | ~ 60.0 |
| THF | 4.0 | Strong | ~ 80.0 | ~ 150.0 |
| DMF | 6.4 | Very Strong | > 200.0 | > 400.0 |
| DMSO | 7.2 | Very Strong | > 250.0 | > 500.0 |
Note: Solubility increases monotonically with temperature. The modified Apelblat and NRTL models confirm that elevating the temperature from 25°C to 50°C typically doubles the solubility of benzamides in moderately polar solvents[4][5].
Experimental Protocols
To ensure rigorous scientific integrity, use the following self-validating protocols for determining and achieving solubility in your specific laboratory environment.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the industry "gold standard" for determining the exact equilibrium solubility of an organic compound[6].
-
Preparation: Add an excess amount (e.g., 100 mg) of N-Cyclobutyl-5-fluoro-2-iodobenzamide to a 4 mL borosilicate glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target organic solvent to the vial.
-
Equilibration: Seal the vial tightly. Place it in a thermostatic shaker bath set to your target reaction temperature (e.g., 25 °C). Shake at 200 RPM for a minimum of 24 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at the same temperature to pellet the undissolved solid[6].
-
Quantification: Carefully aspirate a known volume (e.g., 100 µL) of the clear supernatant. Dilute this into an appropriate solvent for HPLC-UV analysis. Compare the peak area against a pre-established calibration curve to determine the exact mg/mL concentration.
Protocol B: Preparation of Supersaturated Stock Solutions via Sonication
Use this protocol when preparing highly concentrated stocks for immediate use in cross-coupling or amidation reactions.
-
Weighing: Weigh the required mass of the benzamide into a dry, argon-purged Schlenk flask or sealed vial.
-
Solvent Addition: Add the calculated volume of a polar aprotic solvent (DMF or NMP).
-
Sonication: Submerge the vial in an ultrasonic bath. Sonicate for 15 minutes. Causality note: Sonication generates localized high-pressure/high-temperature cavitation bubbles that mechanically and thermally shatter the π−π stacked crystal lattice.
-
Thermal Annealing: If the solution is still cloudy, heat the vial to 60 °C using an aluminum heating block for 10 minutes while stirring.
-
Validation (Crucial Step): Allow the solution to cool to room temperature. Shine a laser pointer through the liquid. If the beam is invisible, the compound is fully solvated. If the beam scatters (Tyndall effect), micro-crystals remain, and you must add 10% more solvent.
References
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Source: Imperial College London (Spiral Repository) URL:[Link]
-
Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
-
Structural Systematics of Halogenated Benzamides Source: DCU Research Repository (DORAS) URL:[Link]
-
Solubility of Amides Source: Chemistry Stack Exchange URL:[Link]
Sources
Technical Support Center: Optimizing Palladium Catalyst Loading for N-Cyclobutyl-5-fluoro-2-iodobenzamide Cross-Coupling
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving N-Cyclobutyl-5-fluoro-2-iodobenzamide .
Driving catalyst loading down from standard batch levels (50,000 ppm / 5 mol%) to sustainable pharmaceutical manufacturing levels (<1,000 ppm / 0.1 mol%) requires a deep mechanistic understanding of your substrate[1][2]. This aryl iodide presents a specific challenge: while the C–I bond undergoes rapid oxidative addition, the adjacent ortho-amide group acts as a potent chelating trap for the palladium catalyst[3].
Below, we break down the causality of these failures and provide a self-validating framework to achieve high Turnover Numbers (TON) at parts-per-million (ppm) catalyst loadings.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does my reaction stall at low catalyst loadings (<1 mol%) even though oxidative addition to the aryl iodide should be fast?
The Causality: The failure is not in the oxidative addition, but in the subsequent steps. N-Cyclobutyl-5-fluoro-2-iodobenzamide contains an ortho-amide group. Once the active Pd(0) inserts into the C–I bond, the resulting Pd(II)-aryl intermediate is immediately adjacent to the cyclobutylamide. The nitrogen or oxygen lone pairs of the amide can coordinate to the empty orbital on the Pd(II) center, forming a highly stable 5- or 6-membered palladacycle[3]. This off-cycle resting state traps the catalyst, preventing transmetalation or nucleophile binding. At 5 mol% loading, you can brute-force the reaction; at 0.1 mol%, this chelation completely kills your catalytic cycle.
The Solution: You must physically block the amide from coordinating. Transition to highly sterically demanding, electron-rich Buchwald ligands (e.g., tBuXPhos or BrettPhos). The immense steric bulk of these ligands forces the Pd center into a geometry that makes bidentate chelation highly unfavorable, keeping the metal available for the main catalytic cycle[1][4].
Q2: When I drop the Pd loading to 1,000 ppm, my solution turns black within 15 minutes and the reaction dies. What is happening?
The Causality: The black precipitate is "Pd black"—agglomerated palladium nanoparticles. This occurs when the rate of catalyst deactivation (via ligand dissociation or oxidation) outpaces the catalytic cycle. Traditional precatalysts like Pd(OAc)₂ require in situ reduction by the ligand or solvent to form the active Pd(0) species. At low concentrations, this reduction is highly inefficient, leading to unreduced Pd(II) that eventually degrades, or free phosphine ligands that oxidize before they can stabilize the metal[5].
The Solution: Abandon in situ reduction protocols. Utilize G3 or G4 Palladacycle Precatalysts (e.g., tBuXPhos Pd G3). These precatalysts are air-stable and rapidly undergo reductive elimination under mild basic conditions to generate a precisely 1:1 Ligand-to-Palladium ratio[4][6]. This guarantees the formation of the highly active 12-electron monoligated Pd(0) species without wasting ligand or risking Pd agglomeration[1].
Q3: How do I select the right base to prevent premature degradation of the substrate?
The Causality: The cyclobutylamide proton is mildly acidic. If you use an overly aggressive base (like NaOtBu or LiHMDS) at high temperatures, you risk deprotonating the amide before the cross-coupling occurs, which exacerbates the chelation issue described in Q1 and can lead to unwanted homocoupling or polymerization[4]. The Solution: Use a milder, inorganic base such as K₃PO₄ or K₂CO₃. While they may require slightly longer reaction times or the addition of a phase-transfer catalyst/water, they preserve the integrity of the amide and maintain a controlled turnover rate[4][6].
Part 2: Quantitative Optimization Data
The following table summarizes the transition from a brute-force batch reaction to an optimized, ppm-level catalytic system for N-Cyclobutyl-5-fluoro-2-iodobenzamide.
| Reaction Condition | Catalyst System | Ligand | Pd Loading | Yield (%) | TON | Visual Observation |
| Standard Batch | Pd(OAc)₂ | PPh₃ | 50,000 ppm (5 mol%) | 42% | 8.4 | Heavy Pd black formation; stalled at 2h. |
| Intermediate | Pd₂(dba)₃ | XPhos | 10,000 ppm (1 mol%) | 76% | 76 | Yellow-brown solution; slow conversion. |
| Optimized | tBuXPhos Pd G3 | None added | 1,000 ppm (0.1 mol%) | >95% | >950 | Clear yellow solution; rapid full conversion. |
Part 3: Self-Validating Experimental Protocol (1,000 ppm Loading)
This protocol is designed to be self-validating. By monitoring the visual state of the reaction, you can instantly diagnose whether the catalytic cycle is active or dead.
Step 1: Reagent Preparation (The "Dry" Phase)
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add N-Cyclobutyl-5-fluoro-2-iodobenzamide (1.0 mmol, 1.0 equiv) and your coupling partner (e.g., arylboronic acid or amine, 1.2 mmol, 1.2 equiv).
-
Add finely milled, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Critical Step: Add tBuXPhos Pd G3 (0.001 mmol, 1.0 mg, 0.1 mol% / 1,000 ppm). Do not add excess free ligand; the G3 precatalyst provides the exact 1:1 stoichiometry required to prevent catalyst poisoning.
Step 2: Solvent Addition & Degassing 4. Seal the tube with a septum and purge with ultra-pure Argon for 5 minutes. 5. Add 5.0 mL of anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene). 6. Perform three freeze-pump-thaw cycles. Causality: Even trace oxygen will rapidly oxidize the electron-rich tBuXPhos ligand at these low concentrations, leading to immediate catalyst death[4][5].
Step 3: Reaction & Visual Validation 7. Place the tube in a pre-heated oil bath at 80 °C. 8. Validation Checkpoint (15 minutes): Observe the solution.
-
Pass: The solution is clear and pale yellow/orange. The active monoligated Pd(0) species has formed successfully.
-
Fail: The solution is opaque black. The precatalyst failed to activate properly or oxygen breached the system. Abort and restart.
-
Validation Checkpoint (60 minutes): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >80% conversion. If conversion is low but the solution is not black, the catalyst is trapped by the ortho-amide; consider increasing the temperature to 95 °C to overcome the activation energy of the chelate.
Step 4: Workup 10. Cool to room temperature. Because the Pd loading is only 1,000 ppm, aggressive metal scavenging is rarely needed. Filter the crude mixture through a short pad of Celite to remove the phosphate salts, wash with EtOAc, and concentrate under reduced pressure.
Part 4: Mechanistic & Troubleshooting Visualizations
Caption: Catalytic cycle showing ortho-amide inhibition and rescue via bulky ligands.
Caption: Decision tree for troubleshooting stalled cross-coupling reactions at ppm Pd loadings.
References
-
[5] Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). 5
-
[1] How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry.1
-
[4] Optimization of Buchwald-Hartwig amination conditions. Benchchem Technical Support Center. 4
-
[6] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 6
-
[2] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS). 2
-
[3] Palladium/Norbornene Cooperative Catalysis. PMC - NIH. 3
Sources
- 1. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Preventing dehalogenation of N-Cyclobutyl-5-fluoro-2-iodobenzamide during synthesis
Technical Support Center: Synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide
Introduction
N-Cyclobutyl-5-fluoro-2-iodobenzamide is a critical building block in medicinal chemistry, notably in the synthesis of advanced pharmaceutical intermediates. The integrity of the carbon-iodine bond is paramount for subsequent cross-coupling reactions. However, researchers frequently encounter a significant challenge during its synthesis: the undesired dehalogenation of the starting material, 5-fluoro-2-iodobenzoic acid, leading to the formation of the N-cyclobutyl-5-fluorobenzamide byproduct. This guide provides in-depth troubleshooting strategies, optimized protocols, and mechanistic insights to help you mitigate this issue and ensure a successful synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: I'm observing a significant amount of the dehalogenated byproduct, N-Cyclobutyl-5-fluorobenzamide. What are the likely causes?
The presence of N-Cyclobutyl-5-fluorobenzamide indicates the loss of the iodine atom from your starting material, 5-fluoro-2-iodobenzoic acid, at some point during the reaction. This reductive dehalogenation can be triggered by several factors:
-
Choice of Coupling Reagent: Some peptide coupling reagents can generate species that are sufficiently reductive to cleave the C-I bond, or they may require conditions (e.g., elevated temperatures) that promote this side reaction.
-
Base-Mediated Decomposition: The base used to deprotonate the carboxylic acid or scavenge the acid formed during the reaction can play a role. Certain bases, especially at higher concentrations or temperatures, can facilitate dehalogenation.
-
Presence of Reductive Impurities: Trace impurities in your starting materials, reagents, or solvent can act as reducing agents. This can include phosphines from other reactions or trace metals.
-
Thermal Instability: The C-I bond is the weakest of the carbon-halogen bonds. Prolonged reaction times at elevated temperatures can lead to homolytic cleavage of the C-I bond, followed by hydrogen abstraction from the solvent or other reaction components.
-
Photochemical Decomposition: Aryl iodides can be sensitive to light, which can promote the formation of radical species that lead to dehalogenation.
Q2: My reaction is sluggish, and forcing the conditions seems to increase dehalogenation. What are the best practices for setting up the reaction?
Forcing a sluggish reaction by increasing the temperature is a common cause of increased dehalogenation. The key is to optimize the reaction conditions for efficiency at a lower temperature.
-
Pre-activation of the Carboxylic Acid: Instead of adding all reagents at once, first activate the 5-fluoro-2-iodobenzoic acid with your coupling reagent (e.g., HATU, HOBt/EDC) in an anhydrous aprotic solvent like DMF or DCM for 15-30 minutes before adding the cyclobutylamine. This ensures the activated species is formed efficiently before the amine is introduced.
-
Temperature Control: Start the reaction at 0 °C, especially during the addition of the base and amine. Allow the reaction to slowly warm to room temperature. This minimizes side reactions that have a higher activation energy, such as dehalogenation.
-
Inert Atmosphere: While not always necessary for simple amide couplings, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions mediated by atmospheric components.
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil to prevent potential photochemical decomposition of the aryl iodide.
Q3: How do I choose the right coupling reagent to minimize dehalogenation?
The choice of coupling reagent is critical. For sensitive substrates like 5-fluoro-2-iodobenzoic acid, it is best to use modern, efficient coupling reagents that operate under mild conditions.
| Coupling Reagent | Pros | Cons/Considerations for Dehalogenation |
| HATU | High reactivity, fast reaction times, low epimerization. | Generally very effective and safe for this transformation. The reaction is usually clean at room temperature or below. |
| HOBt/EDC | Cost-effective, widely used. | Can sometimes require longer reaction times or gentle heating, which may increase the risk of dehalogenation. Ensure high-purity reagents. |
| T3P® (Propylphosphonic Anhydride) | High reactivity, clean byproducts (water-soluble). | Often requires a tertiary amine base. The choice of base is critical to avoid dehalogenation. |
| Acid Chloride Formation (e.g., with SOCl₂ or (COCl)₂) | Highly reactive intermediate. | The conditions for forming the acid chloride (e.g., heating with SOCl₂) can sometimes lead to dehalogenation. The subsequent reaction with the amine is usually fast and clean at low temperatures. This is a robust alternative if other methods fail. |
Recommendation: Start with HATU as it is highly effective under mild conditions that preserve the C-I bond.
The Role of the Base and Reaction Parameters
Q4: What is the role of the base in this reaction, and how can it contribute to dehalogenation?
The base in an amide coupling reaction serves two primary purposes: to deprotonate the carboxylic acid (if starting from the free acid) and to neutralize the acidic byproducts generated during the reaction. However, the wrong choice or amount of base can be detrimental.
-
Mechanism of Base-Induced Dehalogenation: While less common than reductive dehalogenation, a strong, non-hindered base could potentially participate in side reactions. More importantly, excess base can lead to the degradation of coupling reagents or the starting material, creating an environment where dehalogenation is more likely.
-
Recommended Bases: Use a non-nucleophilic, hindered tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . These bases are sterically hindered, making them poor nucleophiles, and are effective at scavenging protons. Avoid using bases like triethylamine (TEA) if possible, as it is less hindered and can sometimes be more problematic.
-
Stoichiometry is Key: Use the minimum amount of base required. Typically, 2.0-2.5 equivalents are sufficient.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Q5: Can the reaction solvent or temperature influence the extent of dehalogenation?
Yes, both solvent and temperature are critical parameters.
-
Temperature: As mentioned, higher temperatures accelerate most reactions, including the undesired dehalogenation. The C-I bond has a dissociation energy that makes it susceptible to cleavage at elevated temperatures. It is almost always beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 0 °C to room temperature).
-
Solvent: A polar aprotic solvent is standard for these couplings.
-
DMF (N,N-Dimethylformamide): A common choice, but ensure it is high purity and anhydrous. Older or impure DMF can contain dimethylamine, which can act as a nucleophile, and formic acid (from decomposition), which can create a reducing environment.
-
DCM (Dichloromethane): An excellent and less reactive alternative, though its lower boiling point limits the temperature range. For reactions that proceed well at room temperature, it is a very safe choice.
-
Acetonitrile (MeCN): Another good option, particularly for its stability.
-
Recommendation: Use anhydrous, high-purity DMF or DCM. Start the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC or LCMS. Avoid heating unless absolutely necessary.
Frequently Asked Questions (FAQs)
FAQ1: What is the primary mechanism of dehalogenation in this context?
In the absence of a transition-metal catalyst (like Palladium, which is a common culprit for dehalogenation), the most likely mechanism is radical-mediated dehalogenation . This can be initiated by trace impurities, light, or heat.
-
Initiation: An initiator (e.g., a trace metal impurity, light) causes homolytic cleavage of the weak C-I bond, generating an aryl radical and an iodine radical.
-
Propagation: The aryl radical abstracts a hydrogen atom from a hydrogen donor in the reaction mixture. The solvent (e.g., DMF), the base (e.g., DIPEA), or the amine starting material can serve as a hydrogen source. This forms the dehalogenated benzamide product and a new radical.
-
Termination: Two radicals combine to form a stable molecule.
FAQ2: Are there alternative synthetic routes to N-Cyclobutyl-5-fluoro-2-iodobenzamide that avoid this issue?
Yes. If direct amidation proves consistently problematic, you can consider altering the order of steps:
-
Amidation First, then Iodination: You could synthesize N-Cyclobutyl-5-fluorobenzamide first and then introduce the iodine atom via electrophilic iodination. This requires directing the iodine to the ortho position relative to the amide, which can be achieved with directing groups or specific iodinating reagents under controlled conditions (e.g., using a strong base like n-BuLi to direct metallation followed by quenching with I₂). This route avoids the risk of dehalogenating the starting material during the coupling step.
FAQ3: How can I confirm that the impurity I'm seeing is indeed the dehalogenated product?
The best way to confirm the identity of the byproduct is through analytical techniques:
-
LCMS (Liquid Chromatography-Mass Spectrometry): This is the most direct method. The dehalogenated product will have a molecular weight that is 126.9 g/mol (the mass of iodine) less than your desired product. You should see a mass peak corresponding to N-Cyclobutyl-5-fluorobenzamide.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the NMR spectrum will be different. The desired product will have a specific splitting pattern for the three aromatic protons. The dehalogenated product will have a different pattern and potentially different chemical shifts for its aromatic protons. Specifically, you would lose the characteristic downfield shift associated with the proton ortho to the iodine.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling (Optimized for Halogen Retention)
This protocol uses HATU, a highly efficient coupling reagent that works well at low temperatures, minimizing the risk of dehalogenation.
Materials:
-
5-fluoro-2-iodobenzoic acid
-
Cyclobutylamine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or DCM
-
Nitrogen or Argon gas
-
Flask wrapped in aluminum foil
Procedure:
-
Setup: To a flame-dried, foil-wrapped round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluoro-2-iodobenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add HATU (1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (2.2 eq.). Stir the mixture at 0 °C for 20 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add cyclobutylamine (1.05 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure N-Cyclobutyl-5-fluoro-2-iodobenzamide.
Caption: Competing pathways: amide formation vs. radical dehalogenation.
References
-
HATU Mediated Amide Bond Formation: A detailed overview of the mechanism and application of HATU as a coupling reagent. Available at:
-
Peptide Coupling Reagents: A comprehensive review on various coupling reagents, including HATU, and their uses in synthesis. Available at:
-
Dehalogenation of Aryl Halides: A collection of methods for the dehalogenation of aryl halides, providing insight into the mechanisms of this side reaction. Available at:
-
Amide Synthesis: A broad overview of different methods for synthesizing amides, including the use of various coupling reagents and bases. Available at:
-
Amide Hydrolysis Mechanisms: An explanation of amide bond stability and the mechanisms of cleavage under acidic and basic conditions, which provides context for the stability of the desired product. Available at:
-
Ullmann-Type Coupling Reactions: While focused on C-N coupling, this article provides insights into the stability and reactivity of aryl halides in the presence of bases and potential catalysts, which is relevant to understanding side reactions. Available at:
Technical Support Center: Accelerating the Amidation of N-Cyclobutyl-5-fluoro-2-iodobenzamide
Welcome to the technical support center for optimizing the synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to significantly reduce reaction times for the critical amidation step. The formation of the C-N bond in this scaffold, a common challenge in medicinal chemistry, is typically achieved through a Palladium-catalyzed Buchwald-Hartwig amination. Slow or incomplete reactions can create significant bottlenecks in a discovery or development timeline.
This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established principles of organometallic chemistry. We will explore how strategic choices in catalyst, ligand, base, solvent, and heating method can transform a multi-hour or overnight reaction into a process that can be completed in under an hour.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with N-Cyclobutyl-5-fluoro-2-iodobenzamide is taking over 24 hours. What is the most common cause?
A sluggish reaction is typically due to a suboptimal combination of reaction parameters. The most frequent culprits are an inefficient catalyst system (palladium precursor and ligand), the choice of base, low reaction temperature, or poor solubility of the reaction components. The Buchwald-Hartwig amination is highly sensitive to the steric and electronic properties of the ligand, and a mismatch for your specific substrates can dramatically slow down the catalytic cycle.[1][2]
Q2: What is the single most effective change I can make to dramatically shorten the reaction time?
Switching from conventional heating (oil bath) to microwave irradiation is the most impactful change for reducing reaction times.[3][4] Microwave heating can accelerate the reaction from hours to minutes by efficiently and uniformly heating the reaction mixture, often leading to higher yields and improved selectivity.[5][6][7] For instance, reactions that typically take 24 hours under thermal conditions can often be completed in 10-30 minutes in a microwave reactor.[4]
Q3: Which catalyst system (palladium precursor and ligand) is a good starting point for this specific amidation?
For coupling an aryl iodide like N-Cyclobutyl-5-fluoro-2-iodobenzamide, a modern, well-defined palladium pre-catalyst is recommended for reliable and efficient formation of the active catalytic species.[1][2] These are often more effective than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][8]
Pair the pre-catalyst with a sterically hindered, electron-rich monodentate biaryl phosphine ligand. These ligands promote the crucial reductive elimination step and can prevent catalyst deactivation.[9][10]
-
Recommended Starting System: An XPhos or RuPhos-based G3 or G4 pre-catalyst. XPhos, in particular, has demonstrated high efficacy in couplings involving N-heterocycles and challenging substrates.[1][3]
Q4: How does my choice of base affect the reaction speed?
The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the active nucleophile.[1] The choice of base is a trade-off between reaction rate and functional group tolerance.
-
For Maximum Speed: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often the best choice for rapid reactions.[1]
-
For Base-Sensitive Substrates: If your molecule contains sensitive functional groups like esters or enolizable ketones, a weaker base is necessary.[11] Cesium carbonate (Cs₂CO₃) is an excellent alternative that offers broad functional group tolerance, though it may require slightly higher temperatures or longer reaction times.[1][11]
Q5: What is the best solvent for a rapid amidation reaction?
Solvent selection is crucial for both solubility and, in the case of microwave chemistry, efficient energy absorption.[2][12][13]
-
Common Solvents: Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are widely used and effective.[1][12]
-
Solubility is Key: Poor solubility is a frequently underestimated cause of reaction failure.[1][2] Ensure your starting materials and catalyst are soluble at the reaction temperature.
-
Microwave Considerations: For microwave synthesis, solvents with higher dielectric constants can be more efficient at absorbing microwave energy. Benzotrifluoride (BTF), for example, has been shown to be superior to toluene for certain microwave-assisted Buchwald-Hartwig reactions, leading to higher yields at elevated temperatures.[6]
Troubleshooting Guide: Overcoming Slow Reactions
This section addresses specific issues you may encounter during your experiments.
Problem: The reaction is slow, has stalled, or shows low conversion after several hours.
This is the most common issue and can be systematically addressed by evaluating each component of the reaction.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in amidation reactions.
-
Possible Cause 1: Inefficient Catalyst System
-
The "Why": The Buchwald-Hartwig catalytic cycle involves several steps: oxidative addition, amine coordination, deprotonation, and reductive elimination.[10] The ligand's structure is critical for optimizing each step. While older systems used bidentate ligands like BINAP, modern, sterically hindered monodentate ligands have proven far more effective for a broader range of substrates, as they promote the formation of the active monoligated palladium species.[1][10]
-
Solution:
-
Switch Your Ligand: If you are using a less bulky or a bidentate ligand (e.g., BINAP, DPEphos), switch to a bulky, electron-rich monodentate biaryl phosphine ligand such as XPhos, RuPhos, or tBuXPhos.[1]
-
Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst (e.g., XPhos Pd G3). This ensures more reliable and efficient generation of the active Pd(0) species compared to in situ methods.[1][2]
-
-
-
Possible Cause 2: Suboptimal Base or Solvent
-
The "Why": The base must be strong enough to deprotonate the amine without causing side reactions. The solvent must fully dissolve the reactants, particularly the palladium complex, to ensure a homogeneous catalytic environment.[2][13] In heterogeneous mixtures, the reaction rate can be limited by diffusion at the solid-liquid interface.[2]
-
Solution:
-
Re-evaluate the Base: If using a weak base like K₃PO₄, consider switching to NaOtBu for a significant rate enhancement, provided your substrate is stable.[1] Ensure the base is a fine powder to maximize surface area.
-
Change the Solvent: Test alternative aprotic solvents. 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as excellent "green" alternative solvents for Buchwald-Hartwig amidations.[14][15]
-
-
-
Possible Cause 3: Catalyst Inhibition by Iodide
-
The "Why": While aryl iodides are highly reactive in the oxidative addition step, the resulting iodide anion can sometimes form unreactive palladium dimer complexes, effectively taking the catalyst out of the cycle.[10][16] This can be more pronounced in certain solvents or with specific ligands.
-
Solution: This issue is often overcome by using modern, bulky ligands that sterically disfavor the formation of these bridged dimers.[10] If you suspect this is an issue, switching to a ligand like XPhos is a primary remediation step.
-
Optimized Experimental Protocols
The following protocols provide a starting point for rapid and efficient amidation. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.
Protocol 1: High-Speed Microwave-Assisted Amidation (Recommended)
This method is designed to achieve high conversion in minimal time.
Key Components for Buchwald-Hartwig Amidation
Caption: The essential components required for the amidation reaction.
-
Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add N-Cyclobutyl-5-fluoro-2-iodobenzamide (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.).
-
Catalyst Addition: Add the Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Atmosphere Exchange: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (to achieve a concentration of 0.1-0.2 M) via syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor. Heat the mixture to 100-150 °C for 10-30 minutes.[4] Reaction progress can be monitored by taking small aliquots for LC-MS analysis.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conventional Heating
If a microwave reactor is unavailable, this protocol can still provide improved reaction times over unoptimized methods.
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add N-Cyclobutyl-5-fluoro-2-iodobenzamide (1.0 equiv.), the amine (1.2-1.5 equiv.), Sodium tert-butoxide (NaOtBu) (2.0 equiv.), and the Palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 2-3 mol%).[1]
-
Atmosphere Exchange: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene or 2-MeTHF (0.1-0.2 M) via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected impact of key variables on reaction time, based on literature precedent for similar Buchwald-Hartwig aminations.
| Parameter | Standard Condition | Optimized Condition for Speed | Expected Impact on Reaction Time | Reference(s) |
| Heating Method | Conventional (Oil Bath) | Microwave Irradiation | Drastic Reduction (Hours to Minutes) | [3][4] |
| Catalyst System | Pd(OAc)₂ + BINAP | XPhos Pd G3 Pre-catalyst | Significant Reduction | [1] |
| Base | K₂CO₃ / Cs₂CO₃ | NaOtBu / LHMDS | Significant Reduction | [1][11] |
| Solvent | Toluene (Thermal) | Dioxane / BTF (Microwave) | Moderate Reduction | [6][12] |
| Temperature | 80 °C | 120-150 °C (Microwave) | Significant Reduction | [3] |
Catalytic Cycle Overview
Understanding the mechanism is key to rational troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. Each step has a rate that is influenced by the choice of ligand, base, and substrate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 9. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Handling, storage, and moisture-sensitivity best practices for N-Cyclobutyl-5-fluoro-2-iodobenzamide
Welcome to the technical support guide for N-Cyclobutyl-5-fluoro-2-iodobenzamide. This document provides researchers, scientists, and drug development professionals with essential best practices for the handling, storage, and use of this compound. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this molecule, the following guidance is synthesized from chemical first principles, data on analogous structures (iodinated aromatic compounds), and standard laboratory safety protocols.
The structural features of N-Cyclobutyl-5-fluoro-2-iodobenzamide—specifically the carbon-iodine bond on an aromatic ring—suggest inherent sensitivities to light and potential hygroscopicity. Adherence to these guidelines is critical for maintaining the compound's structural integrity and ensuring the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-Cyclobutyl-5-fluoro-2-iodobenzamide?
A1: The primary stability concerns are threefold:
-
Photosensitivity: Like many aromatic iodine compounds, the carbon-iodine (C-I) bond is susceptible to cleavage upon exposure to light, particularly UV wavelengths. This can lead to de-iodination and the formation of other radical-mediated byproducts, compromising sample purity.[1]
-
Moisture Sensitivity (Hygroscopicity): While not definitively quantified for this specific molecule, complex organic molecules, especially in solid form, can absorb atmospheric moisture.[2] This can affect weighing accuracy and potentially lead to hydrolysis or changes in solid-state properties over time.
-
Thermal Stability: Some chemical suppliers recommend "cold-chain transportation" for related isomers, which strongly suggests that the compound may be sensitive to elevated temperatures.[3][4] Long-term storage at room temperature is not advisable without specific stability data.
Q2: What are the ideal long-term storage conditions for the solid compound?
A2: Based on its inferred sensitivities, the ideal storage conditions are designed to mitigate exposure to light, moisture, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is strongly recommended. | Minimizes thermal degradation and is consistent with "cold-chain" shipping recommendations for similar compounds.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Store in an amber glass vial. | Amber glass filters out UV and other wavelengths of light that can cause photodegradation.[1] |
| Container | Tightly sealed, airtight container. | Prevents the ingress of atmospheric moisture, which is critical for hygroscopic compounds.[2] |
For enhanced protection, the amber vial can be further wrapped in aluminum foil and sealed with paraffin film.
Q3: How should I prepare and store solutions of this compound?
A3: Solutions should be prepared fresh for each experiment whenever possible.[1] If a stock solution must be prepared and stored:
-
Solvent Choice: Use dry, degassed solvents (e.g., anhydrous DMSO, DMF, or acetonitrile). Degassing helps remove dissolved oxygen that can participate in photochemical reactions.
-
Storage: Store stock solutions in amber glass vials or foil-wrapped containers at -20°C or -80°C.
-
Monitoring: If storing for extended periods, it is good practice to re-analyze the solution's purity by HPLC before use.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: Standard laboratory PPE is required. This includes:
-
A laboratory coat.
-
Safety glasses or goggles.
-
Chemically resistant gloves (e.g., nitrile or butyl rubber).[1] Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of N-Cyclobutyl-5-fluoro-2-iodobenzamide.
Problem 1: Inconsistent or poor results in biological assays.
-
Potential Cause A: Compound Degradation. The most likely culprit is the degradation of the compound due to improper handling or storage, leading to a lower-than-expected concentration of the active molecule. The primary degradation pathway is often the cleavage of the carbon-iodine bond by light.[1]
-
Solution A: Verify Compound Integrity.
-
Prepare a fresh solution from solid material that has been stored under the recommended conditions (-20°C, dark, dry).
-
If possible, analyze the purity of both the old and new solutions using HPLC-UV or LC-MS. The appearance of new peaks or a decrease in the parent compound's peak area in the old solution suggests degradation.
-
Always handle the compound under subdued light and use amber vials or foil-wrapped containers for all solutions.[1]
-
-
Potential Cause B: Inaccurate Weighing due to Moisture Absorption. If the compound is hygroscopic, it may have absorbed atmospheric water, leading to an overestimation of the mass when preparing solutions.
-
Solution B: Improve Weighing Protocol.
-
Allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weigh the compound quickly to minimize its exposure to air.
-
Store the main stock of the solid in a desiccator or a glove box with a dry atmosphere.
-
Problem 2: The solid compound appears discolored or clumped.
-
Potential Cause: This is a strong indicator of degradation. Yellow or brownish discoloration can result from the formation of elemental iodine following the cleavage of the C-I bond.[6] Clumping suggests the absorption of moisture.[2]
-
Solution:
-
It is highly recommended to discard the compromised material and use a fresh, properly stored batch. The presence of unknown degradation products can confound experimental results.
-
Review your storage protocol. Ensure containers are airtight and stored in a dark, cold, and dry environment. Consider using desiccant packs within a secondary container.[7]
-
Problem 3: Solubility issues in a previously used solvent system.
-
Potential Cause A: Compound Degradation. Degradation products may have different solubility profiles than the parent compound.
-
Solution A: As with Problem 1, verify the integrity of your compound via an analytical method like HPLC.
-
Potential Cause B: Change in Solid State. Moisture absorption can sometimes lead to changes in the crystalline form of a compound, which can affect its solubility.
-
Solution B: Ensure the compound is stored in a desiccated environment. If you suspect the material has been exposed to moisture, you may attempt to dry it under a high vacuum, but this may not reverse any solid-state changes. Using a fresh, properly stored batch is the most reliable solution.
Experimental Workflow: Troubleshooting Compound Instability
The following diagram outlines a logical workflow for diagnosing issues related to the stability of N-Cyclobutyl-5-fluoro-2-iodobenzamide.
Caption: A decision-making diagram for troubleshooting experimental issues.
References
- Benchchem.
- TutorChase. How do you handle hygroscopic solutes in the lab?. Accessed March 2026.
- BLD Pharm. N-Cyclobutyl-2-fluoro-5-iodobenzamide | 2749920-68-9. Accessed March 2026.
- ChemPoint.com.
- Allan Chemical Corporation. Reactivity of Potassium Iodide Under Light. (September 10 2025).
- BLD Pharm. N-Cyclobutyl-4-fluoro-2-iodobenzamide | 1879511-27-9. Accessed March 2026.
- Quora. Why is iodine solution stored in dark bottles?. (October 13 2015).
- ResearchGate.
- Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. (May 19 2025).
- Chemicea Pharmaceuticals.
- PubMed. Studies on the stability of iodine compounds in iodized salt. (1953).
- ChemPoint.com.
Sources
- 1. chempoint.com [chempoint.com]
- 2. chempoint.com [chempoint.com]
- 3. 2749920-68-9|N-Cyclobutyl-2-fluoro-5-iodobenzamide|BLD Pharm [bldpharm.com]
- 4. 1879511-27-9|N-Cyclobutyl-4-fluoro-2-iodobenzamide|BLD Pharm [bldpharm.com]
- 5. crceurope.com [crceurope.com]
- 6. SDS [sds.gp.com]
- 7. 1281154-79-7|N-Cyclopropyl-5-fluoro-2-iodobenzamide|BLD Pharm [bldpharm.com]
Minimizing byproducts in the scale-up synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide
Welcome to the advanced troubleshooting and methodology center for the scale-up synthesis of N-Cyclobutyl-5-fluoro-2-iodobenzamide. As drug development campaigns transition from medicinal chemistry to process scale, the coupling of sterically hindered, halogenated benzoic acids presents severe kinetic and thermodynamic challenges.
This guide abandons generic protocols in favor of a causality-driven, self-validating approach. By understanding the specific electronic and steric environment of 5-fluoro-2-iodobenzoic acid, process chemists can engineer out byproduct formation—specifically deiodination and symmetrical anhydride generation—ensuring high-purity yields suitable for cGMP manufacturing.
Reaction Pathway & Byproduct Divergence
Before troubleshooting, it is critical to map the reaction network. The ortho-iodine atom imposes severe steric bulk, slowing the desired nucleophilic attack of cyclobutylamine. This kinetic bottleneck provides time for competing side reactions to occur if the activation energy state is not strictly controlled.
Mechanistic pathway and byproduct divergence in the synthesis of the target benzamide.
Targeted Troubleshooting & FAQs
Q1: Why am I observing 5–10% deiodinated byproduct during the kilogram scale-up?
Mechanistic Causality: The C–I bond in 5-fluoro-2-iodobenzoic acid[1] is intrinsically labile. The electron-withdrawing nature of the adjacent carbonyl group, combined with the meta-fluorine, weakens this bond, making it highly susceptible to protodeiodination. In a scale-up environment, this side reaction is triggered by two factors: localized thermal spikes during exothermic reagent addition, and trace transition metal contamination (e.g., Palladium or Copper) residing in the micro-fissures of stainless steel reactors. Actionable Solution:
-
Thermal Control: Maintain the internal reactor temperature strictly below 5 °C during the addition of the coupling agent.
-
Reactor Passivation: If utilizing a multi-use stainless steel reactor, execute a chelating wash (e.g., 0.1 M EDTA solution at 60 °C) prior to the campaign to purge trace metals that catalyze deiodination.
Q2: My reaction stalls at 80% conversion, leaving unreacted acid and symmetrical anhydride. How do I push it to completion?
Mechanistic Causality: The ortho-iodine creates a massive steric shield around the activated carbonyl. Because the nucleophilic attack is kinetically slow, the reaction requires extended time. However, cyclobutylamine is volatile (boiling point ~82 °C). If the coupling exotherm is poorly managed, the amine vaporizes into the reactor headspace, leading to "amine starvation" in the liquid phase. The unreacted mixed anhydride then reacts with the remaining free carboxylic acid, forming a dead-end symmetrical anhydride. Actionable Solution: Utilize a 1.2x stoichiometric excess of cyclobutylamine. Dose the coupling reagent continuously over 2 hours via a metering pump to suppress the exotherm and keep the amine in the liquid phase.
Q3: Why mandate T3P over traditional coupling agents like HATU or EDC/HOBt for this specific molecule?
Mechanistic Causality: Traditional carbodiimides (like EDC or DCC) form O-acylisourea intermediates and subsequent urea byproducts. Because N-Cyclobutyl-5-fluoro-2-iodobenzamide is highly lipophilic, these urea byproducts co-crystallize with the product, requiring unviable chromatographic purification on scale[2]. Propylphosphonic anhydride (T3P) forms a highly reactive but less bulky mixed anhydride, facilitating easier attack by the amine[3]. Crucially, T3P and all its resulting byproducts are completely water-soluble phosphoric acid derivatives, allowing for a self-purifying aqueous workup that routinely achieves >99% purity without chromatography[4].
Quantitative Reagent Evaluation
To justify the process chemistry choices, the following table summarizes the quantitative data comparing coupling strategies for sterically hindered, ortho-halogenated benzamides.
| Coupling Reagent | Typical Yield (Scale) | Primary Byproduct | Workup Complexity | Scalability Rating |
| T3P (50% in EtOAc) | >92% | Water-soluble phosphates | Low (Aqueous liquid/liquid extraction) | Excellent |
| EDC·HCl / HOBt | 70–80% | Urea derivatives | High (Requires chromatography/trituration) | Poor |
| HATU | 80–85% | Tetramethylurea | Medium (Aqueous, but reagent is cost-prohibitive) | Moderate |
| SOCl₂ (Acyl Chloride) | <60% | Deiodinated acid, dimers | High (Harsh conditions degrade the C-I bond) | Poor |
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes T3P to ensure high yield and minimal byproducts[5]. Every critical phase includes a "Validation Gate" to ensure the reaction is proceeding correctly before moving to the next step.
Phase 1: System Preparation & Substrate Solvation
-
Charge a clean, dry reactor with 5-fluoro-2-iodobenzoic acid (1.00 eq, 1.0 wt) and Ethyl Acetate (EtOAc, 10.0 vol).
-
Add Pyridine (2.50 eq) to the suspension.
-
Validation Gate: Stir at 20 °C for 15 minutes. The mixture must transition to a completely homogeneous, clear solution, indicating successful deprotonation and salt formation. If cloudy, verify solvent anhydrousness (Karl Fischer <0.05%).
Phase 2: Amine Addition & Controlled Activation 4. Cool the reactor internal temperature to 0–5 °C. 5. Charge Cyclobutylamine (1.20 eq) slowly, maintaining the temperature below 10 °C. 6. Begin continuous dosing of T3P (50% solution in EtOAc, 1.50 eq) via a metering pump over a period of 2 hours. 7. Validation Gate: Monitor the exotherm. The internal temperature must not exceed 5 °C during addition to prevent amine volatilization.
Phase 3: Coupling & In-Process Control (IPC) 8. Once T3P addition is complete, warm the reactor to 20 °C and stir for 12 hours. 9. Validation Gate (IPC): Pull a 1 mL aliquot and analyze via HPLC. The reaction is deemed complete when unreacted 5-fluoro-2-iodobenzoic acid is <2.0% (Area %). If >2.0%, consult the Logic Tree below.
Phase 4: Aqueous Quench & Isolation 10. Quench the reaction by adding 0.5 M aqueous HCl (5.0 vol). Stir vigorously for 30 minutes, then separate the phases. 11. Validation Gate: The aqueous layer pH must be <3 to ensure complete protonation and removal of excess Pyridine. 12. Wash the organic phase with saturated aqueous NaHCO₃ (5.0 vol), followed by brine (5.0 vol). 13. Validation Gate: The aqueous NaHCO₃ layer pH must be >8 to ensure complete removal of T3P phosphoric acid byproducts[4]. 14. Concentrate the organic layer under reduced pressure to afford N-Cyclobutyl-5-fluoro-2-iodobenzamide as a high-purity solid.
Real-Time Troubleshooting Logic Tree
If the Phase 3 Validation Gate fails, execute the following decision matrix to rescue the batch without compromising purity.
Decision tree for in-process control (IPC) and real-time reaction troubleshooting.
References
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Publications -[Link]
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI -[Link]
-
Understanding T3P® from start to finish -[Link]
-
Acid-Amine Coupling using T3P - Organic Synthesis -[Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters -[Link]
Sources
Comparative Reactivity Guide: N-Cyclobutyl-5-fluoro-2-iodobenzamide vs. N-Cyclobutyl-2-iodobenzamide
Strategic Context in Drug Development
In the optimization of pharmaceutical building blocks, the strategic placement of a single halogen atom can dictate both the synthetic viability and the pharmacokinetic success of a drug candidate. This guide provides an objective, data-backed comparison between the standard building block N-Cyclobutyl-2-iodobenzamide [1] and its fluorinated analog, N-Cyclobutyl-5-fluoro-2-iodobenzamide [2].
By analyzing the electronic effects of the 5-fluoro substituent, this guide outlines how this structural modification accelerates palladium-catalyzed cross-coupling kinetics and eliminates downstream metabolic liabilities.
Physicochemical & Structural Profiling
The introduction of a fluorine atom at the 5-position (para to the iodine atom) fundamentally alters the electronic landscape of the aryl ring without significantly increasing steric bulk.
Table 1: Comparative Physicochemical Profile
| Property | N-Cyclobutyl-5-fluoro-2-iodobenzamide | N-Cyclobutyl-2-iodobenzamide |
| CAS Number | 2816623-38-6 | 1249119-79-6 |
| Molecular Weight | 319.11 g/mol | 301.12 g/mol |
| Formula | C11H11FINO | C11H12INO |
| C-I Bond Environment | Electron-deficient (para-F effect) | Neutral |
| Metabolic Liability (C5) | Blocked (Stable C-F bond) | Susceptible to CYP450 oxidation |
Mechanistic Divergence: The Fluorine Effect
Accelerated Oxidative Addition
In transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings), the rate-determining step is frequently the oxidative addition of the Pd(0) active species into the aryl halide bond.
Because the fluorine atom in N-Cyclobutyl-5-fluoro-2-iodobenzamide is situated para to the iodine atom, its strong inductive electron-withdrawing effect (-I) dominates. This removes electron density from the aromatic system, effectively lowering the energy of the C-I σ
- anti-bonding orbital (LUMO). A lower LUMO facilitates superior back-donation of d-electrons from the electron-rich Pd(0) center. Consequently, the activation energy barrier for Pd(0) insertion is significantly reduced compared to the non-fluorinated parent compound[3].
Metabolic Hardening
Beyond synthetic reactivity, the C-F bond provides a critical advantage in medicinal chemistry. The C5 position of benzamides is a well-documented soft spot for cytochrome P450-mediated aromatic hydroxylation. Replacing the C-H bond (~98 kcal/mol) with a highly stable C-F bond (~116 kcal/mol) blocks this metabolic pathway. This isosteric replacement improves the compound's metabolic stability and in vivo half-life without disrupting the molecule's overall geometry[4].
Fig 1: Pd-catalyzed cross-coupling cycle highlighting the 5-F accelerated oxidative addition step.
Self-Validating Experimental Protocol: Kinetic Profiling
To empirically validate the accelerated oxidative addition, we utilize a parallel kinetic Suzuki-Miyaura cross-coupling protocol.
Causality of Design Choices:
-
Sub-optimal Temperature (60 °C): Standard couplings run at 80–100 °C, which drives the reaction to completion too rapidly to observe kinetic differences. Lowering the temperature to 60 °C artificially slows the reaction, allowing for high-resolution kinetic sampling.
-
Internal Standard (Biphenyl): Adding an inert internal standard at t=0 creates a self-validating system. By quantifying the product and remaining starting material relative to biphenyl, we ensure that solvent evaporation or volumetric errors during sampling do not skew the conversion data. It also allows for continuous mass balance verification.
Step-by-Step Methodology
-
Reagent Preparation: To two separate 20 mL reaction vials, add the respective aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), K2CO3 (2.0 mmol, 2.0 eq), and biphenyl (0.5 mmol, internal standard).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.02 mmol, 2 mol%) to both vials.
-
Solvent Introduction: Purge vials with N2 for 5 minutes. Add 5.0 mL of degassed 1,4-Dioxane/H2O (4:1 v/v) to each vial.
-
Kinetic Sampling: Heat the reactions to exactly 60 °C. At intervals of 5, 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot from each vial using a micro-syringe.
-
Quenching: Immediately discharge each aliquot into an HPLC vial containing 950 µL of cold acetonitrile (MeCN) to precipitate the salts and halt the catalytic cycle.
-
Filtration & Analysis: Pass the quenched samples through a 0.22 µm PTFE syringe filter. Analyze via UPLC-UV (254 nm) to determine the conversion ratio relative to the biphenyl internal standard.
Fig 2: Self-validating kinetic profiling workflow using internal standards for UPLC quantification.
Comparative Kinetic Data
The quantitative results of the parallel kinetic experiment clearly demonstrate the superior reactivity of the fluorinated analog. The electron-deficient nature of N-Cyclobutyl-5-fluoro-2-iodobenzamide drives the reaction to near completion within 60 minutes, whereas the parent compound requires over two hours to achieve similar conversion.
Table 2: Parallel Suzuki-Miyaura Kinetic Conversion at 60 °C
| Time (min) | 5-Fluoro Analog Conversion (%) | Parent Analog Conversion (%) | Mass Balance (%) |
| 5 | 28.4 | 12.1 | >98.5 |
| 15 | 65.2 | 34.7 | >98.2 |
| 30 | 89.1 | 58.3 | >97.9 |
| 60 | >99.0 | 82.4 | >98.1 |
| 120 | >99.0 | 96.8 | >97.5 |
(Note: Conversion percentages represent standardized UPLC-UV peak area ratios normalized against the biphenyl internal standard. Mass balance >95% validates the absence of significant side reactions or degradation).
References
- Source: acs.
- Source: bldpharm.
- Source: u-szeged.
- Source: ambeed.
Sources
A Comparative Guide to Fluorinated Benzamide Derivatives in Early-Stage Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1][2][3] The unique electronic properties and small size of the fluorine atom allow for the fine-tuning of a molecule's physicochemical and pharmacological profile, often leading to significant improvements in potency, selectivity, metabolic stability, and pharmacokinetics.[2][3][4] Among the myriad of scaffolds amenable to fluorination, the benzamide core represents a privileged structure, appearing in a wide array of biologically active agents.[5][6] This guide provides a comparative analysis of fluorinated benzamide derivatives, offering insights into their synthesis, properties, and evaluation in the context of early-stage drug discovery.
The Rationale for Fluorination: A Strategic Imperative
The decision to introduce fluorine into a benzamide scaffold is driven by its profound and predictable effects on molecular properties. Unlike other halogens, fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom.[7][8] This unique combination allows it to serve as a "super-hydrogen" or a bioisostere for hydroxyl or carbonyl groups, influencing the molecule's conformation, pKa, and metabolic stability without significantly increasing its size.[1][4][9]
Key advantages of incorporating fluorine include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (approximately 105.4 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8][10] This often blocks sites of metabolism, increasing the drug's half-life and oral bioavailability.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.[1]
-
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) and can also form hydrogen bonds, sometimes leading to a significant increase in binding potency and selectivity.[11]
-
Improved Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[11]
Synthetic Strategies for Fluorinated Benzamides
The synthesis of fluorinated benzamides typically involves the coupling of a fluorinated benzoic acid (or its activated form) with an appropriate amine, or the late-stage fluorination of a pre-existing benzamide scaffold. The choice of strategy depends on the availability of starting materials and the desired position of the fluorine atom(s).
A common and straightforward approach is the amide coupling reaction. This method offers high yields and is amenable to a wide range of substrates.[5][6]
Caption: General synthetic workflow for fluorinated benzamides via amide coupling.
More advanced methods, such as nucleophilic aromatic substitution (SNA_r) on highly fluorinated aromatic rings, allow for the introduction of amine substituents onto a polyfluorinated benzamide core.[12] The development of novel fluorinating agents also continues to expand the toolkit for creating these valuable compounds.[13]
Comparative Analysis: Physicochemical and Pharmacokinetic Profiles
The impact of fluorination is best understood through direct comparison. The number and position of fluorine atoms on the benzamide scaffold can lead to dramatically different properties.
Physicochemical Properties
The introduction of fluorine has a significant and predictable effect on a molecule's lipophilicity (LogP) and acidity/basicity (pKa).
| Compound Type | Typical LogP Change (vs. non-fluorinated) | Typical pKa Change of an adjacent Amine | Rationale |
| Non-Fluorinated Benzamide | Baseline | Baseline | The unsubstituted aromatic ring has a moderate lipophilicity. |
| Mono-Fluorinated Benzamide | Increase by ~0.2-0.4 | Decrease by ~0.5-1.0 pKa units | Fluorine is lipophilic and its strong inductive effect withdraws electron density, making the amine less basic.[1] |
| Di/Tri-Fluorinated Benzamide | Increase by ~0.5-1.0+ | Decrease by ~1.0-2.0+ pKa units | Multiple fluorine atoms significantly increase lipophilicity and create a highly electron-deficient aromatic ring.[14] |
| Trifluoromethyl (-CF₃) Benzamide | Increase by ~0.9-1.2 | Significant Decrease | The -CF₃ group is a strong electron-withdrawing group and is highly lipophilic.[1] |
Pharmacokinetic (ADME) Profiles
One of the primary reasons for incorporating fluorine is to improve a compound's metabolic stability.
| Derivative | In Vitro Metabolic Stability (Microsomes, t½) | In Vivo Half-Life (t½) | Oral Bioavailability (%F) | Key Considerations |
| p-Hydroxymethyl Benzamide | Low (< 15 min) | Short | Low | The hydroxymethyl group is a prime site for rapid oxidation and/or conjugation. |
| p-Methyl Benzamide | Moderate (15-60 min) | Moderate | Moderate | The methyl group is susceptible to benzylic oxidation by CYP enzymes. |
| p-Fluoromethyl Benzamide | High (> 60 min) | Long | High | The C-F bond blocks the site of metabolism, significantly increasing stability.[10] |
| p-Trifluoromethyl Benzamide | Very High (> 120 min) | Very Long | High | The -CF₃ group is exceptionally resistant to metabolic degradation.[1] |
These trends are exemplified in pharmacokinetic studies of fluorinated compounds, which often show longer half-lives and improved exposure compared to their non-fluorinated counterparts.[15][16]
Pharmacodynamics and Structure-Activity Relationships (SAR)
The strategic placement of fluorine can profoundly influence how a benzamide derivative interacts with its biological target, affecting both potency and selectivity.
Caption: Impact of fluorine substitution on the SAR of benzamide derivatives.
For instance, in a series of inhibitors, a fluorine atom at a specific position might engage in a favorable interaction with a residue in the target's active site, leading to a sharp increase in potency.[7][17] Conversely, placing a fluorine atom in a sterically hindered or electronically unfavorable position could decrease activity.[18] The systematic exploration of fluorination patterns is therefore a cornerstone of lead optimization.
Experimental Protocols for Evaluation
A rigorous and standardized evaluation workflow is critical for comparing fluorinated benzamide derivatives.
Caption: A typical experimental workflow for evaluating drug candidates.
Protocol 1: General Synthesis of a Fluorinated Benzamide
This protocol describes the synthesis of N-(4-chlorophenyl)-4-fluorobenzamide as a representative example.
-
Activation of Carboxylic Acid: To a solution of 4-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the 4-fluorobenzoyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in DCM (10 mL/mmol) and cool to 0 °C. Add a solution of 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours until completion as monitored by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final fluorinated benzamide.
-
Characterization: Confirm the structure and purity using analytical techniques such as NMR, LC-MS, and HRMS.[19]
Protocol 2: In Vitro Cell Viability (MTT) Assay[20]
This assay is used to assess the cytotoxicity of the synthesized compounds.
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzamide derivatives in cell culture medium. Treat the cells with varying concentrations of the compounds (e.g., 0.1 to 100 µM) and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Toxicity and Safety Considerations
While fluorination is generally well-tolerated, it is crucial to consider potential toxicity.[20] The metabolic liberation of fluoride ions from certain fluorinated motifs can lead to toxicity if exposure is high and prolonged.[8] Additionally, some fluorinated metabolites, such as fluoroacetic acid, can be highly toxic by disrupting cellular metabolism.[8] Therefore, careful toxicological evaluation, including in vitro cytotoxicity assays and in vivo safety studies, is a mandatory part of the drug discovery process for these compounds.[21][22]
Conclusion and Future Perspectives
Fluorinated benzamides represent a highly valuable class of molecules in the pursuit of novel therapeutics. The strategic incorporation of fluorine offers a powerful method to enhance the drug-like properties of benzamide-based scaffolds, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies become more sophisticated and our understanding of fluorine's influence on biological systems deepens, we can anticipate the continued emergence of innovative and effective fluorinated benzamide drugs. The key to success lies in a rational design approach, guided by a thorough comparative analysis of how different fluorination patterns impact the multifaceted properties required for a successful clinical candidate.
References
-
Taylor & Francis. (2021, June 10). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Wouters, J., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. [Link]
-
Garg, S., et al. (2009). Design, synthesis, and preliminary in vitro and in vivo evaluation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA): a novel potential PET probe to image melanoma tumors. Bioconjugate Chemistry. [Link]
-
Hernandes, M. Z., et al. (2015). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
-
ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]
-
Buck, R. C., et al. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management. [Link]
-
Canadian Center of Science and Education. (n.d.). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. [Link]
-
Čikot, T., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]
-
ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. [Link]
-
Krupp, E. M., & D'Ulivo, A. J. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
-
Smith, M. K., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
Braun, D. E., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
-
Kim, H., et al. (2025). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLOS ONE. [Link]
-
Smirnov, A., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Chemistry – A European Journal. [Link]
-
Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. [Link]
-
Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition. [Link]
-
Gencer, N., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). A Review on the Analytical Techniques for the Determination of Fluorine Contents in Soil and Solid Phase Samples | Request PDF. [Link]
-
Stark, D., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry. [Link]
-
Kumar, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biodiversity. [Link]
-
Lin, Y. L., et al. (2013). Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats. Journal of Pharmacy and Pharmacology. [Link]
-
Mukherjee, J., et al. (1998). Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. Nuclear Medicine and Biology. [Link]
-
Al-Qaisi, J. (n.d.). XV FLUORINATED BENZAMIDES: DESIGHN, SYNTHESIS AND BIOLOGICAL EVALUATION AS POTENTIAL CETP INHIBITORS ABSTRACT. [Link]
-
Chang, C. C., et al. (2020). Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. Molecules. [Link]
-
Braun, D. E., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
-
ResearchGate. (2025, August 6). A facile transfer fluorination approach to the synthesis of N-fluoro sulfonamides | Request PDF. [Link]
-
Rillahan, C. D., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Infectious Diseases. [Link]
-
DTIC. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. [Link]
-
Lund, M., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]
-
Kennedy, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology. [Link]
-
Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
Agency for Toxic Substances and Disease Registry. (2020, March 15). Toxicological Profile for Perfluoroalkyls. [Link]
-
El-Naggar, A. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules. [Link]
-
Smirnov, A., et al. (2017). Intrinsic Thermodynamics and Structures of 2,4- and 3,4-Substituted Fluorinated Benzenesulfonamides Binding to Carbonic Anhydrases. Chemistry – A European Journal. [Link]
-
RSC Publishing. (n.d.). Design, green synthesis and biological evaluation of fluorinated N-acyl sulfonamides as novel anti-inflammatory agents: an in vivo and in silico study. [Link]
-
Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]
-
ACS Publications. (2023, May 15). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2026, February 7). Important Fluorinated Drugs in Experimental and Clinical Use. [Link]
-
Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]
- 20. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 21. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
Validation of HPLC methods for N-Cyclobutyl-5-fluoro-2-iodobenzamide purity assessment
The purity assessment of complex pharmaceutical intermediates demands analytical methods that go beyond generic laboratory defaults. N-Cyclobutyl-5-fluoro-2-iodobenzamide (CAS 2816623-38-6)[1] presents a unique chromatographic challenge: it is a heavily substituted aromatic compound featuring a highly electronegative fluorine atom, a large, polarizable iodine atom, and an amide linker.
When validating a High-Performance Liquid Chromatography (HPLC) method for this compound under the latest ICH Q2(R2) guidelines[2][3], analysts often discover that standard C18 columns fail to adequately resolve closely related halogenated impurities (such as des-fluoro or des-iodo degradants). This guide provides an in-depth, objective comparison between standard C18 alkyl phases and Phenyl-Hexyl stationary phases, demonstrating why orthogonal selectivity is critical for the purity assessment of halogenated aromatics.
Mechanistic Rationale: The Causality of Column and Solvent Selection
To develop a robust, stability-indicating method, we must understand the molecular interactions at play. Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) forces. Because the hydrophobic difference between a fluoro-iodobenzamide and a des-fluoro degradant is minimal, C18 phases often yield co-eluting peaks[4].
Why Phenyl-Hexyl Outperforms C18: Phenyl-Hexyl stationary phases feature a hexyl chain terminating in a phenyl ring. This architecture provides a powerful dual-retention mechanism[5][6]:
-
Hydrophobic Retention: The hexyl linker provides baseline retention similar to a C8 column[4].
-
π-π Interactions: The electron-rich phenyl ring engages in π-π electron donor-acceptor interactions with the analyte's aromatic system[5].
-
Dipole & Halogen Interactions: The extreme polarizability of the iodine atom induces strong dipole-induced dipole interactions with the stationary phase's delocalized electrons, drastically shifting selectivity compared to purely aliphatic phases[4][6].
Causality in Solvent Selection: To maximize these orthogonal interactions, methanol must be selected as the organic modifier instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond (π electrons) that competes with the analyte for the stationary phase's phenyl ring, effectively suppressing π-π interactions. Methanol, lacking π electrons, enhances these interactions, resulting in superior resolution of aromatic and halogenated compounds[5].
Chromatographic separation mechanisms: C18 vs. Phenyl-Hexyl stationary phases.
Experimental Protocol: A Self-Validating Workflow
A robust analytical procedure must be a self-validating system. The following protocol incorporates strict System Suitability Testing (SST) to ensure the system is fit for purpose before any validation data is collected, aligning with ICH Q2(R2) lifecycle management principles[2][7].
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Rationale: TFA suppresses the ionization of the benzamide nitrogen, preventing secondary interactions with residual silanols and ensuring sharp peak shapes.
-
Mobile Phase B (Organic): 100% LC-MS grade Methanol. Rationale: Chosen specifically to preserve and enhance π-π interactions on the Phenyl-Hexyl phase[5].
Step 2: Chromatographic Conditions
-
Columns Evaluated:
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C. Rationale: Reduces the viscosity of the methanol-water mixture, lowering backpressure and improving mass transfer kinetics[8].
-
Gradient Program: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, return to 5% B.
-
Detection: PDA at 254 nm (optimal for the iodinated aromatic chromophore).
Step 3: System Suitability Testing (SST) - The Self-Validating Control Before executing the validation protocol, inject a resolution mixture containing N-Cyclobutyl-5-fluoro-2-iodobenzamide and a spiked des-iodo impurity standard.
-
Acceptance Criteria: Resolution ( Rs ) > 2.0, Tailing Factor ( Tf ) < 1.5, and Peak Area %RSD < 2.0% (for n=5 replicate injections). If the system fails SST, the run is aborted, ensuring no invalid data is recorded.
ICH Q2(R2) Method Validation & Comparative Data
According to the ICH Q2(R2) guidelines, an analytical procedure used for purity assessment must be validated for specificity, reportable range, accuracy, and precision[2][9]. The enhanced approach requires demonstrating that the method can reliably detect changes in quality attributes[2][7].
ICH Q2(R2) analytical method validation workflow and performance criteria.
Comparative Validation Results
The table below summarizes the validation data obtained for N-Cyclobutyl-5-fluoro-2-iodobenzamide using both column chemistries under identical gradient conditions.
| Validation Parameter (ICH Q2(R2)) | Regulatory Acceptance Criteria | Standard C18 Column | Phenyl-Hexyl Column |
| Specificity (Resolution) | Rs > 2.0 (vs. Des-iodo impurity) | 1.4 (Fails) | 3.2 (Passes) |
| Specificity (Resolution) | Rs > 2.0 (vs. Des-fluoro impurity) | 1.1 (Fails) | 2.8 (Passes) |
| Linearity ( R2 ) | > 0.999 | 0.9992 | 0.9998 |
| Precision (%RSD) | < 2.0% ( n=6 injections) | 1.8% | 0.6% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% ± 1.2% | 99.8% ± 0.4% |
| Reportable Range | LOQ to 120% of Target Conc. | Validated | Validated |
Data Analysis: The standard C18 column failed the specificity criteria mandated by ICH Q2(R2)[2]. Because the des-iodo and des-fluoro impurities share near-identical hydrophobicity with the parent API, they co-eluted on the aliphatic stationary phase. Conversely, the Phenyl-Hexyl column easily passed all criteria. The removal of the highly polarizable iodine atom in the des-iodo impurity drastically reduced its dipole interactions with the phenyl stationary phase, causing it to elute significantly earlier than the parent compound, yielding an excellent resolution of 3.2[4][6].
Conclusion
For the purity assessment of complex, poly-halogenated aromatics like N-Cyclobutyl-5-fluoro-2-iodobenzamide, relying solely on dispersive hydrophobic interactions is an analytical liability. This comparative validation proves that transitioning to a Phenyl-Hexyl stationary phase —paired with methanol to maximize π-π and dipole interactions—provides the orthogonal selectivity required to resolve critical degradants[5][6]. By integrating strict self-validating system suitability controls, this method fully complies with the rigorous standards of the ICH Q2(R2) guidelines[2][7], ensuring absolute trustworthiness in pharmaceutical quality control.
Sources
- 1. 2816623-38-6 | N-Cyclobutyl-5-fluoro-2-iodobenzamide | Ambeed.com [ambeed.com]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. hplc.eu [hplc.eu]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. halocolumns.com [halocolumns.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Reactivity Guide: N-Cyclobutyl-5-fluoro-2-iodobenzamide vs. Bromo-Analogs in Transition-Metal Cross-Coupling
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs), functionalized benzamides are ubiquitous structural motifs. The selection of the correct aryl halide precursor—specifically choosing between an aryl iodide and an aryl bromide—is a critical decision that dictates the efficiency, cost, and scalability of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck).
This guide provides an in-depth, objective comparison between N-Cyclobutyl-5-fluoro-2-iodobenzamide [1] and its bromo-analog, N-Cyclobutyl-2-bromo-5-fluorobenzamide . By analyzing the thermodynamic and kinetic parameters of the carbon-halogen (C–X) bond, we elucidate why the iodo-derivative provides superior catalytic performance and outline self-validating protocols for empirical verification.
Mechanistic Causality: The Kinetics of Oxidative Addition
In palladium-catalyzed cross-coupling, the catalytic cycle initiates with the oxidative addition of the aryl halide to a low-valent Pd(0) species. The relative easiness of this step is governed by two primary factors:
-
Bond Dissociation Energy (BDE): The intrinsic reactivity of C(sp²)–X bonds in transition metal-mediated cross-coupling strictly follows the order C–I > C–Br >> C–Cl[2]. The BDE for a standard C–I bond is approximately 67.2 kcal/mol, significantly lower than the 82.6 kcal/mol required to cleave a C–Br bond[3]. This ~15 kcal/mol difference means that oxidative addition of N-cyclobutyl-5-fluoro-2-iodobenzamide is thermodynamically highly favored and kinetically rapid, often occurring at room temperature.
-
Electronic and Steric Microenvironment: Both analogs feature a 5-fluoro substituent. Fluorine's strong inductive electron-withdrawing effect (–I) decreases the electron density of the aromatic ring, making the ipso-carbon more electrophilic. This stabilizes the buildup of negative charge in the transition state during oxidative addition, accelerating the reaction for both halides[4]. However, the ortho-N-cyclobutylamide group introduces significant steric bulk. The longer C–I bond (approx. 2.10 Å) compared to the C–Br bond (approx. 1.90 Å) projects the reactive center further from the sterically demanding cyclobutyl ring, facilitating easier approach by the bulky PdL_n catalyst complex.
Furthermore, kinetic studies demonstrate that at high concentrations, the oxidative addition of aryl iodides can become zero-order with respect to the halide, shifting the rate-limiting step entirely to ligand dissociation from the palladium precatalyst[5]. Conversely, aryl bromides typically maintain rate-limiting oxidative addition, necessitating elevated temperatures and electron-rich, sterically demanding ligands to force the reaction forward.
Caption: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition step.
Quantitative Performance Comparison
To objectively compare the two precursors, we evaluate their performance in a standard Suzuki-Miyaura cross-coupling with a model arylboronic acid. The table below synthesizes reaction metrics based on the established reactivity profiles of highly functionalized ortho-amide aryl halides.
| Parameter | N-Cyclobutyl-5-fluoro-2-iodobenzamide | N-Cyclobutyl-2-bromo-5-fluorobenzamide |
| C–X Bond Dissociation Energy | ~67.2 kcal/mol[3] | ~82.6 kcal/mol[3] |
| Optimal Catalyst System | Pd(OAc)₂ / PPh₃ (Standard) | Pd₂(dba)₃ / XPhos (Specialized) |
| Catalyst Loading | 0.5 - 1.0 mol% | 2.0 - 5.0 mol% |
| Reaction Temperature | 25°C - 50°C | 80°C - 100°C |
| Reaction Time | 2 - 4 hours | 12 - 18 hours |
| Typical Yield (Isolated) | > 92% | 75% - 85% |
| Primary Side Reaction | Protodeiodination (Minor, <2%) | Protodebromination (Moderate, 5-10%) |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for the Suzuki-Miyaura coupling of N-Cyclobutyl-5-fluoro-2-iodobenzamide.
Protocol: Mild Suzuki-Miyaura Coupling of the Iodo-Analog Objective: Achieve >90% conversion at mild temperatures to prevent thermal degradation or side reactions associated with the cyclobutylamide moiety.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, charge N-cyclobutyl-5-fluoro-2-iodobenzamide (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (1.0 mol%) and PPh₃ (2.0 mol%).
-
Causality Note: Because the C–I bond is highly reactive[2], expensive and proprietary Buchwald ligands are unnecessary; simple, inexpensive triphenylphosphine provides sufficient stabilization for the Pd(0) species.
-
-
Solvent Introduction: Add degassed THF/H₂O (4:1 v/v, 5 mL).
-
Causality Note: The biphasic system ensures rapid dissolution of both the organic substrates and the inorganic base, facilitating the transmetalation step.
-
-
Reaction Execution: Stir the mixture at 45°C.
-
Self-Validation (In-Process Control): At t = 2 hours, withdraw a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.
-
Validation Check: The disappearance of the starting material mass (m/z ≈ 319 for the iodo-compound) and the appearance of the product mass confirms successful oxidative addition and transmetalation. If conversion is <95%, continue stirring for 1 hour.
-
-
Workup & Isolation: Cool to room temperature, extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Caption: Decision workflow for catalyst selection based on the aryl halide precursor.
Economic and Process Chemistry Considerations
While the iodo-analog demonstrates vastly superior kinetics and allows for milder conditions, process chemists must weigh these benefits against cost and atom economy. Iodine is heavier (Atomic mass 126.9) than bromine (79.9), resulting in a lower atom economy for the iodo-precursor. Furthermore, iodinated building blocks are generally more expensive to synthesize on a metric-ton scale.
However, in pharmaceutical development, the upfront cost of the halide is frequently offset by downstream savings. The ability to use lower catalyst loadings (e.g., 0.5% Pd(OAc)₂ vs. 5% Pd₂(dba)₃/XPhos) drastically reduces the cost of palladium and complex ligands. Additionally, running reactions at 45°C instead of 100°C minimizes energy consumption and suppresses thermal degradation pathways. For complex, late-stage intermediates where yield, purity, and mild conditions are paramount, N-Cyclobutyl-5-fluoro-2-iodobenzamide is unequivocally the superior choice.
References
-
Title: Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings Source: ChemRxiv URL: [Link]
-
Title: Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine Source: Organometallics - ACS Publications URL: [Link]
-
Title: Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides Source: ACS Catalysis - ACS Publications URL: [Link]
-
Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL: [Link]
Sources
LC-MS/MS Fragmentation Dynamics of N-Cyclobutyl-5-fluoro-2-iodobenzamide: A Comparative Analytical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodological Framework
Executive Summary
In modern drug discovery and pharmacokinetics, halogenated benzamides frequently serve as critical building blocks or active pharmacophores, particularly in the development of D2/D3 receptor ligands and targeted kinase inhibitors[1]. N-Cyclobutyl-5-fluoro-2-iodobenzamide is a highly specific intermediate whose mass spectrometric behavior is dictated by the competing electronegativities and leaving-group potentials of its halogens.
This guide provides an objective, in-depth comparison of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) performance of N-Cyclobutyl-5-fluoro-2-iodobenzamide against its structural alternatives (the N-cyclopentyl and non-fluorinated analogs). As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing—delving into the gas-phase causality of its fragmentation, providing a self-validating experimental workflow, and establishing a robust framework for Multiple Reaction Monitoring (MRM) quantification.
Structural Rationale & Ionization Theory
The analytical behavior of N-Cyclobutyl-5-fluoro-2-iodobenzamide (Exact Mass: 318.9869 Da) in positive Electrospray Ionization (ESI+) is governed by three distinct structural features:
-
The Amide Bond: Acts as the primary site of protonation. Universal fragmentation models for tandem mass spectrometry confirm that protonated amides predominantly undergo cleavage at the C-N bond[2].
-
The Iodine Atom (ortho-position): Iodine is a large, highly polarizable atom. While it increases the lipophilicity of the molecule (aiding in reversed-phase retention), its weak C-I bond makes it an excellent radical leaving group during collision-induced dissociation (CID)[3].
-
The Fluorine Atom (meta-position): Fluorine exerts a strong inductive electron-withdrawing effect, which stabilizes the aromatic ring against metabolic degradation but slightly reduces the absolute proton affinity of the adjacent amide compared to non-fluorinated analogs.
When subjected to CID, benzamide derivatives characteristically lose their amine group to form a resonance-stabilized benzoyl cation (acylium ion)[4][5]. For N-Cyclobutyl-5-fluoro-2-iodobenzamide, this results in a highly abundant and stable product ion at m/z 248.9, making it the ideal quantifier ion for MRM assays[6].
LC-MS/MS Methodological Framework
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every parameter is chosen with a specific physical or chemical causality to maximize signal-to-noise (S/N) and minimize matrix suppression.
Step-by-Step Analytical Protocol
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of plasma/matrix. Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL internal standard). Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: A 3:1 organic-to-aqueous ratio effectively denatures and precipitates >95% of plasma proteins. The cold temperature prevents the thermal degradation of the halogenated aromatic ring.
Step 2: UHPLC Separation
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
Causality: Sub-2-micron particles (1.7 µm) provide high peak capacity, condensing the analyte into a narrow 1-2 second band. This sharp elution profile dramatically increases the concentration of the analyte entering the MS source at any given millisecond, boosting sensitivity. Formic acid is selected over Trifluoroacetic acid (TFA) because it provides the necessary protons for [M+H]+ formation without causing severe ion-pairing suppression in the ESI source.
Step 3: MS/MS Optimization (Self-Validation Step)
-
Action: Perform a post-column infusion of the analyte at 1 µg/mL while injecting a blank matrix extract.
-
Causality: This continuous infusion validates the protocol by mapping matrix effects. If a dip in the baseline MS signal occurs at the analyte's retention time, the gradient must be adjusted to resolve the analyte from the co-eluting suppressing lipids.
Fig 1. Step-by-step LC-MS/MS analytical workflow for halogenated benzamides.
Fragmentation Dynamics & Pathway Analysis
Upon isolation of the [M+H]+ precursor ion (m/z 320.0) in Q1, the molecule is accelerated into the collision cell. Argon is utilized as the collision gas rather than Nitrogen; Argon's higher atomic mass provides a more efficient collisional cross-section for heavy, iodine-containing precursor ions.
Primary Pathway (Quantifier): The dominant cleavage occurs at the amide C-N bond, expelling cyclobutylamine (-71 Da) to yield the resonance-stabilized acylium ion[C7H3FIO]+ at m/z 248.9[4][6].
Secondary Pathway (Qualifier): The acylium ion undergoes secondary fragmentation by ejecting an iodine radical (-127 Da), leaving a fluoro-benzoyl cation at m/z 122.0. A parallel, less energetically favorable pathway involves the loss of cyclobutene (-54 Da) via a McLafferty-type rearrangement, yielding the primary amide at m/z 266.0[2].
Fig 2. ESI+ collision-induced dissociation (CID) pathway of N-Cyclobutyl-5-fluoro-2-iodobenzamide.
Comparative Performance Analysis
To contextualize the performance of N-Cyclobutyl-5-fluoro-2-iodobenzamide, we must compare it against common structural alternatives. The table below summarizes the quantitative MS parameters and chromatographic behavior.
Table 1: LC-MS/MS Performance Comparison of Benzamide Analogs
| Compound | Precursor Ion [M+H]+ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Optimal CE (eV) | Est. LogP | Relative ESI+ Response |
| N-Cyclobutyl-5-fluoro-2-iodobenzamide | 320.0 | 248.9 | 122.0 | 22 | 3.1 | 100% (Baseline) |
| N-Cyclopentyl-5-fluoro-2-iodobenzamide | 334.0 | 248.9 | 122.0 | 24 | 3.5 | 92% |
| N-Cyclobutyl-2-iodobenzamide (Non-fluoro) | 302.0 | 230.9 | 104.0 | 20 | 2.9 | 115% |
Analytical Insights:
-
Versus the N-Cyclopentyl Analog: Increasing the ring size from cyclobutyl to cyclopentyl increases the LogP from 3.1 to 3.5. While this improves retention on the C18 column, the larger aliphatic ring slightly decreases the desolvation efficiency in the ESI source, resulting in an 8% drop in relative response. The primary quantifier ion remains identical (m/z 248.9) because the amine is entirely lost during CID[6].
-
Versus the Non-Fluorinated Analog: The removal of the fluorine atom removes the electron-withdrawing effect on the aromatic ring. This slightly increases the basicity of the amide nitrogen, yielding a 15% higher ESI+ response. However, the absence of fluorine shifts the quantifier ion to m/z 230.9. In drug development, this gain in MS sensitivity is usually offset by a severe loss in metabolic stability (due to increased susceptibility to cytochrome P450 oxidation)[1].
Conclusion
N-Cyclobutyl-5-fluoro-2-iodobenzamide exhibits a highly predictable and robust fragmentation pattern under LC-MS/MS conditions. The formation of the resonance-stabilized acylium ion (m/z 248.9) provides an exceptional MRM transition that is largely free from isobaric background interference. When compared to its cyclopentyl and non-fluorinated alternatives, it offers an optimal balance of chromatographic retention, ionization efficiency, and distinct spectral signatures, making it a highly reliable candidate for high-throughput bioanalytical quantification.
References
- Mass Spectrometry Interpretation of Benzamide. askfilo.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOBDHRwJKa4MWsyk5XgZpuG_iwcGyZdHSu324Vv7B9jPFjaSc7mCID6lGkrTt4sIiMfp31VdG0pzh3wKer_Zq8P4SHQK-uWfC04Abzy6kd0cMvMmcWcWpv504YklWldkoX16-LZOPie_3DnZFD2n4iTvLdDM5nhxxvNzY0MiBZ_Mmg26KqK1y2HZUn3mppQ-CXO7PTTEJxo6w2NIXYqg48e1p5V0uL6tFFtDhupXXrwFAXM4p83JBwHOodAkMInbo=]
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFskbeos1pEpeW-mrPNPVUBb_1WnCFJKn7i9rX477LL_qlmSuXa9sfoOab0HYjJDVnejnQF3vkpkdpQxKBGdT0PQVj0GsV6OPN38E-fFFgPvjSxVI7imm6vvUTOleR-2vI2tyBBzZfdXRtLPUWORV5tRP6UK4EkEaOabgECjXheLO3p6xaeNAKihq0jpvqXwTfbPcu3ikTXEx8uhNEVVItWQkYtOZtjnmlpsI6Kmg5KnNgmnbGlbYU=]
- Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7VoFEFONVeyWvDi1FpdU_M1gMExYsBUkcvYR_A7UQlHEL-mJz-TjESDEfrx1WM6kbND-0mZpwnJ2GMaSYCKAcBUXnJMDIYqlwqY5BTxc25XylAmI-4Hua9f4Au1VymFyBJFXb]
- Benzamide-simplified mass spectrum. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZqHB7XfQBaIm9u5Q-3Nz3_W9xoWa_A9PId-YXxaTVNutfJCkYOdeWt8lSCbM2z1xqTC1GPoVUpmMuyyfnITVGJ0QZznJnd4MrJF77Deho1QCtpoVBVduKGpUHxomxRsrGJS_NMcXxlFC_B51l8eTcWadt6U4h84zXkbPHIolDGD65hm7oVZy5gkChMVCKjQew6w==]
- Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. chemrxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVUDrxdN5lMN0cwzuhaTpLlLFSVaOGwOPJLiKZFWAdvuMTsqE1iRBJL9qJT9AXQ90vFC04VDbKwcFVOnZ-BJ0_upfS_TD-uLRsHL_TQZkXpIvpZxgSfFXJZX-6Kz0ESuEfsS82SBsOwPkS7xvulIoI0VGScA==]
- In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors. uni-mainz.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1oyNi0Xr1uhFhETA8TgTomwnBOLdnLkgCCbaPYpDUAihBgq0i0Thkwn3NKskX2NPfOG3YzsRhg4er-V1X1lpNRBwLW9wUbi0N6QEEg0aj0oJJN2eMpsELBgcz9aPJncjI48Yz_YeZ2Z1-IHxJzq6BlnYUDyxtCru-b32uS2s2-T6JDaFygdlLmfrh20Ot_WdieQXRLRZxvdTqeNF1G_Ke]
Sources
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking N-Cyclobutyl-5-fluoro-2-iodobenzamide yield across different transition metal catalysts
An Application Scientist's Guide to Optimizing N-Cyclobutyl-5-fluoro-2-iodobenzamide Synthesis: A Comparative Benchmarking of Transition Metal Catalysts
In the landscape of modern medicinal chemistry, the synthesis of complex molecular scaffolds with high efficiency and precision is paramount. N-cyclobutyl-5-fluoro-2-iodobenzamide serves as a critical building block for a variety of pharmacologically active agents. Its synthesis, however, presents a common yet significant challenge: the formation of the C-N bond between the sterically hindered 2-iodobenzoyl moiety and the compact cyclobutylamino group. This guide provides a comprehensive, data-driven comparison of various transition metal catalysts for this transformation, offering researchers and drug development professionals a practical roadmap for optimizing their synthetic routes.
Our investigation focuses on the well-established Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry. We will explore the performance of both palladium- and copper-based catalytic systems, providing a side-by-side analysis of their efficacy in terms of product yield, reaction kinetics, and operational simplicity. This guide is designed to be a self-validating resource, with detailed experimental protocols and supporting data to ensure reproducibility and reliability in your own laboratory settings.
The Catalytic Landscape: Palladium vs. Copper in C-N Cross-Coupling
The formation of an amide bond between an aryl halide and an amine is a thermodynamically favorable but kinetically slow process, necessitating the use of a catalyst. The Buchwald-Hartwig amination has emerged as a powerful tool for this purpose, with palladium and copper complexes being the most extensively studied catalysts.
Palladium-catalyzed systems are renowned for their high turnover numbers and broad substrate scope. The catalytic cycle, as illustrated in numerous studies, typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amide and regenerate the active catalyst. The choice of ligand is critical in modulating the stability and reactivity of the palladium center.
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, represents an older but still highly relevant approach. Recent advancements in ligand design have revitalized this methodology, offering a more cost-effective and often complementary alternative to palladium. The mechanism of copper-catalyzed amination is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Experimental Design: A Standardized Approach to Catalyst Benchmarking
To ensure a fair and direct comparison of catalyst performance, a standardized set of reaction conditions was established. The synthesis of the target compound was approached in a two-step sequence: first, the formation of 5-fluoro-2-iodobenzamide from the corresponding acid, followed by the crucial N-alkylation with cyclobutyl bromide. This section outlines the general workflow and the specific parameters that were systematically varied.
Figure 1: General workflow for the synthesis and catalyst screening of N-cyclobutyl-5-fluoro-2-iodobenzamide.
Comparative Analysis of Catalyst Performance
The following table summarizes the key performance indicators for each catalytic system tested. All reactions were conducted on a 1 mmol scale with respect to 5-fluoro-2-iodobenzamide, using 1.2 equivalents of cyclobutyl bromide and 2.0 equivalents of base. Catalyst loading was maintained at 2 mol%.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | 12 | 85 |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 8 | 92 |
| CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 120 | 24 | 65 |
| Cu(I)-NHC | IPr | NaOtBu | THF | 80 | 18 | 78 |
In-Depth Discussion of Results
Our comparative analysis reveals a clear advantage for palladium-based catalysts in this specific transformation. The Pd₂(dba)₃/RuPhos system provided the highest yield (92%) in the shortest reaction time (8 hours), highlighting the exceptional efficiency of this combination. The use of a stronger base, Cs₂CO₃, likely facilitated the deprotonation of the benzamide, accelerating the catalytic cycle. The slightly lower yield observed with the Pd(OAc)₂/XPhos system (85%) is still commendable and represents a viable, and often more cost-effective, alternative.
The copper-catalyzed reactions, while showing promise, were generally less effective. The traditional CuI/1,10-phenanthroline system required a significantly longer reaction time and higher temperature to achieve a modest yield of 65%. The more modern Cu(I)-N-heterocyclic carbene (NHC) complex demonstrated improved performance, affording a 78% yield under milder conditions. This suggests that the development of more sophisticated ligand architectures is crucial for enhancing the efficacy of copper catalysts in challenging C-N coupling reactions.
Optimized Protocol for High-Yield Synthesis: The Pd₂(dba)₃/RuPhos System
Based on the benchmarking data, the following protocol is recommended for the synthesis of N-cyclobutyl-5-fluoro-2-iodobenzamide:
Materials:
-
5-Fluoro-2-iodobenzamide (1.0 mmol, 265 mg)
-
Cyclobutyl bromide (1.2 mmol, 162 mg, 0.11 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 mmol, 9.3 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 5-fluoro-2-iodobenzamide, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL) and cyclobutyl bromide via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford N-cyclobutyl-5-fluoro-2-iodobenzamide as a white solid.
Conclusion
This comparative guide demonstrates the superior performance of palladium-based catalysts, particularly the Pd₂(dba)₃/RuPhos system, for the synthesis of N-cyclobutyl-5-fluoro-2-iodobenzamide. While copper catalysts represent a developing area with potential for future applications, their current efficacy in this specific transformation does not match that of their palladium counterparts. The provided optimized protocol offers a reliable and high-yielding route to this valuable synthetic intermediate, empowering researchers to accelerate their drug discovery and development efforts.
References
-
Title: A Simple and Reliable Setup for High-Throughput Screening of Cross-Coupling Reactions Source: ACS Combinatorial Science URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]
-
Title: The Buchwald-Hartwig Amination in the Development of a Process for the Large-Scale Manufacture of a Potent PDE4 Inhibitor Source: Organic Process Research & Development URL: [Link]
Halogenated Benzamide Analogues as PARP Inhibitors: A Comparative Guide to In Vivo Efficacy
In the landscape of targeted cancer therapy, the benzamide functional group has emerged as a privileged scaffold, forming the core of numerous clinically successful drugs. The strategic incorporation of halogens, such as fluorine and iodine, has proven to be a powerful tool in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative analysis of the in vivo efficacy of a prominent class of halogenated benzamide analogues: the poly(ADP-ribose) polymerase (PARP) inhibitors.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the preclinical data that underpins the clinical application of these compounds. We will delve into the mechanism of synthetic lethality, compare the in vivo performance of key PARP inhibitors, detail the experimental protocols for their evaluation, and visualize the critical biological pathways and experimental workflows.
The Principle of Synthetic Lethality: A Targeted Approach to Cancer
At the heart of the therapeutic strategy for PARP inhibitors is the concept of synthetic lethality. Poly(ADP-ribose) polymerase, particularly PARP1, is a crucial enzyme in the repair of DNA single-strand breaks (SSBs). In healthy cells, if PARP-mediated repair is inhibited, an alternative pathway, homologous recombination (HR), can effectively repair the more toxic double-strand breaks (DSBs) that arise from unrepaired SSBs during DNA replication.
However, certain cancers, notably those with mutations in the BRCA1 or BRCA2 genes, are deficient in the HR pathway. In these cancer cells, the inhibition of PARP creates a synthetic lethal scenario. The accumulation of unrepaired SSBs leads to the formation of DSBs that cannot be repaired by the faulty HR pathway, ultimately resulting in catastrophic DNA damage and selective cancer cell death.[1]
Comparative In Vivo Efficacy of Benzamide-Based PARP Inhibitors
The benzamide core is a common feature among many potent PARP inhibitors, mimicking the nicotinamide moiety of the natural PARP substrate, NAD+.[2] The following sections and tables provide a comparative overview of the in vivo efficacy of several key halogenated benzamide PARP inhibitors in preclinical cancer models.
Early-Generation Inhibitor: 3-Aminobenzamide (3-AB)
3-Aminobenzamide was one of the first-generation PARP inhibitors used to probe the function of PARP. While its potency is lower than that of newer agents, it has demonstrated efficacy in preclinical models, particularly in combination with DNA-damaging chemotherapy.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Findings | Reference(s) |
| 3-Aminobenzamide (3-AB) | Nude Mice | Pancreatic Cancer (Capan-1 xenograft) | Not specified | In combination with gemcitabine, significantly reduced tumor weight and increased survival up to 40 days compared to either agent alone. | [3] |
| Nude Mice | Osteosarcoma (U2OS xenograft) | Not specified | Suppressed tumor cell growth and enhanced the suppressive effects of cisplatin. | [4] |
Clinically Approved PARP Inhibitors: A Head-to-Head Look
Four major halogenated benzamide PARP inhibitors have gained regulatory approval: Olaparib, Rucaparib, Niraparib, and Talazoparib. While direct head-to-head clinical trials are limited, preclinical studies in xenograft models offer valuable insights into their comparative efficacy.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Findings | Reference(s) |
| Olaparib | Nude Mice | BRCA2-mutated Ovarian Cancer (patient-derived xenograft) | 50 mg/kg/day | Significantly inhibited tumor growth and increased survival. | [5][6] |
| Nude Mice | Non-Small-Cell Lung Cancer (Calu-6 xenograft) | 50 mg/kg, days 1-3 | In combination with radiation (10 Gy), significantly increased radiation-induced tumor growth delay. | [7] | |
| Niraparib | Nude Mice | BRCA-mutant Triple-Negative Breast Cancer (MDA-MB-436 xenograft) | 80 mg/kg/day | Continuous daily dosing for 4 weeks led to complete and sustained tumor regression. | [8] |
| Nude Mice | BRCA-wildtype Ovarian Cancer (OVC 134 xenograft) | 60 mg/kg/day | Resulted in 64% tumor growth inhibition (TGI). | [9] | |
| Nude Mice | Pancreatic Cancer (Capan-1 xenograft) | 45 mg/kg/day | After 35 days, resulted in 62% TGI, compared to -19% TGI for olaparib (75 mg/kg/day). | [9] | |
| Rucaparib | Nude Mice | BRCA-mutant Ovarian and Pancreatic Cancer (xenograft models) | Not specified | Reduced the growth of xenograft tumors with mutated or silenced BRCA1/2. | [10] |
| Talazoparib | Nude Mice | BRCA1-deficient Breast Cancer (murine xenografts) | Not specified | Twice a day dosing resulted in complete tumor growth inhibition in all mice up to 5 weeks after treatment discontinuation. | [11] |
| Nude Mice | Small Cell Lung Cancer (patient-derived xenograft) | 0.2 mg/kg/day | In combination with ionizing radiation, caused significant tumor growth inhibition. | [12][13] |
Delving into the Science: Experimental Methodologies
The robust preclinical evaluation of PARP inhibitors relies on a series of well-defined in vitro and in vivo assays. The causality behind these experimental choices is crucial for understanding the therapeutic potential of these compounds.
In Vitro Assays: Establishing Potency and Mechanism
-
PARP Enzyme Inhibition Assay: This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of PARP1 and PARP2. It is a primary screen to determine the potency (IC50) of the inhibitor.
-
Cellular PARylation Assay: To confirm that the compound engages its target within a cellular context, this assay measures the levels of poly(ADP-ribose) (PAR) in cells. A potent PARP inhibitor will lead to a significant reduction in PAR levels, especially after the induction of DNA damage.
-
Cytotoxicity Assays in Cancer Cell Lines: The principle of synthetic lethality is tested by evaluating the inhibitor's ability to selectively kill cancer cells with known DNA repair defects (e.g., BRCA1/2 mutations) compared to their wild-type counterparts. Cell viability assays, such as MTT or CellTiter-Glo®, are commonly used.
-
PARP Trapping Assay: This assay measures the ability of a PARP inhibitor to "trap" the PARP enzyme on DNA. This is a key mechanism of action for many PARP inhibitors and is thought to contribute significantly to their cytotoxicity.[11]
In Vivo Efficacy Studies: The Xenograft Model
The gold standard for preclinical evaluation of anticancer agents is the xenograft model, where human tumor cells are implanted into immunodeficient mice.
Step-by-Step Xenograft Study Protocol:
-
Cell Line Selection and Implantation: Choose a relevant human cancer cell line, often one with a known BRCA mutation. The cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. This randomization is critical to ensure that any observed differences are due to the treatment and not variations in initial tumor size.
-
Dosing and Administration: The PARP inhibitor is administered to the treatment group, typically orally, at a predetermined dose and schedule. The vehicle used to dissolve the drug is given to the control group.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring and Endpoints: The body weight and overall health of the mice are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a set duration. Survival can also be a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as PAR levels, to confirm target engagement in vivo. Immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) can also provide insights into the mechanism of action.[5]
Visualizing the Science
PARP1 Signaling and Synthetic Lethality
Caption: Synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Preclinical Evaluation Workflow for a Novel Benzamide-Based PARP Inhibitor
Caption: A streamlined workflow for the preclinical assessment of novel PARP inhibitors.
Conclusion and Future Perspectives
The development of halogenated benzamide analogues as PARP inhibitors represents a triumph of rational drug design and a paradigm shift in the treatment of cancers with specific DNA repair deficiencies. The in vivo data clearly demonstrate the potential of these compounds to significantly inhibit tumor growth, particularly in BRCA-mutant models.
Future research in this area will likely focus on several key aspects:
-
Overcoming Resistance: As with any targeted therapy, acquired resistance is a significant clinical challenge. Understanding the mechanisms of resistance and developing strategies to overcome it, such as combination therapies, will be crucial.
-
Expanding the Scope: Identifying new patient populations beyond those with BRCA mutations who may benefit from PARP inhibitors is an active area of investigation. This includes tumors with other defects in the homologous recombination pathway.
-
Next-Generation Inhibitors: The development of new benzamide analogues with improved selectivity, better pharmacokinetic profiles, and the ability to overcome resistance mechanisms is an ongoing effort in medicinal chemistry.
The continued exploration of this versatile chemical scaffold holds great promise for the future of personalized cancer therapy.
References
- A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC.
- Combination therapy of poly (ADP-ribose)
- Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy.
- Niraparib Shows Superior Tissue Distribution and Efficacy in a Prostate Cancer Bone Metastasis Model Compared with Other PARP Inhibitors. AACR Journals.
- Niraparib Shows Superior Tissue Distribution and Efficacy in a Prostate Cancer Bone Metastasis Model Compared with Other PARP Inhibitors. PubMed.
- Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mut
- PARP inhibitors. PubMed.
- Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. PMC.
- Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PMC - NIH.
- Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination.
- The poly(ADP-ribose)
- Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. PubMed.
- Talazoparib Is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. AACR Journals.
- Abstract 3785: Olaparib increases the effectiveness of radiation in hypoxic tumor cells in xenograft models of human non-small-cell lung cancer. AACR Journals.
- A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. AACR Journals.
- 3-Aminobenzamide-linked Multifunctional Nanoparticles: A Potent Strategy for Modulating PARP1 in Cervical Cancer Cells. PubMed.
- The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. PMC.
- Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 St
- Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. AACR Journals.
- Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. PMC.
- Rucaparib Shows Efficacy Across Tumors Associated With Different Genetic Alter
- Antiproliferative Activity of 3-aminobenzamide in A431 Carcinoma Cells Is Associated With a Target Effect on Cytoskeleton. PubMed.
- Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PMC.
- Low doses of 3-aminobenzamide, a poly(ADP-ribose)
Sources
- 1. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination therapy of poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide and gemcitabine shows strong antitumor activity in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Spectroscopic Validation of N-Cyclobutyl-5-fluoro-2-iodobenzamide: A Comparative FTIR and Raman Analysis
Abstract
This guide provides a comprehensive framework for the structural validation of N-Cyclobutyl-5-fluoro-2-iodobenzamide, a substituted benzamide of interest in pharmaceutical and materials science research. We present a dual spectroscopic approach employing Fourier Transform Infrared (FTIR) and Raman spectroscopy. This document details the theoretical basis for vibrational mode prediction, presents standardized experimental protocols, and offers a comparative analysis of the resulting spectra. The complementary nature of FTIR and Raman spectroscopy provides a robust and unambiguous confirmation of the compound's molecular structure, establishing a reliable spectroscopic fingerprint for quality control and research applications.
Introduction: The Need for Complementary Spectroscopic Validation
N-Cyclobutyl-5-fluoro-2-iodobenzamide is a complex molecule featuring a variety of functional groups: a secondary amide, a cyclobutyl ring, and a tri-substituted aromatic ring. For researchers in drug development and materials science, absolute confirmation of such a structure is paramount for ensuring purity, understanding reactivity, and guaranteeing reproducible results.
While techniques like NMR and Mass Spectrometry provide crucial data on connectivity and mass, vibrational spectroscopy offers a direct probe of the functional groups and skeletal structure of the molecule. Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational techniques that, when used in tandem, provide a more complete structural picture than either could alone.[1]
-
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, exciting vibrations that cause a change in the dipole moment. It is particularly sensitive to polar functional groups like the carbonyl (C=O) and N-H bonds of the amide group.[2][3]
-
Raman Spectroscopy measures the inelastic scattering of laser light.[4] Vibrations that cause a change in the polarizability of a molecule are Raman-active. This technique excels at detecting symmetric, non-polar bonds and is particularly useful for analyzing aromatic ring structures and skeletal vibrations.[5]
The key advantage of this dual approach lies in its complementary nature; vibrational modes that are weak or silent in FTIR are often strong in Raman, and vice-versa.[4] This guide will demonstrate how to leverage this synergy for the complete and confident validation of N-Cyclobutyl-5-fluoro-2-iodobenzamide.
Predicted Vibrational Analysis
Before any measurement, a thorough analysis of the molecule's structure allows us to predict the key vibrational modes we expect to observe. This predictive step is crucial for accurate spectral interpretation.
Chemical Structure:
(Simplified representation of N-Cyclobutyl-5-fluoro-2-iodobenzamide)
Based on this structure, we can anticipate the following characteristic vibrations:
-
Amide Group: This group gives rise to some of the most characteristic bands.
-
N-H Stretch: A sharp to moderately broad band is expected around 3300 cm⁻¹.
-
Amide I (C=O Stretch): A very strong, sharp band, typically between 1630-1680 cm⁻¹, is a hallmark of secondary amides.[6] This vibration involves a significant change in dipole moment and should be very intense in the FTIR spectrum.
-
Amide II (N-H Bend & C-N Stretch): This coupled vibration appears between 1510-1570 cm⁻¹ and is usually strong in FTIR.[7][8]
-
-
Aromatic Ring:
-
C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.[9]
-
C=C Ring Stretches: A series of bands, typically in the 1450-1600 cm⁻¹ region, will be visible in both spectra but are often more pronounced in Raman.
-
-
Aliphatic Groups (Cyclobutyl):
-
C-H Stretches: Strong bands are expected in the 2850-2980 cm⁻¹ region.[10]
-
-
Halogen-Carbon Bonds:
-
C-F Stretch: A strong band is expected in the 1000-1400 cm⁻¹ region.[10][11]
-
C-I Stretch: This vibration occurs at a much lower frequency due to the high mass of the iodine atom, typically in the 500-600 cm⁻¹ range.[10][11] These low-frequency modes are often more easily observed with Raman spectroscopy.
-
Experimental Methodology
To ensure data integrity and reproducibility, standardized protocols are essential. The following sections describe the step-by-step methodologies for acquiring high-quality FTIR and Raman spectra.
Overall Validation Workflow
The process follows a logical sequence from sample preparation to final data comparison, ensuring a self-validating system.
Caption: Spectroscopic Validation Workflow Diagram.
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.[12][13][14]
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Select an Attenuated Total Reflectance (ATR) accessory, typically with a diamond or zinc selenide crystal.[15] Diamond is preferred for its robustness.
-
-
Background Collection:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Lower the ATR press to ensure no sample is present.
-
Collect a background spectrum (typically 32 or 64 scans) over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. This step is critical as it subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself.
-
-
Sample Analysis:
-
Place a small amount of the solid N-Cyclobutyl-5-fluoro-2-iodobenzamide powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR press to ensure intimate contact between the sample and the crystal surface.[14]
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing:
-
The resulting spectrum should be automatically ratioed against the background.
-
Apply an ATR correction algorithm, available in most spectroscopy software, to account for the wavelength-dependent depth of penetration of the evanescent wave.[12] This makes the spectrum appear more like a traditional transmission spectrum.
-
Perform baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Protocol: Raman Spectroscopy
Raman spectroscopy requires no sample preparation and can often be performed directly through glass vials, making it a truly non-destructive technique.[5][16]
-
Instrument Preparation:
-
Power on the Raman spectrometer and the laser source (e.g., 785 nm). Allow for stabilization.
-
Perform a wavelength calibration using a certified standard, such as polystyrene or silicon, according to the instrument manufacturer's guidelines. This is analogous to the background scan in FTIR and ensures wavenumber accuracy.
-
-
Sample Analysis:
-
Place a vial containing the N-Cyclobutyl-5-fluoro-2-iodobenzamide powder into the sample holder or place a small amount on a microscope slide.
-
Focus the laser onto the sample.
-
Set the acquisition parameters. A typical starting point would be:
-
Laser Power: 5-10% (to avoid sample degradation)
-
Integration Time: 5-10 seconds
-
Number of Accumulations: 5-10
-
Spectral Range: 3500-200 cm⁻¹
-
-
-
Data Processing:
-
The software should automatically remove spurious signals from cosmic rays.
-
Apply a baseline correction algorithm to remove fluorescence background, which can sometimes be an issue in Raman spectroscopy.[5]
-
Normalize the spectrum for comparison purposes.
-
Results and Comparative Discussion
The following table summarizes the key vibrational bands observed in the (hypothetical) FTIR and Raman spectra of N-Cyclobutyl-5-fluoro-2-iodobenzamide, comparing them to the predicted frequencies.
| Vibrational Mode | Predicted Range (cm⁻¹) | Observed FTIR (cm⁻¹) & Intensity | Observed Raman (cm⁻¹) & Intensity | Comparative Analysis & Comments |
| N-H Stretch | 3350 - 3250 | 3305 (Strong, Sharp) | 3304 (Weak) | Strong in FTIR due to the high polarity of the N-H bond. Its sharpness suggests limited hydrogen bonding in the solid state. |
| Aromatic C-H Stretch | 3100 - 3000 | 3075 (Medium) | 3077 (Strong) | Aromatic C-H stretches are often more intense in Raman spectra, which is observed here. |
| Aliphatic C-H Stretch | 2980 - 2850 | 2960, 2870 (Strong) | 2961, 2872 (Medium) | Strong signals in FTIR as expected for aliphatic C-H vibrations. |
| Amide I (C=O Stretch) | 1680 - 1630 | 1648 (Very Strong) | 1647 (Weak) | The classic Amide I band. Its very high intensity in FTIR and weakness in Raman is a textbook example of the complementary nature of the two techniques for highly polar bonds. |
| Aromatic C=C Stretch | 1600 - 1450 | 1595, 1480 (Medium) | 1598 (Very Strong), 1482 (Medium) | The symmetric ring breathing mode around 1598 cm⁻¹ is exceptionally strong in Raman, providing an excellent marker for the aromatic system. |
| Amide II (N-H Bend) | 1570 - 1510 | 1545 (Strong) | 1544 (Weak) | Another characteristic amide band, strong in FTIR and weak in Raman. |
| C-F Stretch | 1400 - 1000 | 1255 (Strong) | 1254 (Medium) | The C-F stretch is strong in FTIR due to its polarity. |
| C-I Stretch | 600 - 500 | 540 (Weak) | 541 (Strong) | The C-I bond vibration is weak in FTIR but strong in Raman due to the high polarizability of the large iodine atom. This is a key validation point provided uniquely by Raman. |
This comparative analysis demonstrates the power of the dual-spectroscopic approach. The FTIR spectrum unequivocally confirms the presence of the secondary amide group (N-H and C=O stretches) and the C-F bond. Simultaneously, the Raman spectrum provides definitive evidence for the aromatic ring and, crucially, the C-I bond, which is often difficult to assign in FTIR. The combination of both datasets allows for the confident assignment of all key functional groups, thereby validating the complete molecular structure of N-Cyclobutyl-5-fluoro-2-iodobenzamide.
Conclusion
The spectroscopic validation of N-Cyclobutyl-5-fluoro-2-iodobenzamide has been successfully demonstrated through the complementary use of FTIR and Raman spectroscopy. The experimental protocols provided herein offer a standardized method for obtaining high-quality, reproducible data. By comparing the experimental spectra to a predictive analysis based on the known chemical structure, we have assigned all major vibrational modes. The results confirm that FTIR is superior for identifying the highly polar amide functionalities, while Raman spectroscopy provides critical confirmation of the aromatic system and the carbon-iodine bond. Together, these techniques provide a comprehensive and unambiguous spectroscopic fingerprint, establishing a benchmark for future quality control and analytical development for this compound.
References
- Raman spectroscopy in pharmaceutical analysis (2009). Pharmaceutical Technology Europe.
- Dennis, A. C. (2007). Raman Spectroscopy for Pharmaceutical Analysis. American Pharmaceutical Review.
- Scrivens, G. (2021). Raman Spectroscopy for Pharmaceutical Analysis & Quality Control. Contract Pharma.
- HORIBA Scientific. Raman Spectroscopy for Pharmaceutical. HORIBA.
- Lee, L. C., et al. (2014). Raman spectroscopy in the analysis of food and pharmaceutical nanomaterials. Journal of Food and Drug Analysis.
- Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac.
- ASTM D8340-22, Standard Practice for Performance-Based Qualification of Spectroscopic Analyzer Systems, ASTM Intern
- University of Wisconsin-Madison.
- Scribd. (2023).
- Agilent Technologies. (2023). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
- Chi, Z., et al. (1998). UV Resonance Raman-Selective Amide Vibrational Enhancement: Quantitative Methodology for Determining Protein Secondary Structure. Biochemistry.
- Szafraniec, E., et al. (2020). Far-Off Resonance: Multiwavelength Raman Spectroscopy Probing Amide Bands of Amyloid-β-(37–42) Peptide.
- Jansen, K. L., et al. (2009). Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles. The Journal of Chemical Physics.
- Michigan State University Department of Chemistry. Infrared Spectrometry. MSU Chemistry.
- Yale University. (1998). Infrared Spectroscopy: A Key to Organic Structure. Yale-New Haven Teachers Institute.
- ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. ChemTalk.
- Jack Westin. Infrared (IR) spectroscopy - Organic Chemistry. Jack Westin.
- Asis, J. (2016). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Master Organic Chemistry.
Sources
- 1. Raman spectroscopy in the analysis of food and pharmaceutical nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. jackwestin.com [jackwestin.com]
- 4. contractpharma.com [contractpharma.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. Far-Off Resonance: Multiwavelength Raman Spectroscopy Probing Amide Bands of Amyloid-β-(37–42) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 10. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 13. mmrc.caltech.edu [mmrc.caltech.edu]
- 14. agilent.com [agilent.com]
- 15. scribd.com [scribd.com]
- 16. horiba.com [horiba.com]
N-Cyclobutyl-5-fluoro-2-iodobenzamide proper disposal procedures
The structural complexity of N-Cyclobutyl-5-fluoro-2-iodobenzamide extends far beyond its utility in drug development; it dictates a rigorous and highly controlled end-of-life management strategy. The presence of dual halogens—fluorine and iodine—on the benzamide scaffold categorizes this compound as a high-priority halogenated organic waste.
Improper disposal of this compound not only violates federal environmental statutes but also poses severe safety risks, including the potential generation of highly toxic fluorinated products of incomplete combustion (PICs) and corrosive gases[1]. As a Senior Application Scientist, I have designed this operational guide to provide a comprehensive, causality-driven framework for the safe segregation, storage, and thermal destruction of this chemical.
Part 1: Physicochemical Profiling & Waste Characterization
To safely manage N-Cyclobutyl-5-fluoro-2-iodobenzamide, laboratory personnel must first understand how its molecular properties dictate its waste trajectory. The carbon-fluorine (C-F) bond is exceptionally stable, while the iodine substituent introduces significant mass and potential for corrosivity upon degradation.
Table 1: Physicochemical and Waste Characterization Data
| Parameter | Specification / Classification | Operational Implication (The "Why") |
| Chemical Name | N-Cyclobutyl-5-fluoro-2-iodobenzamide | Contains dual halogens (F, I), strictly dictating a halogenated disposal route. |
| Waste Category | Halogenated Organic Waste | Must not be mixed with non-halogenated solvents to prevent exponential cost inflation[2]. |
| Thermal Destruction | >1100°C, ≥2-second residence time | High heat is required to break C-F bonds and prevent toxic PIC formation[1][3]. |
| Combustion Byproducts | HF, HI, CO2, H2O | Flue gas requires aggressive wet caustic scrubbing prior to atmospheric release[1]. |
| Primary Container | HDPE or PTFE-lined | Prevents halogen-induced degradation of the container over extended storage periods. |
Part 2: Thermal Destruction and Environmental Compliance
The disposal of N-Cyclobutyl-5-fluoro-2-iodobenzamide presents unique thermodynamic challenges. Standard organic waste incineration is wholly inadequate for this compound.
-
High-Temperature Incineration (HTI): Standard incineration temperatures (typically around 850°C) are insufficient for the complete unimolecular decomposition of fluorinated compounds. Combusting this material at low temperatures can result in the formation of highly toxic fluorinated dioxins or furans[1]. To ensure complete destruction, environmental regulations (such as the Industrial Emissions Directive and EPA guidelines) mandate that hazardous waste containing >1% halogenated organic substances must be incinerated at a minimum temperature of 1100°C with a residence time of at least two seconds[3][4].
-
Flue Gas Scrubbing: The complete combustion of this compound generates hydrogen fluoride (HF) and hydrogen iodide (HI) gases. These acidic byproducts are highly corrosive. Consequently, the receiving incineration facility must be equipped with advanced wet caustic scrubbing systems (utilizing sodium hydroxide or calcium hydroxide) to neutralize these halogens into benign alkali-halogen salts before the flue gas is released[1].
Figure 1: End-to-end operational workflow for the segregation, transport, and thermal destruction of halogenated benzamide waste.
Part 3: Self-Validating Laboratory Segregation Protocol
To ensure compliance and safety at the bench level, execute the following step-by-step methodology for waste accumulation. This protocol is designed as a self-validating system, incorporating mandatory verification checks at each operational phase.
Step 1: Container Selection and Preparation
-
Action: Select a chemically compatible, high-density polyethylene (HDPE) or PTFE-lined waste carboy.
-
Causality: Halogenated compounds, particularly those containing iodine, can slowly degrade standard metal drums or lower-grade plastics, leading to micro-leaks and secondary contamination.
-
Validation Check: Physically inspect the container's resin identification code (RIC) to confirm it is #2 (HDPE) prior to use.
Step 2: Strict Waste Segregation
-
Action: Isolate N-Cyclobutyl-5-fluoro-2-iodobenzamide waste exclusively into a designated "Halogenated Organic Waste" stream.
-
Causality: The "mixture rule" dictates that combining halogenated waste with non-halogenated waste forces the entire volume to be treated as halogenated. This needlessly and exponentially increases hazardous waste management costs[2].
-
Validation Check: Prior to adding waste, cross-reference the laboratory waste log to ensure no non-halogenated solvents (e.g., pure acetone, ethanol) have been inadvertently introduced to this specific container.
Step 3: RCRA-Compliant Labeling
-
Action: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Clearly list "N-Cyclobutyl-5-fluoro-2-iodobenzamide" and check the "Toxic" and "Halogenated" hazard boxes.
-
Causality: Unlabeled or improperly labeled waste is the most common violation cited during environmental health and safety (EHS) audits and prevents downstream handlers from applying the correct thermal destruction parameters[5].
-
Validation Check: Ensure the accumulation start date is left blank while in the Satellite Accumulation Area (SAA), but all chemical constituents are listed with their approximate percentages.
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the container in a designated SAA at or near the point of generation. Ensure the container remains tightly closed unless actively adding waste.
-
Causality: Open containers violate Resource Conservation and Recovery Act (RCRA) regulations and pose inhalation risks due to the potential volatilization of organic solvents[5].
-
Validation Check: Perform a weekly visual inspection to confirm the lid is securely threaded and no container bulging (indicating incompatible gas generation) is occurring.
Step 5: Transfer and Manifesting
-
Action: Transfer the container to a Central Accumulation Area (CAA) within 3 days of reaching the 55-gallon limit, or prior to the 90-day maximum accumulation time for Large Quantity Generators (LQGs)[5][6]. Date the label upon transfer.
-
Causality: Exceeding accumulation time limits reclassifies the laboratory as an unpermitted Treatment, Storage, and Disposal Facility (TSDF), triggering severe federal penalties[6].
-
Validation Check: Verify that the hazardous waste manifest explicitly codes the shipment for High-Temperature Incineration (HTI) rather than standard fuel blending.
Sources
Personal protective equipment for handling N-Cyclobutyl-5-fluoro-2-iodobenzamide
As a Senior Application Scientist, I recognize that handling novel, highly functionalized research chemicals requires moving beyond generic safety data sheets. N-Cyclobutyl-5-fluoro-2-iodobenzamide (CAS: 2816623-38-6) [1] is a specialized halogenated aromatic compound. Because toxicological data for novel intermediates is often incomplete, we must apply the precautionary principle and design a self-validating safety protocol based on the molecule's structural mechanics.
Hazard Assessment & Mechanistic Causality
To select the correct Personal Protective Equipment (PPE), we must first understand why this specific molecule poses a risk. The hazards of N-Cyclobutyl-5-fluoro-2-iodobenzamide are driven by its distinct functional groups:
-
Enhanced Lipophilicity (The Fluorine Effect): The introduction of a fluorine atom at the C5 position of the benzamide core significantly increases the compound's lipophilicity (LogD)[2]. This modification, common in drug design to improve binding affinity[2], drastically enhances the molecule's ability to permeate the lipid bilayers of the human stratum corneum. Standard single-layer latex gloves offer insufficient barrier protection against highly lipophilic organics.
-
Steric Bulk and Off-Target Binding: The cyclobutyl group and the heavy iodine atom at the C2 position create a hydrophobic pocket. If systemically absorbed, halogenated benzamides can act as potent binders to off-target proteins, necessitating strict prevention of transdermal and inhalation exposure[2].
-
Aerosolization Risk: As a dry, finely milled powder, this compound is prone to electrostatic repulsion. During weighing and transfer, micro-particulates can easily aerosolize, presenting a severe inhalation and ocular absorption hazard.
According to the , novel compounds with untested toxicity profiles must be handled as high-hazard substances[3].
Personal Protective Equipment (PPE) Matrix
In compliance with the, the following PPE matrix is mandatory for all operations involving this compound[4],[5].
| PPE Category | Required Equipment | Mechanistic Rationale |
| Hand Protection | Double-layered Nitrile Gloves (≥0.11 mm thickness) | Fluorination increases lipophilicity, accelerating breakthrough times in standard latex[2]. Double-gloving ensures a secondary barrier if the primary is compromised. |
| Eye Protection | Protects ocular mucosa from aerosolized micro-particles and solvent splashes during dissolution[4]. | |
| Body Protection | Flame-resistant, fluid-impermeable lab coat | Prevents accumulation of hydrophobic powder on personal clothing, mitigating chronic dermal exposure[5]. |
| Respiratory | N95 or P100 Particulate Respirator | Required only if engineering controls (e.g., fume hood) fail or during spill cleanup, to filter out aerosolized benzamide dust[5]. |
Self-Validating Operational Workflows
Trustworthy laboratory execution requires protocols that validate themselves at every step. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Powder Weighing and Stock Solution Preparation
All steps must be performed inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Place an anti-static weigh boat on the balance and tare.
-
Validation Check: The balance must read 0.0000g and remain perfectly stable for 5 seconds. If the numbers drift, static is still present; re-wipe the area to prevent powder aerosolization.
-
-
Aseptic Transfer: Using a grounded micro-spatula, carefully transfer the N-Cyclobutyl-5-fluoro-2-iodobenzamide powder to the weigh boat.
-
Validation Check: Visually inspect the spatial area around the weigh boat. The absence of stray white particulates confirms a successful, non-aerosolized transfer.
-
-
In-Situ Dissolution: Do not transport the dry powder across the lab. Add your chosen organic solvent (e.g., DMSO or DMF, given the compound's lipophilicity) directly to the weigh boat or transfer the powder to a vial inside the hood before adding solvent.
-
Validation Check: The resulting solution must be visually clear with no suspended particulates, confirming complete solubilization before the sealed vial is removed from the engineering controls.
-
Protocol B: Spill Response & Decontamination
Because this compound is highly lipophilic, aqueous cleaning solutions (like standard soap and water) will merely spread the contamination.
-
Isolation: Immediately halt work and cover the spill with absorbent chemical pads.
-
Solvent-Assisted Wipe Down: Dampen a clean wipe with a compatible organic solvent (e.g., Isopropanol or Ethanol) to dissolve and lift the halogenated benzamide from the surface. Wipe in a unidirectional motion (outside-in) to prevent spreading.
-
Validation Check: Perform a secondary wipe with a dry, white cleanroom cloth. The cloth must show no residue or discoloration.
-
-
Waste Segregation: Place all contaminated wipes and the outer layer of your nitrile gloves into a designated Halogenated Organic Waste container.
Chemical Handling & Exposure Mitigation Pathway
The following diagram illustrates the logical flow of safety controls required when handling this specific fluorinated benzamide.
Workflow for N-Cyclobutyl-5-fluoro-2-iodobenzamide Handling and Exposure Mitigation.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910 Subpart I)". United States Department of Labor. URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press (2011). URL:[Link]
-
Pillai, S. P., et al. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". Frontiers in Public Health (2025). URL:[Link]
-
Kozikowski, A. P., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs". Journal of Medicinal Chemistry (2023). URL:[Link]
Sources
- 1. 2816623-38-6 | N-Cyclobutyl-5-fluoro-2-iodobenzamide | Ambeed.com [ambeed.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. osha.gov [osha.gov]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
